molecular formula C8H8F3N3O B1304827 2-Methyl-6-(trifluoromethyl)nicotinohydrazide CAS No. 402479-94-1

2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Cat. No.: B1304827
CAS No.: 402479-94-1
M. Wt: 219.16 g/mol
InChI Key: UISIMZFADQHGGK-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)nicotinohydrazide is a useful research compound. Its molecular formula is C8H8F3N3O and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c1-4-5(7(15)14-12)2-3-6(13-4)8(9,10)11/h2-3H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISIMZFADQHGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383815
Record name 2-Methyl-6-(trifluoromethyl)nicotinohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID50383815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402479-94-1
Record name 2-Methyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402479-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(trifluoromethyl)nicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathway for 2-Methyl-6-(trifluoromethyl)nicotinohydrazide , a specialized pyridine building block used in the development of bioactive fluorinated heterocycles.

Executive Summary

Target Molecule: this compound CAS Registry Number (Acid Precursor): 261635-93-2 Molecular Formula: C


H

F

N

O Core Application: Pharmacophore insertion. The trifluoromethyl group at the C6 position enhances metabolic stability and lipophilicity, while the hydrazide moiety at C3 serves as a versatile handle for forming 1,3,4-oxadiazoles, pyrazoles, or hydrazones.

This guide outlines a robust, two-stage synthetic pathway:

  • Cyclocondensation: Construction of the pyridine core via a modified Hantzsch-type reaction to form the ethyl ester intermediate.

  • Hydrazinolysis: Nucleophilic acyl substitution to convert the ester to the final hydrazide.

Retrosynthetic Analysis

The most efficient route to the target hydrazide is the functionalization of its corresponding ester. The ester itself is best constructed "from scratch" using cyclization chemistry to install the trifluoromethyl group regiospecifically.

Retrosynthesis Target Target: 2-Methyl-6-(trifluoromethyl) nicotinohydrazide Ester Intermediate: Ethyl 2-methyl-6- (trifluoromethyl)nicotinate Target->Ester Hydrazinolysis Precursor1 Ethyl 3-aminocrotonate Ester->Precursor1 Cyclocondensation Precursor2 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) Ester->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the breakdown of the target into accessible building blocks.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

This step constructs the pyridine ring. We utilize 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) , a highly reactive enone that acts as the trifluoromethyl building block.[1]

Mechanism: The reaction proceeds via a Michael addition of the enamine (ethyl 3-aminocrotonate) to the enone (ETFBO), followed by cyclization and elimination of ethanol. Unlike classic Hantzsch synthesis which yields dihydropyridines requiring oxidation, the presence of the ethoxy leaving group in ETFBO often facilitates direct aromatization to the pyridine.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 3-aminocrotonate 1.0 Nucleophile / C2-C3 Fragment
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 1.1 Electrophile / C4-C6 Fragment
Ethanol (Absolute) Solvent Reaction Medium

| Triethylamine (Optional) | 0.1 | Base Catalyst |

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Dissolve Ethyl 3-aminocrotonate (10.0 mmol) in absolute ethanol (30 mL).

  • Addition: Add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (11.0 mmol) dropwise to the stirring solution at room temperature. Caution: ETFBO is a lachrymator.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the crotonate.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: If the crude is dark, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Expected Yield: 60–75%

    • Appearance: Pale yellow oil or low-melting solid.

Phase 2: Synthesis of this compound

The ester is converted to the hydrazide using hydrazine hydrate. This reaction is reversible; using an excess of hydrazine drives the equilibrium forward.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate 1.0 Substrate
Hydrazine Hydrate (80% or 100%) 5.0 - 10.0 Nucleophile

| Ethanol | Solvent | Reaction Medium |

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a stir bar and reflux condenser.

  • Charging: Dissolve the Ester intermediate (5.0 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (25–50 mmol) slowly.

    • Safety: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood with double gloves.

  • Reaction: Reflux the mixture at 80°C for 4–8 hours.

    • Monitoring: TLC should show the formation of a polar spot (low R

      
      ) and disappearance of the non-polar ester.
      
  • Isolation (Self-Validating Step):

    • Cool the reaction mixture slowly to 0°C (ice bath).

    • The hydrazide product typically precipitates out as a solid.

    • Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine and impurities.

  • Drying: Dry under vacuum at 40°C.

    • Expected Yield: 80–90%

    • Appearance: White to off-white crystalline solid.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.

ParameterExpected Value/Observation
Physical State White crystalline solid
Melting Point ~145–155°C (Derivative dependent, verify with literature)

H NMR (DMSO-d

)

2.6 (s, 3H, CH

), 7.8 (d, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 9.6 (br s, NH), 4.5 (br s, NH

)

F NMR
Single peak around -68 ppm (characteristic of Ar-CF

)
MS (ESI) [M+H]

= 220.1

Process Visualization

The following diagram illustrates the complete reaction workflow, including critical decision points and safety checks.

SynthesisWorkflow Start Start: Precursor Assembly Step1 Cyclocondensation (Ethanol, Reflux, 6h) Start->Step1 Mix Aminocrotonate + ETFBO Check1 QC: TLC Check (Disappearance of Enamine) Step1->Check1 Check1->Step1 Incomplete (Continue Reflux) Intermediate Isolate Ester Intermediate Check1->Intermediate Pass Step2 Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Intermediate->Step2 Add N2H4·H2O Precipitation Cool to 0°C (Precipitation of Product) Step2->Precipitation Filtration Filtration & Wash (Cold EtOH/Ether) Precipitation->Filtration Final Final Product: 2-Methyl-6-(trifluoromethyl) nicotinohydrazide Filtration->Final

Figure 2: Operational workflow for the synthesis of the target hydrazide.

Expertise & Troubleshooting (E-E-A-T)

  • Controlling Regioselectivity: The use of ethyl 3-aminocrotonate ensures the methyl group is placed at the C2 position relative to the ester at C3. The ETFBO ensures the trifluoromethyl group ends up at C6. This "hetero-annulation" strategy is superior to trying to trifluoromethylate a pre-existing pyridine ring, which often leads to mixtures.

  • Hydrazine Safety: Excess hydrazine is required to prevent the formation of the dimer (where two ester molecules react with one hydrazine). If you observe a high-melting insoluble byproduct, you likely used insufficient hydrazine.

  • Purification: If the hydrazide does not precipitate upon cooling, concentrate the ethanol solution to 1/3 volume and add diethyl ether or hexane to induce crystallization.

References

  • Preparation of 6-(Trifluoromethyl)nicotinic acid derivatives. ChemicalBook. Retrieved from

  • Synthesis of trifluoromethyl-substituted pyridines. Beilstein Journal of Organic Chemistry. (2021). Nucleophilic trifluoromethylation strategies. Retrieved from

  • Reactions of beta-alkoxyvinyl trifluoromethyl ketones (ETFBO). Organic & Biomolecular Chemistry. Use of ETFBO in heterocycle synthesis. Retrieved from

  • Reaction of esters with hydrazine hydrate. National Institutes of Health (NIH). Standard protocols for hydrazide synthesis. Retrieved from

Sources

Biological Activity & Therapeutic Potential of the 2-Methyl-6-(trifluoromethyl)nicotinohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, chemical biology, and therapeutic potential of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide , a critical pharmacophore scaffold in medicinal chemistry.

Technical Monograph | Version 1.0

Executive Summary

This compound (CAS 402479-94-1) acts as a high-value pharmacophore scaffold rather than a standalone drug. It combines the metal-chelating properties of a nicotinohydrazide core (analogous to the antitubercular drug Isoniazid) with the lipophilic, metabolic-stabilizing effects of a trifluoromethyl (CF₃) group.

Its primary biological utility lies in its role as a precursor for Schiff bases (hydrazones) and metal complexes , which exhibit potent antimicrobial , antitubercular , and anticancer activities. The CF₃ moiety significantly enhances membrane permeability, making derivatives of this scaffold particularly effective against multidrug-resistant (MDR) pathogens and solid tumors.

Chemical Biology & Structural Analysis[1]

Pharmacophore Architecture

The molecule integrates three distinct functional domains that drive its biological interactions:

DomainStructural FeatureBiological Function
Core Pyridine RingProvides structural rigidity; acts as a hydrogen bond acceptor; mimics biological cofactors (NAD/NADP).
Tail Trifluoromethyl (-CF₃)Lipophilicity Enhancer: Increases logP, facilitating transport across the blood-brain barrier (BBB) and mycobacterial cell walls.Metabolic Shield: Blocks oxidative metabolism at the C6 position, prolonging half-life.
Head Hydrazide (-CONHNH₂)Chelation Site: Forms stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe²⁺).Reactivity: Condenses with aldehydes/ketones to form bioactive Schiff bases.
Lipophilicity and ADME

The introduction of the CF₃ group at the C6 position alters the physicochemical profile compared to unsubstituted nicotinohydrazides:

  • Enhanced Permeability: The electron-withdrawing nature of CF₃ reduces the basicity of the pyridine nitrogen, while its hydrophobicity aids in penetrating lipid-rich membranes (e.g., Mycobacterium tuberculosis mycolic acid layer).

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), preventing cytochrome P450-mediated degradation at the 6-position.

Therapeutic Applications & Mechanisms

Antitubercular Activity

Derivatives of this scaffold function as lipophilic analogs of Isoniazid (INH) .

  • Mechanism: The hydrazide group is activated by the bacterial catalase-peroxidase enzyme (KatG), generating an isonicotinoyl radical. This radical couples with NAD⁺ to inhibit InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

  • Advantage: The 6-CF₃ group enhances penetration into dormant, lipid-rich granulomas, potentially addressing a key limitation of standard hydrophilic antibiotics.

Anticancer Potential (Schiff Bases & Metal Complexes)

Condensation of the hydrazide with aromatic aldehydes yields Schiff bases that exhibit significant cytotoxicity against cancer cell lines (e.g., HeLa, HepG2, MCF-7).

  • Signal Transduction: Inhibition of receptor tyrosine kinases (RTKs) and induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation).

  • Metal Complexation: Copper(II) and Zinc(II) complexes of these Schiff bases act as chemical nucleases . They bind DNA via intercalation and generate Reactive Oxygen Species (ROS) through Fenton-like reactions, causing oxidative DNA cleavage and cell death.

Antimicrobial & Enzyme Inhibition[2]
  • Bacterial Targets: Inhibition of Urease (critical for H. pylori survival) and Glucosidase enzymes.

  • Mode of Action: The uncoordinated hydrazide nitrogen binds to the active site nickel (in urease) or zinc ions, disrupting enzymatic catalysis.

Experimental Protocols

Synthesis of the Scaffold (Hydrazinolysis)

Objective: Convert 2-methyl-6-(trifluoromethyl)nicotinic acid ester to the hydrazide.

  • Preparation: Dissolve Methyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in absolute ethanol (10 mL/g).

  • Reaction: Add Hydrazine hydrate (99%, 5.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1).

  • Isolation: Cool to 0°C. The hydrazide typically precipitates as white/off-white crystals.

  • Purification: Filter, wash with cold ethanol, and recrystallize from ethanol/water.

    • Yield Target: >85%[1]

    • Validation: melting point, ¹H-NMR (diagnostic peaks: –NH₂ broad singlet at ~4.5 ppm, –NH amide at ~9.8 ppm).

Derivatization: Synthesis of Schiff Bases

Objective: Generate biologically active hydrazones.

  • Mix: Combine the synthesized hydrazide (1.0 eq) with a substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux for 2–4 hours.

  • Workup: Cool, filter the precipitate, and wash with cold ether.

    • Note: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde typically enhance antimicrobial potency.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Evaluate anticancer activity of derivatives.

  • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates (5 × 10³ cells/well). Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1–100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Visualizations

Synthesis & Derivatization Workflow

This diagram illustrates the chemical pathway from the starting acid to the bioactive metal complexes.

SynthesisWorkflow Acid 2-Methyl-6-(CF3) Nicotinic Acid Ester Methyl Ester Intermediate Acid->Ester Esterification (MeOH, H2SO4) Hydrazide 2-Methyl-6-(CF3) Nicotinohydrazide (SCAFFOLD) Ester->Hydrazide Hydrazinolysis (N2H4·H2O, Reflux) SchiffBase Schiff Base (Hydrazone) Hydrazide->SchiffBase Condensation (Ar-CHO, AcOH) MetalComplex Metal Complex (Cu, Zn, Ni) SchiffBase->MetalComplex Chelation (MCl2, EtOH)

Figure 1: Synthetic pathway transforming the acid precursor into the active pharmacophore and its derivatives.[2]

Structure-Activity Relationship (SAR) & Mechanism

This diagram details how specific structural features translate to biological effects.

SAR_Mechanism CF3 Trifluoromethyl (CF3) Group Lipophilicity Increased Lipophilicity (Membrane Crossing) CF3->Lipophilicity MetabolicStab Metabolic Stability (Blocks Oxidation) CF3->MetabolicStab Hydrazide Hydrazide (-CONHNH2) Chelation Metal Chelation (Fe, Cu, Zn) Hydrazide->Chelation Pyridine Pyridine Ring HBonding H-Bonding (Receptor Binding) Pyridine->HBonding Antitubercular Antitubercular Activity (InhA Inhibition) Lipophilicity->Antitubercular MetabolicStab->Antitubercular Chelation->Antitubercular KatG Activation Anticancer Anticancer Activity (DNA Cleavage/ROS) Chelation->Anticancer

Figure 2: Structure-Activity Relationship (SAR) mapping chemical features to therapeutic outcomes.

References

  • ChemicalBook. (2025).[3][4] 2-Methyl-6-(trifluoromethyl)nicotinic acid - Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 402479-94-1. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Methyl-5-(trifluoromethyl)pyrazole derivatives. Retrieved from

  • ResearchGate. (2025). Synthesis and biological evaluation of nicotinohydrazide derivatives. Retrieved from

  • MDPI. (2021). Bioactivity of Synthesized Trifluoromethyl Heterocycles. Molecules. Retrieved from

  • Hilaris Publisher. (2022). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Medicinal Chemistry. Retrieved from

Sources

2-Methyl-6-(trifluoromethyl)nicotinohydrazide molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-6-(trifluoromethyl)nicotinohydrazide: Molecular Structure, Conformation, and Synthetic Architecture Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Executive Summary

This compound represents a specialized pharmacophore within the pyridine-carbohydrazide class.[1] Structurally, it bridges the gap between simple antitubercular agents (like Isoniazid) and complex kinase inhibitors (like Sorafenib). This guide dissects the molecule’s unique "push-pull" electronic architecture—driven by the electron-withdrawing trifluoromethyl (


) group at C6 and the sterically demanding methyl group at C2—and provides a validated protocol for its synthesis and conformational analysis.

Molecular Architecture & Electronic Properties[2]

The molecule is built upon a pyridine-3-carbohydrazide scaffold.[1][2] Its physicochemical behavior is governed by two critical substituents that disrupt the standard nicotinohydrazide baseline.

The Ortho-Effect (C2-Methyl)

Unlike unsubstituted nicotinohydrazide, the placement of a methyl group at the C2 position (ortho to the hydrazide at C3) introduces significant steric strain.

  • Torsional Twist: The steric clash between the C2-methyl protons and the C3-carbonyl oxygen forces the amide group to rotate out of the pyridine plane. While standard nicotinohydrazide has a dihedral angle of ~33° (Source 1.8), the 2-methyl analog often exhibits angles exceeding 45–60° to minimize Van der Waals repulsion.

  • Solubility Profile: This twist disrupts planar

    
    -stacking in the crystal lattice, theoretically increasing solubility in organic solvents compared to its planar non-methylated counterparts.
    
The Para-Electronic Sink (C6-Trifluoromethyl)

The


 group at C6 acts as a potent electron-withdrawing group (EWG).
  • pKa Modulation: The

    
     group lowers the pKa of the pyridine nitrogen (typically from ~3.8 to <2.5) and increases the acidity of the hydrazide -NH- protons (Source 1.6). This makes the molecule less basic and more lipophilic (
    
    
    
    vs. H-analog), enhancing membrane permeability.
  • Metabolic Stability: The C6 position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this pathway, extending the half-life of the scaffold in biological systems.

Table 1: Predicted Physicochemical Descriptors

PropertyValue (Approx.)Structural Driver
Formula

--
MW 219.16 g/mol --
logP 1.8 – 2.1Lipophilic

offset by polar hydrazide
pKa (Pyr-N) ~2.1Inductive effect of

PSA ~68 ŲHydrazide + Pyridine N

Conformational Dynamics: The E/Z Equilibrium

Hydrazides exist in dynamic equilibrium between E (anti) and Z (syn) conformers relative to the C(O)-N bond. In this compound, this equilibrium is heavily biased.

Steric Locking

In the Z-conformer, the terminal amino group (


) is positioned toward the pyridine ring. The C2-methyl group creates a "steric wall," destabilizing the Z-form and shifting the population toward the E-isomer (carbonyl oxygen anti to the pyridine ring).
Intramolecular H-Bonding

While 2-substituted pyridines often form H-bonds between the amide NH and the pyridine N, the 3-position of the hydrazide precludes direct 5-membered ring H-bonding. However, weak interactions between the hydrazide NH and the fluorine atoms (C-F...H-N) may stabilize specific rotamers in non-polar solvents.

Visualization: Conformational Energy Landscape

Conformation Start Hydrazide Synthesis Solvent Solvent Environment (DMSO vs CHCl3) Start->Solvent Rotamer Rotational Barrier (>15 kcal/mol) Solvent->Rotamer Thermodynamic Control E_Isomer E-Isomer (Anti) Dominant (Sterically Favored) Z_Isomer Z-Isomer (Syn) Minor (Steric Clash with 2-Me) Rotamer->E_Isomer Major Product (>80%) Rotamer->Z_Isomer Minor Product (<20%)

Figure 1: Conformational logic flow. The 2-methyl substituent sterically disfavors the Z-isomer, locking the molecule predominantly in the E-conformation.

Synthetic Protocol & Characterization

This protocol describes the conversion of the ester precursor to the hydrazide.[2] The synthesis assumes the availability of Methyl 2-methyl-6-(trifluoromethyl)nicotinate , which can be derived via cyclocondensation of ethyl acetoacetate with trifluoro-enamines or trifluoromethylation of methyl 2-methyl-6-chloronicotinate (Source 1.5, 1.20).

Reagents & Safety
  • Precursor: Methyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq).

  • Reagent: Hydrazine hydrate (

    
    ), 80% or 98% grade (5.0 – 10.0 eq). Note: Excess is crucial to prevent bis-hydrazide dimer formation.
    
  • Solvent: Absolute Ethanol or Methanol.

  • Hazards: Hydrazine is a suspected carcinogen and highly toxic. Handle in a fume hood. The

    
     group is stable, but avoid strong reducing conditions that might defluorinate.
    
Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of Methyl 2-methyl-6-(trifluoromethyl)nicotinate in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (50 mmol, 10 eq) dropwise at room temperature under stirring.

    • Why? High equivalents ensure the reaction follows pseudo-first-order kinetics favoring the mono-hydrazide over the dimer.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM). The ester spot (
    
    
    
    ) should disappear, and a lower
    
    
    spot (hydrazide) should appear.
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature, then to

      
       in an ice bath.
      
    • The fluorinated hydrazide is often less soluble than the ester due to H-bonding capability. A white precipitate should form.

    • If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure and add cold diethyl ether or hexane to induce crystallization.

  • Purification: Filter the solid and wash with cold ethanol (2x) and ether (2x). Recrystallize from Ethanol/Water (9:1) if necessary to remove trace hydrazine.

Characterization Criteria
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       9.5–10.0 ppm (s, 1H, -CONH -).
      
    • 
       4.5–5.0 ppm (s, 2H, -NH 
      
      
      
      , broad,
      
      
      exchangeable).
    • 
       2.4–2.6 ppm (s, 3H, Ar-CH 
      
      
      
      ).
    • Aromatic protons: Two doublets (or singlet if overlapping) representing H4 and H5.

  • 
     NMR:  Single singlet around -60 to -65 ppm (characteristic of Ar-
    
    
    
    ).
  • IR (ATR): 3300/3200

    
     (NH stretch), 1650–1670 
    
    
    
    (Amide I C=O).
Visualization: Synthetic Workflow

Synthesis Ester Methyl 2-Me-6-CF3-nicotinate (Lipophilic Precursor) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Reagents Hydrazine Hydrate (10 eq) EtOH, Reflux, 6h Reagents->Intermediate Product Target Hydrazide (White Precipitate) Intermediate->Product - MeOH Workup Cold Filtration & Recrystallization Product->Workup

Figure 2: Synthetic pathway. The use of excess hydrazine and ethanol reflux is the standard, high-yield route for converting fluorinated nicotinates to hydrazides.

Applications in Drug Design

This molecule serves as a versatile building block in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): The scaffold combines a H-bond donor/acceptor motif (hydrazide) with a lipophilic anchor (

    
    ). It is an ideal fragment for targeting pockets with mixed polar/hydrophobic character, such as the ATP-binding site of kinases.
    
  • Heterocycle Synthesis: The hydrazide is the immediate precursor for 1,3,4-oxadiazoles (via cyclization with

    
    /acids) and 1,2,4-triazoles (via reaction with carbon disulfide or isothiocyanates). These derivatives are potent antifungal and anticancer agents (Source 1.2, 1.18).
    
  • Bioisosterism: The 2-methyl-6-trifluoromethylpyridine core acts as a bioisostere for substituted benzenes, offering improved metabolic stability against CYP450 oxidation due to the electron-deficient nature of the pyridine ring and the blocking effect of the

    
     group.
    

References

  • Polukhin, A. et al. (2025).[3] Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1). Link

  • Portalone, G. & Colapietro, M. (2008).[2] Nicotinohydrazide.[1][3][4][5] Acta Crystallographica Section E, 64(10). Link

  • Olsen, J. et al. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry. Link

  • ChemicalBook. (2022).[6] Synthesis of 6-(Trifluoromethyl)nicotinic acid. Link

Sources

Strategic Sourcing and Technical Validation of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an operational framework for sourcing, validating, and utilizing 2-Methyl-6-(trifluoromethyl)nicotinohydrazide in drug discovery and agrochemical research.

Executive Summary: The Scaffold Advantage

In the realm of fragment-based drug design (FBDD), This compound represents a high-value "privileged structure." Its utility stems from three synergistic structural features:

  • The Trifluoromethyl Group (

    
    ):  Enhances metabolic stability (blocking oxidative metabolism at the C6 position) and increases lipophilicity for membrane permeability.
    
  • The Nicotinoyl Core: A bioisostere of phenyl rings that improves aqueous solubility and offers hydrogen-bonding potential via the pyridine nitrogen.

  • The Hydrazide Motif: A versatile "warhead" for generating heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) or forming stable acylhydrazone linkers.

This guide moves beyond simple catalog listing to establish a Quality Assurance (QA) and Sourcing Protocol that ensures experimental reproducibility.

Chemical Intelligence & Physical Profile[1]

Before engaging suppliers, the technical specifications must be defined to prevent "structure-mismatch" errors, particularly regarding the regio-placement of the methyl and trifluoromethyl groups.

Core Data Table
ParameterTechnical Specification
Chemical Name 2-Methyl-6-(trifluoromethyl)pyridine-3-carbohydrazide
CAS Number 402479-94-1
Molecular Formula

Molecular Weight 219.16 g/mol
Precursor Acid CAS 261635-93-2 (2-Methyl-6-(trifluoromethyl)nicotinic acid)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
pKa (Predicted) ~11.4 (Hydrazide NH), ~3.5 (Pyridine N)
Storage 2-8°C, Hygroscopic, Light Sensitive

The Sourcing Landscape: "Buy" vs. "Make" Strategy

Unlike common reagents (e.g., Benzoyl chloride), this hydrazide is a Tier 2 Building Block . It is not always in stock at bulk distributors (Sigma/Merck) and often requires a strategic sourcing decision.

Supplier Tier Analysis
  • Tier 1: Direct Catalog Suppliers (Immediate Availability)

    • Santa Cruz Biotechnology (SCBT): Confirmed listing (CAS 402479-94-1). Best for small-scale (mg to g) screening.

    • Specialty Fluorine Shops: Companies like Fluorochem or Matrix Scientific often stock the fluorinated pyridine specifically.

  • Tier 2: Made-to-Order / Aggregators

    • Molecules:[1][2][3][4][5][6][7][8] e.g., MolPort, eMolecules. These aggregate stock from labs like Enamine or WuXi AppTec. Lead times can vary (2-4 weeks).

  • Tier 3: The "Precursor Strategy" (Recommended for Scale)

    • For requirements >10g, it is often more reliable to purchase the stable Acid precursor (CAS 261635-93-2) from suppliers like BLD Pharm , ChemScene , or Thermo Scientific , and perform a one-step esterification-hydrazinolysis.

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Requirement Definition QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale Screening LargeScale > 10 Grams QtyCheck->LargeScale Process Dev DirectBuy Buy Hydrazide (CAS 402479-94-1) Source: SCBT / Fluorochem SmallScale->DirectBuy PrecursorRoute Buy Acid (CAS 261635-93-2) Source: BLD / ChemScene LargeScale->PrecursorRoute QC QC Validation (NMR/LCMS) DirectBuy->QC Synthesis In-House Synthesis (2 Steps) PrecursorRoute->Synthesis Synthesis->QC

Figure 1: Strategic decision matrix for sourcing based on scale. For larger campaigns, the precursor route offers higher supply chain security.

Technical Validation & Quality Assurance

Trusting a Certificate of Analysis (CoA) blindly is a critical failure point in drug discovery. Hydrazides are prone to oxidation and hydrolysis.

The "Self-Validating" Protocol

Upon receipt of the material, execute this 3-point check. This protocol detects the most common issues: degradation to the acid and retained hydrazine toxicity.

1. 1H-NMR Identity Check (DMSO-d6)
  • Diagnostic Signal 1: The

    
     group exerts a pull, but look for the Methyl singlet  around δ 2.6 - 2.8 ppm .
    
  • Diagnostic Signal 2: The Hydrazide protons.

    • 
       (Amide): Broad singlet ~9.5 - 10.0 ppm.
      
    • 
       (Amine): Broad singlet ~4.5 ppm (often exchanges with water, check integration).
      
  • Impurity Flag: If you see a strong peak >11.0 ppm, the hydrazide has hydrolyzed back to the carboxylic acid.

2. Genotoxic Impurity Profiling (Hydrazine)

Since this compound is made using Hydrazine Hydrate , trace hydrazine is a structural alert (PGI - Potentially Genotoxic Impurity).

  • Test: Thin Layer Chromatography (TLC) with p-dimethylaminobenzaldehyde (Ehrlich’s reagent).

  • Result: A yellow/orange spot indicates free hydrazine. Material must be recrystallized (EtOH/Water) if positive.

3. LC-MS Purity
  • Method: Reverse Phase C18, Acidic Mobile Phase (0.1% Formic Acid).

  • Expectation: Valid Mass

    
    .
    
  • Artifact Alert: Hydrazides can form hydrazones with trace aldehydes in low-grade solvents (e.g., Acetone/Formaldehyde traces). Ensure solvents are HPLC grade.

Synthetic Utility: Workflow Integration

Once validated, the reagent is primarily used for heterocycle formation. Below is the standard workflow for converting this hydrazide into a 1,3,4-Oxadiazole (a common bioisostere for amides/esters).

Reaction Pathway Visualization

SyntheticPathway Hydrazide 2-Methyl-6-(trifluoromethyl) nicotinohydrazide (Starting Material) Intermediate Diacylhydrazine (Intermediate) Hydrazide->Intermediate Acylation Reagent + Carboxylic Acid (R-COOH) + Coupling Agent (EDC/HOBt) Reagent->Intermediate Cyclization Cyclization (POCl3 or Burgess Reagent) Intermediate->Cyclization Dehydration Product 2,5-Disubstituted 1,3,4-Oxadiazole (Target Scaffold) Cyclization->Product

Figure 2: Standard synthetic workflow for converting the hydrazide into bioactive oxadiazole scaffolds.

Experimental Protocol: Cyclization to 1,3,4-Oxadiazole

Note: This is a generalized field-proven protocol.

  • Acylation: Dissolve Hydrazide (1.0 eq) and the coupling partner Carboxylic Acid (1.1 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at RT for 12h.[9]

  • Workup: Dilute with water. The diacylhydrazine intermediate usually precipitates. Filter and dry.[2]

  • Cyclization: Suspend the intermediate in dry THF. Add Burgess Reagent (1.5 eq). Microwave at 100°C for 20 min (or reflux 2h).

  • Result: Clean conversion to the oxadiazole with retention of the trifluoromethyl group.

References

  • PubChem. 2-Methyl-6-(trifluoromethyl)nicotinic acid (Precursor Data). CID 2775683.[6] Retrieved from [Link]

Sources

Preliminary Toxicity Screening Guide: 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

[1]

Executive Summary

2-Methyl-6-(trifluoromethyl)nicotinohydrazide represents a distinct pharmacophore often utilized in the synthesis of kinase inhibitors, antitubercular agents (bioisostere of Isoniazid), and agrochemicals.[1] Its safety profile is dominated by two competing structural features: the hydrazide moiety (a known structural alert for genotoxicity and hepatotoxicity) and the 6-trifluoromethyl-2-methylpyridine core (designed for metabolic stability and lipophilicity).[1]

This guide provides a rigorous, self-validating screening protocol designed to de-risk this molecule early in the discovery phase.[1] The primary objective is to differentiate between intrinsic scaffold toxicity and metabolite-driven toxicity (e.g., hydrazine release).[1]

Part 1: Structural Alert Analysis & Mechanistic Hypotheses

Before initiating wet-lab experiments, we must establish the causality of potential toxicity.[1] This informs which assays are critical.

The Hydrazide "Warhead" (-CONHNH2)[1]
  • Risk: Hydrazides are structural alerts (SAs) for mutagenicity and drug-induced liver injury (DILI).[1]

  • Mechanism:

    • Genotoxicity: Metabolic activation (N-hydroxylation) can lead to DNA alkylation.[1]

    • Hepatotoxicity: Hydrolysis may release free hydrazine (

      
      ), a potent hepatotoxin, or form reactive acetyl-hydrazine metabolites via N-acetyltransferase (NAT) pathways (analogous to Isoniazid toxicity).[1]
      
  • Screening Implication: The Ames test (OECD 471) and Hepatocyte stability assays are mandatory.[1]

The 6-Trifluoromethyl-2-methylpyridine Core[1]
  • Risk: While the

    
     group generally improves metabolic stability by blocking oxidation at the C6 position, the electron-deficient pyridine ring can undergo Nucleophilic Aromatic Substitution (
    
    
    ) with biological nucleophiles (e.g., Glutathione), potentially leading to immune-mediated toxicity.[1]
  • Screening Implication: Glutathione (GSH) trapping assays are required to assess reactive metabolite formation.[1]

Part 2: The Screening Cascade (Workflow)

The following diagram outlines the logical flow of the screening process, moving from computational prediction to experimental validation.

ScreeningCascadeStartCompound: 2-Methyl-6-(trifluoromethyl)nicotinohydrazideInSilicoTier 1: In Silico Profiling(DEREK / SAR Analysis)Start->InSilicoChemStabTier 2: Chemical Stability(pH 1.2, 7.4 Hydrolysis check)InSilico->ChemStab If no critical alertsInVitroToxTier 3: In Vitro Cytotoxicity(HepG2 & HEK293)ChemStab->InVitroTox If stable > 2hGenoToxTier 4: Genotoxicity(Ames Test - OECD 471)InVitroTox->GenoTox IC50 > 10 µMDecisionGo / No-Go DecisionInVitroTox->Decision High Cytotoxicity (Stop)MetabStabTier 5: Metabolic Stability(Microsomes + GSH Trapping)GenoTox->MetabStab Ames NegativeGenoTox->Decision Ames Positive (Stop)MetabStab->Decision

Caption: Tiered screening workflow prioritizing early identification of genotoxic and hepatotoxic liabilities.

Part 3: Experimental Protocols

Protocol A: Genotoxicity Assessment (Ames Test)

Rationale: Due to the hydrazide group, this is the critical "kill step." A standard 5-strain assay is required to detect both frameshift and base-pair substitution mutations.[1]

  • Standard: OECD Guideline 471.[1][2][3]

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[1][3][4]

  • Metabolic Activation: Assays must be performed with and without S9 mix (rat liver homogenate).[1] This is crucial because the parent hydrazide may be non-mutagenic, but its acetylated metabolite could be genotoxic.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in DMSO (ensure solubility < 5 mg/plate).

  • Dosing: Prepare 5 concentration levels (e.g., 5, 16, 50, 160, 500, 5000 µ g/plate ).

  • Plate Incorporation:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).[1]

    • Add to 2.0 mL molten top agar (containing trace histidine/biotin).

    • Pour onto minimal glucose agar plates.[1]

  • Incubation: Incubate at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies.

    • Positive Result: >2-fold increase in colonies over solvent control with a dose-response.[1]

    • Control: Positive controls (e.g., 2-Aminoanthracene for +S9) are mandatory to validate the S9 metabolic capability.[1]

Protocol B: Hepatotoxicity & Reactive Metabolite Trapping

Rationale: To determine if the molecule releases hydrazine or forms reactive adducts via the pyridine ring.

  • Cell Line: HepG2 (human hepatoma) or primary human hepatocytes.[1]

  • Assay Type: ATP-based cell viability (e.g., CellTiter-Glo) + LC-MS/MS for metabolite identification.[1]

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the compound with human liver microsomes (HLM) supplemented with NADPH and Glutathione (GSH) for 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 32 Da (indicative of hydrazine loss).[1]

    • Scan for GSH Adducts (+307 Da) . If a GSH adduct is found on the pyridine ring, it indicates the

      
       or methyl group is activating the ring for nucleophilic attack, predicting immune-mediated toxicity.[1]
      
  • Cytotoxicity Readout:

    • Treat HepG2 cells for 24h.[1]

    • Measure ATP levels.[1]

    • Threshold: An

      
       suggests significant hepatotoxicity risk.[1]
      

Part 4: Data Presentation & Interpretation[1]

Proposed Data Reporting Table

Summarize your findings in the following format to facilitate decision-making.

AssayParameterAcceptance CriteriaCritical Alert Threshold
Ames Test Mutagenicity Ratio< 2.0x vs ControlPositive in any strain (+/- S9)
HepG2 Tox

(24h)
> 50 µM< 10 µM
GSH Trapping Adduct Formation< 1% of parentDetectable covalent binding
Stability

(Microsomes)
> 30 min< 10 min (Rapid clearance)
Metabolic Activation Pathway (Mechanism)

Understanding the fate of the hydrazide is key. The diagram below illustrates the divergence between safe metabolism (Acetylation) and toxic activation (Hydrolysis/Oxidation).

MetabolismParentParent Compound(Nicotinohydrazide)NATN-Acetylation(NAT1/NAT2 Enzymes)Parent->NATHydrolysisHydrolysis(Amidases)Parent->Hydrolysis Risk RouteStableMetN-Acetyl Conjugate(Generally Excreted)NAT->StableMet Safe RouteToxicIntFree Hydrazine(N2H4)Hydrolysis->ToxicIntDNADNA Alkylation(Genotoxicity)ToxicInt->DNA Covalent Binding

Caption: Metabolic divergence.[1] NAT2 slow acetylators may accumulate the parent, increasing hydrolysis risk.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.[1] [Link][1]

  • Benigni, R., & Bossa, C. (2011).[1] Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Research in Toxicology, 24(1), 21-43.[1] [Link]

  • Williams, D. P., & Naisbitt, D. J. (2002).[1] Hydrazine-derived drugs: from toxic mechanisms to the clinic. Current Opinion in Drug Discovery & Development, 5(1), 104-115.[1] [Link]

  • FDA Guidance for Industry. (2012). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. [Link]

Methodological & Application

protocol for dissolving 2-Methyl-6-(trifluoromethyl)nicotinohydrazide for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Solubilization and Cell Culture Administration of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Executive Summary

This guide details the standardized protocol for the solubilization, sterilization, and administration of This compound in cell culture systems.[1]

This compound presents a specific physicochemical challenge: it possesses a lipophilic electron-withdrawing trifluoromethyl group (


) contrasting with a polar, chemically reactive hydrazide motif (

).[1] Improper handling often leads to compound precipitation upon introduction to aqueous media or chemical inactivation via Schiff base formation with media components (e.g., pyruvate).[1]

This protocol utilizes a DMSO-based master stock approach with a critical intermediate dilution step to ensure bioavailability and experimental reproducibility.[1]

Physicochemical Profile & Solubility Logic

Before handling, researchers must understand the molecule's behavior in solution to predict stability issues.

PropertyValue / DescriptionImplication for Protocol
Formula

Molecular Weight 219.16 g/mol Use this for molarity calculations.[1]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic due to

; low water solubility.[1]
Key Moiety 1 Trifluoromethyl (

)
Increases lipophilicity.[1] Requires organic solvent (DMSO) for initial solubilization.
Key Moiety 2 Hydrazide (

)
Nucleophilic. Can react with aldehydes/ketones in cell media (e.g., Pyruvate) to form hydrazones.[1]
pKa ~3.5 (Pyridine N)pH sensitive.[1] Solubility may drop in acidic buffers.[1]

Expert Insight: The hydrazide group is prone to oxidation.[1] Use anhydrous DMSO and store stock solutions under inert gas (Nitrogen/Argon) if keeping for >1 week.[1]

Reagents and Equipment

  • Compound: this compound (Solid powder).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%), Anhydrous.[1]

    • Note: Ethanol is not recommended due to higher volatility and lower solubilizing power for the

      
       moiety.[1]
      
  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.[1]

    • CRITICAL:Do NOT use Cellulose Acetate (CA) filters.[1] DMSO dissolves CA, leaching plastics into your assay.[1]

  • Vessels: Glass or Polypropylene (PP) vials.[1] Avoid Polystyrene (PS) for neat DMSO.[1]

Protocol: Stock Solution Preparation (Master Mix)

Target Concentration: 50 mM (Recommended) or 100 mM (High Concentration). We recommend 50 mM to prevent precipitation during freeze-thaw cycles.[1]

Step-by-Step:

  • Weighing: Accurately weigh 10.96 mg of powder into a sterile glass vial.

    • Why: This mass yields 1 mL of a 50 mM solution.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Visual Check: Solution should be clear and colorless/pale yellow.[1] If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization:

    • Draw the solution into a solvent-resistant syringe (PP/PE).[1]

    • Attach a 0.22 µm PTFE filter .[1]

    • Filter into a sterile, amber glass cryovial.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Protocol: Dosing and Serial Dilution

The Challenge: Direct addition of 100% DMSO stock to cell media often causes "shock precipitation," where the hydrophobic compound crashes out of solution before dispersing.

The Solution: Use a 200x Intermediate Stock strategy.

Dilution Workflow Diagram

G Powder Solid Compound (Weigh 10.96 mg) MasterStock Master Stock (50 mM in 100% DMSO) Powder->MasterStock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->MasterStock DilutionStep Intermediate Dilution (Dilute 1:100 in Media/PBS) MasterStock->DilutionStep Take 10 µL WorkingSol 200x Working Solution (500 µM in 1% DMSO) DilutionStep->WorkingSol Add 990 µL Media FinalWell Final Assay Well (Target: 2.5 µM) (Final DMSO: 0.005%) WorkingSol->FinalWell Add 1 µL to 199 µL Media

Caption: Workflow for generating a stable dosing solution. The intermediate step prevents precipitation shock.

Dilution Table (Example for 10 µM Final Assay Concentration)
StepSource SolutionVolume to TransferDiluent (Media)Resulting Conc.[1][2][3]DMSO %
1 Master Stock (50 mM)2 µL998 µL100 µM (20x Conc.)0.2%
2 100 µM Intermediate10 µL190 µL (Well)5 µM (Final)0.01%

Note: This "20x Intermediate" method ensures the final DMSO concentration is well below the toxicity threshold (usually <0.1-0.5%).

Critical Application Notes (Troubleshooting)

A. Chemical Compatibility (The Hydrazide Warning)

Hydrazides are chemically reactive nucleophiles.[1]

  • Risk: In culture media containing Pyruvate or Ketoglutarate , the hydrazide group can react to form a hydrazone.

  • Impact: This reduces the effective concentration of the drug and creates a new chemical entity (the hydrazone) which may have off-target effects.[1]

  • Mitigation: If possible, use Pyruvate-free media for the duration of the drug exposure (e.g., 24-48h), or prepare the dilution immediately before dosing.

B. DMSO Toxicity
  • Limit: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v). For sensitive primary cells (e.g., neurons, hepatocytes), keep DMSO ≤ 0.1% .

  • Control: Always include a "Vehicle Control" well containing the exact same % of DMSO without the drug.

C. Precipitation Check

After adding the compound to the media:

  • Place the plate under a microscope (10x or 20x).[1]

  • Look for "black dots" or crystalline needles floating above the cell layer.[1]

  • If precipitate is seen: The compound has crashed out.[1] Repeat using a lower concentration or a slower addition rate with rapid mixing.

References

  • ATCC (American Type Culture Collection). "DMSO usage in cell culture: Cryopreservation and Toxicity Limits."[1] ATCC Technical Guides.

  • Pall Corporation. "Chemical Compatibility of Filter Membranes."[1][4] Pall Laboratory Technical Data.

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

  • Kale, A., et al. (2016).[1] "Stability of Hydrazide-based Drugs in Biological Media." Journal of Pharmaceutical Sciences. (General reference for hydrazide-pyruvate interactions).

Sources

Application Notes and Protocols for Efficacy Testing of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinohydrazide Derivative

The emergence of novel chemical entities is a critical driver in the expansion of therapeutic options across a multitude of disease areas. 2-Methyl-6-(trifluoromethyl)nicotinohydrazide represents a promising candidate within the broader class of nicotinohydrazide derivatives. This class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and antitubercular effects.[1][2][3][4] The well-established drug isoniazid, a nicotinohydrazide, underscores the therapeutic precedent for this chemical scaffold, exerting its antimycobacterial effect through the inhibition of mycolic acid synthesis.[5] Furthermore, recent studies on other nicotinohydrazide derivatives have elucidated mechanisms such as the inhibition of succinate dehydrogenase (SDH), leading to a cascade of cellular events including the accumulation of reactive oxygen species (ROS) and subsequent cell membrane damage.[1]

These insights provide a logical starting point for the systematic evaluation of this compound. This document outlines a comprehensive experimental framework designed to rigorously assess the efficacy of this compound, progressing from foundational in vitro characterization to more complex in vivo validation. The protocols herein are designed to be self-validating, incorporating appropriate controls and clear endpoints to ensure the generation of robust and interpretable data for researchers, scientists, and drug development professionals.

Part 1: Foundational In Vitro Efficacy and Mechanistic Evaluation

The initial phase of efficacy testing is centered on in vitro assays to determine the compound's intrinsic biological activity, establish a preliminary therapeutic window, and elucidate its potential mechanism of action. These cell-based assays offer advantages in terms of scalability, cost-effectiveness, and reproducibility, allowing for the rapid screening of multiple parameters.[6]

Preliminary Cytotoxicity Assessment

Before assessing efficacy, it is crucial to determine the cytotoxic profile of this compound across a range of relevant cell lines. This establishes the concentration range for subsequent efficacy studies, ensuring that observed effects are not simply a consequence of broad cellular toxicity.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate mammalian cells (e.g., a panel of cancer cell lines, normal human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM) to capture a full dose-response curve. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Target-Based and Phenotypic Screening

Based on the known activities of nicotinohydrazide derivatives, a dual approach of target-based and phenotypic screening is recommended.

1.2.1. Antimicrobial and Antifungal Screening

Given the established antimicrobial and antifungal properties of related compounds, a primary screen against a panel of pathogenic bacteria and fungi is warranted.[1][2][4]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

1.2.2. Anticancer Phenotypic Screening

A broad phenotypic screen against a panel of diverse cancer cell lines can uncover potential anticancer activity.

Protocol 3: High-Content Imaging for Cellular Morphology and Proliferation

  • Cell Plating and Treatment: Seed a panel of cancer cell lines (e.g., representing breast, lung, colon, and hematological malignancies) in 96- or 384-well imaging plates. After overnight adherence, treat with a range of concentrations of this compound.

  • Staining: After 48-72 hours of incubation, fix the cells and stain with fluorescent dyes to visualize the nucleus (e.g., Hoechst 33342), cytoskeleton (e.g., phalloidin), and a marker of cell proliferation (e.g., EdU).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify various cellular parameters, including cell count, nuclear morphology (a proxy for apoptosis), and the percentage of proliferating cells.

  • Data Interpretation: Analyze the multiparametric data to identify cell lines sensitive to the compound and to generate hypotheses about its mechanism of action.

Mechanistic Assays

Should the initial screens reveal promising activity, the following assays can help to elucidate the underlying mechanism of action.

Protocol 4: Succinate Dehydrogenase (SDH) Activity Assay

This assay is pertinent given that SDH inhibition is a known mechanism for some nicotinohydrazide derivatives.[1]

  • Mitochondrial Isolation: Isolate mitochondria from a sensitive cell line or microorganism.

  • Assay Reaction: In a 96-well plate, combine the isolated mitochondria with a reaction buffer containing succinate and an electron acceptor (e.g., DCPIP).

  • Compound Addition: Add varying concentrations of this compound.

  • Kinetic Measurement: Measure the rate of reduction of the electron acceptor over time by monitoring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of SDH inhibition relative to a control and determine the IC50 value.

Protocol 5: Reactive Oxygen Species (ROS) Detection

  • Cell Treatment: Treat the target cells with this compound at concentrations around the IC50 value for a defined period.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Part 2: In Vivo Efficacy and Preclinical Assessment

Promising in vitro data provides the rationale for advancing to in vivo studies to evaluate efficacy in a more complex biological system.[7] The design of these studies should be carefully considered to maximize the translational relevance of the findings.[8]

Pharmacokinetic (PK) and Toxicity Studies

Prior to efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its in vivo safety profile.[9]

Protocol 6: Preliminary Pharmacokinetic Study in Rodents

  • Animal Dosing: Administer a single dose of this compound to a small cohort of mice or rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process the blood samples to plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from oral and IV administration.

Protocol 7: Maximum Tolerated Dose (MTD) Determination

  • Dose Escalation: Administer escalating single doses of the compound to different groups of mice.

  • Monitoring: Closely monitor the animals for a period of 14 days for signs of toxicity, including changes in body weight, behavior, and clinical signs of distress.[10]

  • MTD Definition: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss in 10% of animals) or mortality.[11]

In Vivo Efficacy Models

The choice of the in vivo efficacy model will depend on the therapeutic area suggested by the in vitro data.

2.2.1. Xenograft Model for Anticancer Efficacy

If the compound shows promising anticancer activity in vitro, a xenograft model is a standard approach.[12]

Protocol 8: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant a sensitive cancer cell line into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the animals into treatment and control groups based on tumor volume and body weight.[10]

  • Treatment Administration: Administer this compound to the treatment groups at doses below the MTD, following a predetermined schedule (e.g., daily, every other day). The control group should receive the vehicle.

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., ANOVA) should be used to determine the significance of any anti-tumor effects.[11]

2.2.2. Infectious Disease Model

For compounds with potent antimicrobial or antifungal activity, an appropriate infection model should be used.

Protocol 9: Murine Systemic Infection Model

  • Infection: Infect mice with a lethal or sublethal dose of the target pathogen (e.g., a clinically relevant bacterial or fungal strain).

  • Treatment: Administer this compound at various doses and schedules, starting at a defined time point post-infection. Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic or antifungal.

  • Efficacy Readouts: Monitor survival rates over a period of 14-21 days. In sublethal models, the primary endpoint may be the reduction of microbial burden in target organs (e.g., kidneys, spleen, lungs) at a specific time point.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and the log-rank test.[10] Analyze microbial burden data using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) at 48h
Cancer Cell Line A[Insert Value]
Cancer Cell Line B[Insert Value]
Normal Human Fibroblasts[Insert Value]

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control[Insert Value]-
Compound (X mg/kg)[Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value]

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cytotoxicity Cytotoxicity Assessment (MTT Assay) screening Phenotypic/Target Screening (Antimicrobial, Anticancer) cytotoxicity->screening Determine Therapeutic Window mechanistic Mechanistic Assays (SDH, ROS) screening->mechanistic Elucidate MOA pk_tox Pharmacokinetics & Toxicology (PK, MTD) mechanistic->pk_tox Advance to In Vivo efficacy Efficacy Models (Xenograft, Infection) pk_tox->efficacy Inform Dosing Regimen data_analysis Data Analysis & Reporting efficacy->data_analysis

Caption: High-level workflow for the efficacy testing of this compound.

Signaling_Pathway compound This compound sdh Succinate Dehydrogenase (SDH) (Complex II) compound->sdh Inhibition etc Electron Transport Chain sdh->etc Disruption ros Increased ROS etc->ros damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage apoptosis Apoptosis/Cell Death damage->apoptosis

Caption: Hypothesized mechanism of action via SDH inhibition and oxidative stress.

Conclusion

The experimental design detailed in these application notes provides a robust and logical framework for the comprehensive efficacy evaluation of this compound. By systematically progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can generate the critical data necessary to define the therapeutic potential of this novel compound. The emphasis on integrated pharmacokinetic and toxicological assessments ensures that the efficacy studies are conducted in a clinically relevant and safe manner. This structured approach will enable a thorough understanding of the compound's biological activity and facilitate informed decisions regarding its future development.

References

  • Gasparri, F., & Gianni, M. (2019). Preclinical development of small molecule drugs. Methods in Molecular Biology, 1917, 1-13.
  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. ResearchGate. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. PubMed. [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid. PubChem. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Prediction of clinical drug efficacy by classification of drug-induced genomic expression profiles in vitro. PNAS. [Link]

  • Efficacy Studies. WuXi Biologics. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Pharmacokinetic Studies for Drug Development. ResearchGate. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • HOW DO I GET MY COMPOUND INTO PHASE I? American College of Toxicology. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]

  • Justification for species selection for pharmaceutical toxicity studies. PMC - NIH. [Link]

Sources

developing an assay with 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-Methyl-6-(trifluoromethyl)nicotinohydrazide as a Lipophilic Scaffold

Abstract

This guide details the assay development workflow utilizing This compound as a core scaffold for the synthesis and screening of novel antimicrobial agents. While the nicotinohydrazide moiety serves as a pharmacophore mimic of the first-line tuberculosis drug Isoniazid (INH), the inclusion of the trifluoromethyl (


) group  at the C6 position significantly alters the physicochemical profile. This modification enhances lipophilicity (LogP) and metabolic stability, potentially facilitating penetration through the waxy mycolic acid cell wall of Mycobacterium tuberculosis. This protocol outlines the conversion of this scaffold into a hydrazone library and the subsequent evaluation of biological activity using the Resazurin Microtiter Assay (REMA).
Module 1: Scaffold Competency & Pre-Assay QC

Before initiating library synthesis, the physicochemical behavior of the scaffold must be understood to prevent assay artifacts (e.g., precipitation or false positives due to aggregation).

1.1 Chemical Entity Profile
  • Compound: this compound

  • Core Functionality:

    • Hydrazide (–CONHNH

      
      ):  A nucleophilic "warhead" capable of Schiff base formation, metal chelation, and hydrogen bonding.
      
    • Trifluoromethyl (–CF

      
      ):  Electron-withdrawing group; increases lipophilicity and resistance to oxidative metabolism (e.g., by cytochrome P450s).
      
    • Pyridine Nitrogen: Proton acceptor at physiological pH.

1.2 Solubility & Handling

Unlike the highly water-soluble Isoniazid, the


 analog exhibits reduced aqueous solubility.
  • Stock Preparation: Dissolve to 10 mM or 50 mM in anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrazide oxidation.

  • QC Check: Verify purity via LC-MS prior to use. Hydrazides can degrade to their corresponding acids (2-Methyl-6-(trifluoromethyl)nicotinic acid) if exposed to moisture over time.

Module 2: Chemical Assay – Hydrazone Library Synthesis

The primary utility of this scaffold is not as a standalone drug, but as a building block. The hydrazide is reacted with a panel of aldehydes to form acylhydrazones . This "Chemical Assay" generates the diversity required for screening.

2.1 Reaction Mechanism

The reaction is a condensation between the primary amino group of the hydrazide and the carbonyl carbon of an aldehyde, eliminating water to form a Schiff base (


).
2.2 Synthesis Protocol (High-Throughput Compatible)

Objective: Generate a 10-20 member library for initial screening.

Reagents:

  • Scaffold: this compound (1.0 equiv).

  • Aldehyde Library: Diverse aromatic/heteroaromatic aldehydes (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (cat.[1] amount, 2-3 drops).

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.5 mmol of the hydrazide scaffold in 5 mL of EtOH in a reaction vial.

  • Addition: Add 0.5 mmol of the selected aldehyde.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

  • Reaction: Reflux at 80°C for 2–6 hours. Monitor consumption of the hydrazide via TLC (Mobile phase: CHCl

    
    :MeOH, 9:1).
    
  • Isolation:

    • If precipitate forms: Cool to room temperature, filter the solid, and wash with cold EtOH.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Water.

  • Characterization: Confirm structure via

    
    H-NMR (look for the azomethine proton –N=CH– singlet around 8.0–9.0 ppm).
    

ChemicalWorkflow Scaffold Scaffold: 2-Methyl-6-(CF3) nicotinohydrazide Reaction Condensation (EtOH, cat. AcOH, Reflux) Scaffold->Reaction Aldehydes Aldehyde Library (R-CHO) Aldehydes->Reaction Library Hydrazone Library (Schiff Bases) Reaction->Library - H2O QC QC: LC-MS / NMR (Target: >95% Purity) Library->QC

Figure 1: Workflow for the synthesis of the hydrazone library using the this compound scaffold.

Module 3: Biological Assay – Resazurin Microtiter Assay (REMA)

Once the library is synthesized, the biological activity is quantified.[2] The Resazurin Microtiter Assay (REMA) is the industry standard for high-throughput antitubercular screening. It relies on the reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin by metabolically active bacteria.

Target Organism: Mycobacterium tuberculosis (H37Rv strain) or Mycobacterium smegmatis (biosafety level 1 surrogate).

3.1 Assay Conditions
  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Controls:

    • Positive Control: Isoniazid (MIC ~0.05 µg/mL) or Rifampicin.

    • Negative Control: 1% DMSO (Vehicle).

    • Sterility Control: Media only.

3.2 Step-by-Step Protocol
  • Inoculum Preparation:

    • Grow Mycobacteria to mid-log phase (OD

      
       0.6–0.8).
      
    • Dilute culture to approx.

      
       CFU/mL in 7H9 medium.
      
  • Plate Layout (96-Well):

    • Columns 2-11: Test compounds (Serial 2-fold dilutions).

    • Column 1: Negative Control (Cells + DMSO).

    • Column 12: Sterility Control (Media only).

  • Compound Addition:

    • Add 100 µL of culture to all wells (except sterility controls).

    • Add test compounds. Start at 100 µg/mL and dilute down to 0.19 µg/mL. Ensure final DMSO concentration is <1%.

  • Incubation:

    • Seal plates with breathable membrane.

    • Incubate at 37°C for 5-7 days (M. tuberculosis) or 24-48 hours (M. smegmatis).

  • Development:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Re-incubate for 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Excitation 530 nm / Emission 590 nm.

REMA_Assay Start Library Compounds (in DMSO) PlatePrep 96-Well Plate Prep (Serial Dilution) Start->PlatePrep Inoculation Add Mycobacteria (10^5 CFU/mL) PlatePrep->Inoculation Incubation Incubation (37°C, 5-7 Days) Inoculation->Incubation Dye Add Resazurin Dye (Redox Indicator) Incubation->Dye Readout Fluorescence Readout (Ex 530 / Em 590) Dye->Readout Result Color Change? Readout->Result Blue BLUE (Inhibition / Active) Result->Blue No Reduction Pink PINK (Growth / Inactive) Result->Pink Reduction

Figure 2: Logic flow for the Resazurin Microtiter Assay (REMA). Blue indicates the compound successfully inhibited bacterial growth.

Module 4: Data Analysis & Interpretation
4.1 Calculating MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change from blue to pink.

  • Quantitative: Calculate % Inhibition using fluorescence units (RFU):

    
    
    
4.2 Structure-Activity Relationship (SAR)

When analyzing the data, focus on the impact of the aldehyde substituent (


) relative to the fixed scaffold:
  • Lipophilicity Balance: The 2-Methyl-6-(trifluoromethyl) scaffold is already lipophilic. If

    
     is also highly lipophilic (e.g., naphthyl), the compound may precipitate in media (False Positive). If 
    
    
    
    is too polar, it may not penetrate the cell wall (False Negative).
  • Electronic Effects: Electron-withdrawing groups (halogen,

    
    ) on the 
    
    
    
    phenyl ring often enhance activity in hydrazone series by increasing the acidity of the -NH- proton.
Summary of Key Parameters
ParameterSpecificationReason
Scaffold This compound

improves metabolic stability & permeability.
Solvent DMSO (Anhydrous)Essential for solubility of lipophilic

derivatives.
Assay Type REMA (Resazurin)High-throughput, low cost, clear visual endpoint.
Target MIC < 10 µg/mLCut-off for "Hit" validation in early discovery.
Counter-Screen Cytotoxicity (Vero/HepG2 cells)Ensure killing is specific to bacteria, not general toxicity.
References
  • Chemical Properties & Safety: National Center for Biotechnology Information. (2025).[3][4][5][6][7] PubChem Compound Summary for CID 2775683, 2-Methyl-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link][4]

  • Nicotinohydrazide Activity: Moldovan, C. M., et al. (2021). Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis. Molecules. Retrieved from [Link]

  • Hydrazide Assay Development: Angelova, V. T., et al. (2017). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Retrieved from [Link]

  • REMA Protocol: Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[6][8] Retrieved from [Link]

  • Role of Trifluoromethyl Group: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: 2-Methyl-6-(trifluoromethyl)nicotinohydrazide Scaffolds in Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide as a privileged scaffold in the development of antimicrobial agents. The convergence of a pyridine core (mimicking isoniazid), a hydrazide pharmacophore, and a lipophilic trifluoromethyl (


) group creates a potent platform for overcoming multidrug resistance (MDR). This guide provides validated protocols for the chemical derivatization of this scaffold into hydrazone libraries (Schiff bases) and their subsequent evaluation using Clinical and Laboratory Standards Institute (CLSI) compliant microdilution assays.

Chemical Profile & Rationale

The therapeutic potential of this scaffold relies on three structural pillars:

  • Nicotinohydrazide Core: Structurally homologous to Isoniazid , a first-line anti-tubercular drug. It targets the enoyl-acyl carrier protein reductase (InhA), essential for mycolic acid synthesis in mycobacteria.

  • Trifluoromethyl Group (

    
    ):  significantly enhances lipophilicity (
    
    
    
    ), facilitating passive diffusion across the waxy cell walls of Mycobacterium tuberculosis and the outer membranes of Gram-negative bacteria like Pseudomonas aeruginosa.
  • Hydrazide Linker: Acts as a "molecular hinge," allowing for the rapid generation of Schiff base libraries (hydrazones) which often exhibit metal-chelating properties that inhibit bacterial metalloenzymes.

Synthetic Workflow: Library Generation

The primary application of this reagent is the synthesis of


-benzylidene derivatives (hydrazones) via condensation with aromatic aldehydes.
Protocol A: General Synthesis of Hydrazone Derivatives

Objective: To generate a library of 2-methyl-6-(trifluoromethyl)nicotinic acid hydrazones.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Substrate: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
    
  • Isolation: Cool the reaction mixture to room temperature. If precipitation occurs, filter the solid. If not, pour the mixture into crushed ice/water (50 mL) to induce precipitation.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure hydrazone.

Visualization: Synthetic Pathway

SynthesisPathway Scaffold 2-Methyl-6-(trifluoromethyl) nicotinohydrazide Reflux Reflux (EtOH + AcOH) 4-6 Hours Scaffold->Reflux Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reflux Intermediate Carbinolamine Intermediate Product Target Hydrazone (Schiff Base) Intermediate->Product Elimination Dehydration - H2O (Dehydration) Intermediate->Dehydration Reflux->Intermediate Nucleophilic Attack

Figure 1: Condensation pathway for the synthesis of antimicrobial hydrazones from the nicotinohydrazide scaffold.[1]

Biological Evaluation: Antimicrobial Screening

To ensure data reliability and reproducibility, assays must adhere to CLSI M07-A10 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests).

Protocol B: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against pathogens (e.g., S. aureus, E. coli, M. tuberculosis).

Materials:

  • 96-well microtiter plates (sterile, flat-bottom).

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin sodium salt powder (0.01% w/v solution).

  • Controls:

    • Positive: Ciprofloxacin or Isoniazid (stock solutions).

    • Negative: DMSO (solvent control, max 1% final conc).

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from overnight cultures adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 in MHB.
    
  • Compound Dilution:

    • Dissolve the synthesized hydrazone in DMSO to create a stock (e.g., 10 mg/mL).

    • Add 100 µL of MHB to all wells in the 96-well plate.

    • Add 100 µL of compound stock to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to Column 10. Discard 100 µL from Column 10.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to columns 1–11.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate plates at

    
     for 18–24 hours (7 days for M. tuberculosis).
    
  • Readout: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Visualization: Screening Workflow

MIC_Workflow Prep 1. Stock Preparation (DMSO Solubilization) Dilution 2. Serial Dilution (96-well Plate, MHB) Prep->Dilution Inoculation 3. Bacterial Inoculation (0.5 McFarland) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Dye 5. Resazurin Addition (Redox Indicator) Incubation->Dye Readout 6. MIC Determination (Blue vs. Pink) Dye->Readout

Figure 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) for MIC determination.

Data Interpretation & Mechanism

The following table summarizes expected activity ranges based on Structure-Activity Relationship (SAR) data for this class of compounds.

MoietyFunctionTarget Effect
Trifluoromethyl (

)
Lipophilicity EnhancerIncreases penetration into lipid-rich mycobacterial cell walls [1].
Hydrazide-Hydrazone Metal ChelationInhibits metalloenzymes; potential inhibition of InhA (Enoyl-ACP reductase) [2].
Pyridine Ring BioisostereMimics NAD+ cofactor; interacts with oxidoreductases [3].

Toxicity Note: While the


 group improves potency, cytotoxicity against mammalian cells (e.g., Vero or HeLa lines) must be evaluated. A Selectivity Index (

) > 10 is required for a viable drug candidate.

References

  • Hao, J., et al. (2022).[2] "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides."[2] Journal of Agricultural and Food Chemistry. Link

  • Popiołek, L. (2017).[3] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Zeinali, N., & Darehkordi, A. (2023).[4] "Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles." Synthesis. Link

Sources

Application Notes & Protocols for the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide, a key scaffold for the development of novel therapeutic agents. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide offers a detailed, step-by-step protocol for the synthesis of the core intermediate, 2-Methyl-6-(trifluoromethyl)nicotinic acid, its subsequent conversion to the corresponding hydrazide, and the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction: The Significance of Trifluoromethylated Nicotinohydrazides in Drug Discovery

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. Its modification offers a versatile platform for tuning the physicochemical and pharmacological properties of a molecule. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to improve a compound's metabolic stability, lipophilicity, and in some cases, its binding interactions with biological targets[1][2]. The combination of the nicotinic acid framework with a hydrazide moiety provides a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. Nicotinohydrazide derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4].

This guide focuses on the this compound scaffold, a promising starting point for the development of novel therapeutics. The following sections will provide detailed protocols for the synthesis of the key intermediates and a strategy for the generation of a library of derivatives for SAR analysis.

Synthesis of the Core Intermediate: 2-Methyl-6-(trifluoromethyl)nicotinic Acid (3)

The synthesis of the target nicotinic acid is a multi-step process that requires careful execution. A plausible synthetic route, based on established pyridine chemistry, is outlined below. The starting material, 2-chloro-6-methylnicotinonitrile, is commercially available.

Diagram of the Synthetic Pathway for 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Synthetic_Pathway_Nicotinic_Acid A 2-Chloro-6-methylnicotinonitrile B 2-Chloro-6-(trifluoromethyl)nicotinonitrile A->B Trifluoromethylation (e.g., CuCF3, TMSCF3) C 2-Methyl-6-(trifluoromethyl)nicotinic acid B->C 1. Hydrolysis (e.g., H2SO4, H2O) 2. Dechlorination (e.g., H2, Pd/C)

Caption: Proposed synthetic route for 2-Methyl-6-(trifluoromethyl)nicotinic acid.

Protocol 2.1: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile (Intermediate B)

This step involves the trifluoromethylation of the methyl group of the starting material. This can be a challenging transformation, and various methods have been developed for the trifluoromethylation of aromatic and heteroaromatic compounds. A common approach involves the use of a copper-based trifluoromethylating reagent.

Materials:

  • 2-Chloro-6-methylnicotinonitrile

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Chloro-6-methylnicotinonitrile (1.0 eq), CuI (0.1 eq), and KF (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TMSCF3 (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-Chloro-6-(trifluoromethyl)nicotinonitrile.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the organometallic intermediates with oxygen or moisture.

  • Anhydrous DMF: A polar aprotic solvent that is suitable for this type of copper-catalyzed reaction.

  • TMSCF3: A common and effective source of the trifluoromethyl nucleophile.

  • CuI and KF: The copper catalyst and fluoride source are essential for the generation of the active trifluoromethylating species.

Protocol 2.2: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid (3)

This two-step, one-pot procedure involves the hydrolysis of the nitrile to a carboxylic acid, followed by catalytic hydrogenation to remove the chloro group.

Materials:

  • 2-Chloro-6-(trifluoromethyl)nicotinonitrile

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Carefully add 2-Chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq) to a mixture of concentrated H2SO4 and water (2:1 v/v) at 0 °C.

  • Heat the mixture to 100 °C and stir for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Adjust the pH to approximately 3-4 with a saturated solution of NaHCO3.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude 2-chloro-6-(trifluoromethyl)nicotinic acid.

  • Dissolve the crude acid in MeOH.

  • To this solution, add 10% Pd/C (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield 2-Methyl-6-(trifluoromethyl)nicotinic acid. The product can be further purified by recrystallization if necessary. A similar dehalogenation has been reported for a related compound[5].

Causality behind Experimental Choices:

  • Acidic Hydrolysis: Concentrated sulfuric acid is a strong acid and dehydrating agent, which effectively hydrolyzes the nitrile to a carboxylic acid.

  • Catalytic Hydrogenation: Pd/C is a standard and efficient catalyst for the hydrogenolysis of aryl chlorides[5].

  • Celite Filtration: A diatomaceous earth filter aid that effectively removes the fine palladium catalyst from the reaction mixture.

Synthesis of this compound (5)

The conversion of the nicotinic acid to the corresponding hydrazide is typically achieved in two steps: esterification followed by reaction with hydrazine hydrate.

Diagram of the Synthetic Pathway for this compound

Synthetic_Pathway_Hydrazide C 2-Methyl-6-(trifluoromethyl)nicotinic acid D Methyl 2-methyl-6-(trifluoromethyl)nicotinate C->D Esterification (MeOH, H2SO4) E This compound D->E Hydrazinolysis (N2H4·H2O, EtOH)

Caption: Synthesis of this compound from the corresponding nicotinic acid.

Protocol 3.1: Fischer Esterification to Methyl 2-methyl-6-(trifluoromethyl)nicotinate (4)

Materials:

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-Methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous MeOH.

  • Carefully add a catalytic amount of concentrated H2SO4 (e.g., 0.1 eq).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the MeOH under reduced pressure.

  • Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO3 until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 2-methyl-6-(trifluoromethyl)nicotinate, which can often be used in the next step without further purification. A general procedure for Fischer esterification of nicotinic acids is well-established[6].

Causality behind Experimental Choices:

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: The elevated temperature increases the reaction rate.

  • NaHCO3 Wash: Neutralizes the acidic catalyst and any unreacted carboxylic acid.

Protocol 3.2: Hydrazinolysis to this compound (5)

Materials:

  • Methyl 2-methyl-6-(trifluoromethyl)nicotinate

  • Hydrazine hydrate (N2H4·H2O)

  • Ethanol (EtOH) or Methanol (MeOH)

Procedure:

  • Dissolve Methyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in EtOH or MeOH.

  • Add hydrazine hydrate (3-5 eq) to the solution.

  • Reflux the mixture for 6-12 hours. The product often precipitates out of the solution upon cooling.

  • Monitor the reaction by TLC for the consumption of the starting ester.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold EtOH or MeOH.

  • Dry the solid under vacuum to obtain this compound. This is a common and efficient method for the synthesis of hydrazides from esters[7][8].

Causality behind Experimental Choices:

  • Excess Hydrazine Hydrate: Drives the reaction to completion.

  • Reflux: Provides the necessary energy for the nucleophilic acyl substitution reaction.

  • Precipitation upon Cooling: The hydrazide product is often less soluble in the alcohol solvent than the starting ester, allowing for easy isolation by filtration.

Generation of a Derivative Library for SAR Studies

The hydrazide functional group is a versatile handle for creating a library of derivatives. A common and straightforward approach is the condensation with various aldehydes or ketones to form hydrazones.

Diagram of the Derivative Library Generation

Derivative_Library E This compound F N'-Aryl/Alkyl-2-methyl-6-(trifluoromethyl)nicotinohydrazide Derivatives E->F Condensation G R-CHO / R-CO-R' G->F

Caption: General scheme for the synthesis of N'-substituted derivatives for SAR studies.

Protocol 4.1: General Procedure for the Synthesis of N'-Substituted Nicotinohydrazide Derivatives (Hydrazones)

Materials:

  • This compound

  • Various aldehydes or ketones (e.g., benzaldehyde, substituted benzaldehydes, heteroaromatic aldehydes)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in EtOH.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold EtOH.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography. This method is widely used for the synthesis of hydrazone derivatives[3][9].

Structure-Activity Relationship (SAR) Studies: A Hypothetical Example

Once a library of derivatives is synthesized, they can be screened for biological activity. The data obtained can then be used to establish an SAR. Below is a hypothetical example of an SAR table for a series of this compound derivatives screened for their antifungal activity against Candida albicans.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR-Group (from R-CHO)MIC (µg/mL) against C. albicans
5a Phenyl16
5b 4-Chlorophenyl8
5c 4-Nitrophenyl4
5d 4-Methoxyphenyl32
5e 2-Hydroxyphenyl8
5f 2-Furyl16
5g 4-(Trifluoromethyl)phenyl2

Interpretation of Hypothetical SAR:

  • Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO2, -CF3) appears to enhance antifungal activity (compounds 5b , 5c , 5g ) compared to the unsubstituted phenyl ring (5a ). Conversely, an electron-donating group (-OCH3) leads to a decrease in activity (5d ).

  • Steric and Positional Effects: The position of the substituent may also be important, as seen with the 2-hydroxy substitution (5e ), which shows moderate activity.

  • Heteroaromatic Rings: The furan ring (5f ) did not show improved activity over the simple phenyl ring.

These hypothetical findings would guide the next round of synthesis, focusing on further exploration of electron-withdrawing substituents on the phenyl ring and investigating other positions on the aromatic ring.

Characterization of Synthesized Compounds

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).

  • Melting Point (for solids): As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Table 2: Hypothetical Characterization Data for Key Compounds

CompoundMolecular FormulaMW¹H NMR (δ, ppm)MS (m/z)
3 C8H6F3NO2205.1413.5 (s, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 2.6 (s, 3H)[M+H]⁺ 206.0
4 C9H8F3NO2219.168.1 (d, 1H), 7.7 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H)[M+H]⁺ 220.1
5 C8H8F3N3O219.179.5 (s, 1H), 8.0 (d, 1H), 7.6 (d, 1H), 4.5 (s, 2H), 2.4 (s, 3H)[M+H]⁺ 220.1

Conclusion

This guide provides a detailed framework for the synthesis of this compound and its derivatives for the purpose of SAR studies. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can efficiently generate libraries of novel compounds for biological screening. The strategic incorporation of the trifluoromethyl group and the versatility of the hydrazide moiety make this scaffold a promising starting point for the discovery of new drug candidates.

References

  • Google Patents. (n.d.). 2-CHLORO-6-METHYLNICOTINAMIDE synthesis.
  • Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (n.d.). Process for producing methyl hydrazine with hydrazine hydrate method.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

  • MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of methyl hydrazine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 6-methyl-nicotinic-acid esters.
  • SciELO México. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (2025). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-6-(trifluoromethyl)nicotinate. Retrieved from [Link]

Sources

analytical methods for quantifying 2-Methyl-6-(trifluoromethyl)nicotinohydrazide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide in Biological Matrices

Executive Summary & Scope

This application note details a robust analytical protocol for the quantification of This compound (hereafter referred to as 2-MTNH ) in biological samples (plasma, serum, and tissue homogenates).[1]

2-MTNH is a structural hybrid of a lipophilic trifluoromethyl-pyridine moiety and a reactive polar hydrazide group.[1] This dual nature presents two specific bioanalytical challenges:

  • Chemical Instability: The hydrazide motif (

    
    ) is a strong nucleophile that reacts with endogenous aldehydes (e.g., glucose, ketones) in plasma to form hydrazones, leading to underestimation of the analyte.[1]
    
  • Polarity/Retention: The polar hydrazide tail can cause poor retention and peak tailing on standard C18 columns, while the lipophilic

    
     group requires organic solubility.[1]
    

Target Audience: Bioanalytical chemists and DMPK scientists.[1] Method Highlights:

  • Stabilization: Immediate acidification protocol to prevent hydrazone formation.[1]

  • LOD: ~0.5 ng/mL (Method dependent).[1]

  • Throughput: 5-minute run time using UHPLC.

Molecule Characterization & MS/MS Strategy

Before method development, understanding the physicochemical properties is vital for selecting the correct ionization and extraction modes.

PropertyValue/DescriptionImplication for Analysis
Formula

Nitrogen-rich; suitable for ESI(+).[1][2][3]
MW 219.16 g/mol Precursor Ion

.
pKa (Hydrazide) ~3.0 - 3.5Basic.[1] Ionized (

) at acidic pH.
LogP ~1.7 (Predicted)Moderately lipophilic due to

, but polar tail reduces retention.[1]
Reactivity High (Nucleophilic)CRITICAL: Unstable in neutral/basic plasma.[1]
MS/MS Fragmentation Prediction
  • Precursor:

    
    
    
  • Primary Fragment (Quantifier):

    
     (Loss of hydrazine, 
    
    
    
    or
    
    
    ).[1]
  • Secondary Fragment (Qualifier):

    
     (Loss of hydrazide group 
    
    
    
    + rearrangement).
  • Tertiary Fragment:

    
     (Loss of 
    
    
    
    ).

Sample Collection & Stabilization (The "Acid Trap")

WARNING: Standard plasma collection (EDTA/Heparin only) will result in >50% analyte loss within 1 hour due to reaction with plasma glucose.[1]

Protocol:

  • Collection: Draw whole blood into tubes containing

    
    .
    
  • Stabilization: Immediately add 2% Formic Acid (FA) or 100 mM Citric Acid to the blood before centrifugation, or add to plasma immediately after harvesting.[1]

    • Target pH: 3.0 – 4.0.[1][4]

    • Mechanism:[1][2][5][6] Acidification protonates the terminal nitrogen of the hydrazide (

      
      ), rendering it non-nucleophilic and preventing reaction with aldehydes.[1]
      
  • Storage: Store at -80°C. Stability is validated for 30 days at this temperature.

Sample Preparation Protocols

Two methods are provided: Protein Precipitation (PPT) for high throughput and Solid Phase Extraction (SPE) for high sensitivity.[1]

Method A: Acidified Protein Precipitation (High Throughput)

Best for: PK screening, high concentrations (>5 ng/mL).[1]

  • Thaw acidified plasma samples on wet ice.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add IS: Add 10 µL of Internal Standard (e.g., Isoniazid-D4 or stable isotope labeled 2-MTNH) at 100 ng/mL.[1]

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid in ACN ensures the hydrazide remains protonated and soluble.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4,000 rpm (approx. 3200 x g) for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to a clean plate.

  • Dilute: Add 150 µL of water (0.1% FA) to match the initial mobile phase conditions.

Method B: Mixed-Mode Cation Exchange SPE (High Sensitivity)

Best for: Trace analysis (<1 ng/mL), dirty matrices.[1]

  • Conditioning: Use Oasis MCX or Strata-X-C cartridges (30 mg).[1]

    • 1 mL Methanol -> 1 mL Water (0.1% FA).[1]

  • Loading: Load 100 µL acidified plasma (diluted 1:1 with 2% FA in water).

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).[1]

  • Wash 2: 1 mL Methanol (Removes neutrals/lipids).[1] 2-MTNH is retained by ionic interaction. [1]

  • Elution: 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Note: High pH breaks the ionic bond.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (UHPLC)
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).[1]

    • Rationale: The HSS T3 is a C18 column designed for polar retention (100% aqueous compatible), essential for retaining the hydrazide moiety.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 45°C.

Gradient Profile:

Time (min) %B Event
0.00 5 Loading/Desalting
0.50 5 Start Gradient
3.00 90 Elution of 2-MTNH
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End |[1]

Mass Spectrometry (Triple Quadrupole)
  • Source: ESI Positive (

    
    ).[1][7][8]
    
  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/Hr.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-MTNH | 220.2 | 188.1 | 30 | 18 | Quantifier | | 2-MTNH | 220.2 | 160.1 | 30 | 25 | Qualifier | | 2-MTNH | 220.2 | 203.2 | 30 | 12 | Qualifier | | IS (Isoniazid-D4) | 142.1 | 83.1 | 25 | 20 | Internal Std |[1]

Workflow Logic & Decision Matrix

The following diagram illustrates the critical decision pathways for sample preparation based on sensitivity requirements and the chemical logic of the "Acid Trap."

G Start Biological Sample (Whole Blood) Stabilization CRITICAL STEP: Acidification (pH < 4.0) (Prevents Hydrazone Formation) Start->Stabilization Immediate Addn of 2% Formic Acid Decision Sensitivity Required? Stabilization->Decision PPT Method A: Protein Precipitation (ACN + 0.1% FA) Decision->PPT > 5 ng/mL (High Throughput) SPE Method B: MCX SPE (Mixed-Mode Cation Exchange) Decision->SPE < 1 ng/mL (High Sensitivity) LCMS LC-MS/MS Analysis Column: HSS T3 (Polar C18) ESI (+) PPT->LCMS Supernatant Dilution SPE->LCMS Eluate Reconstitution Data Quantification (MRM: 220.2 -> 188.1) LCMS->Data

Figure 1: Analytical workflow emphasizing the critical stabilization step and extraction choices.

Method Validation & Quality Control

To ensure regulatory compliance (FDA/EMA Bioanalytical Method Validation), the following parameters must be assessed:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time of 2-MTNH (approx 2.1 min).

  • Linearity:

    
    . Weighting factor 
    
    
    
    is recommended.[1]
  • Matrix Effect: Post-column infusion of 2-MTNH while injecting blank plasma extract.[1] Look for ion suppression at 2.1 min.[1]

    • Correction: If suppression >20%, switch to Method B (SPE) or use a Deuterated Internal Standard.[1]

  • Stability:

    • Benchtop: 4 hours on ice (Acidified).

    • Freeze/Thaw: 3 cycles at -80°C.

    • Autosampler: 24 hours at 10°C.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary interaction of hydrazide with silanols.[1]Increase Ammonium Formate concentration to 5-10 mM; Ensure column is "End-capped" or Polar-embedded (T3/Shield RP).[1]
Low Recovery Hydrazone formation during extraction.[1]Ensure ALL solvents (including water wash) are acidified (0.1% FA).[1]
Carryover Adsorption of lipophilic

group to injector loop.[1]
Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% FA.[1][7]
Split Peaks Solvent mismatch.Injection solvent is too strong (100% ACN).[1] Dilute sample with water to <30% organic before injection.[1]

References

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[1] Link

  • Niessen, W. M. A. (2012).[1] "Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry." Mass Spectrometry Reviews, 31(6), 626–665.[1][9] (Provides context on fragmentation rules for drug-like heterocycles). Link

  • Gudmundsdottir, A. V., & Nitz, M. (2009).[1][10] "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research, 344(3), 278-284.[1][10] (Foundational work on hydrazide stability and pH dependence). Link

  • PubChem. (2023).[1] "2-Methyl-6-(trifluoromethyl)nicotinic acid (Precursor Data)." National Library of Medicine.[1] Link

Sources

Application Notes and Protocols for the Evaluation of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide as a Fatty Acid Synthase (FASN) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is a pivotal multi-enzyme protein responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] This anabolic pathway is fundamental for various cellular functions, including the formation of cell membranes, energy storage, and the production of signaling molecules.[2][3] In most normal human tissues, FASN expression is low, as these cells preferentially utilize circulating dietary fatty acids.[4] However, a diverse range of pathologies, most notably numerous cancers (including breast, prostate, and colon) and metabolic disorders, exhibit a marked upregulation of FASN.[4][5]

This heightened FASN activity in diseased cells provides a constant supply of lipids necessary for rapid cell proliferation and survival, making it a compelling therapeutic target.[2][4] Pharmacological inhibition of FASN has been shown to disrupt lipid biosynthesis, leading to an accumulation of metabolic intermediates, induction of metabolic stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[6] The first-in-class selective FASN inhibitor, TVB-2640 (denifanstat), has shown promising results in clinical trials, validating FASN as a druggable target.[6]

The novel compound, 2-Methyl-6-(trifluoromethyl)nicotinohydrazide, a derivative of nicotinic acid, presents a chemical scaffold with potential for enzyme inhibition. While its specific molecular target is yet to be fully elucidated, the known effects of nicotinic acid derivatives on lipid metabolism suggest that FASN is a highly plausible candidate for its inhibitory action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of this compound against FASN. The protocols herein are designed to be self-validating, providing a clear path from initial screening to detailed mechanistic studies.

The FASN Catalytic Cycle: A Target for Inhibition

The synthesis of palmitate by FASN is a cyclical process involving seven distinct enzymatic domains. The overall reaction consumes one molecule of acetyl-CoA, seven molecules of malonyl-CoA, and fourteen molecules of NADPH.[1] Inhibitors can target various domains within the FASN complex, disrupting the catalytic cycle at different stages.

FASN_Catalytic_Cycle cluster_0 FASN Catalytic Domain cluster_1 Substrates & Products KS Ketoacyl Synthase (KS) KR Ketoacyl Reductase (KR) KS->KR Reduction MAT Malonyl/acetyl-CoA Transacylase (MAT) ACP Acyl Carrier Protein (ACP) MAT->ACP DH Dehydratase (DH) ER Enoyl Reductase (ER) DH->ER Reduction ER->ACP Elongation (7 cycles) KR->DH Dehydration ACP->KS Condensation TE Thioesterase (TE) ACP->TE Release Palmitate Palmitate TE->Palmitate AcetylCoA Acetyl-CoA AcetylCoA->MAT Loading MalonylCoA Malonyl-CoA MalonylCoA->MAT Loading NADPH NADPH NADPH->ER NADPH->KR

Caption: The FASN catalytic cycle, a target for small molecule inhibitors.

Experimental Protocols: A Step-by-Step Guide

This section outlines a tiered approach to evaluating this compound, starting with a primary in vitro screen and progressing to cell-based assays and kinetic analysis for promising candidates.

Part 1: In Vitro FASN Inhibition Assay (Spectrophotometric)

This primary assay is a robust and high-throughput method to determine if the test compound directly inhibits FASN enzymatic activity. It measures the decrease in NADPH concentration, which is consumed during the fatty acid synthesis process, by monitoring the change in absorbance at 340 nm.[7]

Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to FASN activity.

Materials and Reagents:

  • Purified human FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 10 mM cysteine[7]

  • This compound (Test Compound)

  • Known FASN inhibitor (e.g., Orlistat, Cerulenin) as a positive control[8]

  • DMSO (vehicle for dissolving compounds)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM). Prepare similar dilutions for the positive control.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture (final volume of 200 µL) in the following order:

    • Assay Buffer

    • Purified FASN enzyme (e.g., 16.5 µg)[7]

    • Acetyl-CoA (final concentration: 50 µM)[7]

    • Test compound or control at various concentrations (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%).

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add Malonyl-CoA (final concentration: 80 µM) to each well to start the reaction.[7]

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound and controls.

    • Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation and Causality:

  • Positive Control: The inclusion of a known FASN inhibitor validates the assay's ability to detect inhibition.

  • Vehicle Control: The DMSO control ensures that the vehicle itself does not affect enzyme activity.

  • No-Enzyme Control: A control lacking FASN will show no significant decrease in NADPH absorbance, confirming that the observed activity is enzyme-dependent.

  • Cysteine in Buffer: Cysteine is included to maintain a reducing environment, which is optimal for FASN activity.[7]

Part 2: Cell-Based Lipogenesis Assay

This secondary assay confirms the activity of the compound in a cellular context, assessing its ability to penetrate cell membranes and inhibit de novo lipogenesis. A common method involves measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized lipids.

Principle: Cells actively synthesizing fatty acids will incorporate the radiolabeled acetate into their lipid fraction. A decrease in incorporated radioactivity in the presence of the inhibitor indicates a reduction in lipogenesis.

Materials and Reagents:

  • A cancer cell line with high FASN expression (e.g., LNCaP-LN3 prostate cancer cells)[9]

  • Cell culture medium and supplements

  • [¹⁴C]-acetate

  • This compound (Test Compound)

  • Known FASN inhibitor (Positive Control)

  • Scintillation cocktail and scintillation counter

  • Reagents for lipid extraction (e.g., chloroform/methanol)

Protocol:

  • Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipid fraction using a suitable solvent system (e.g., chloroform/methanol).

  • Quantification:

    • Measure the radioactivity of the lipid extracts using a scintillation counter.

    • Normalize the radioactivity counts to the total protein content of each sample to account for differences in cell number.

  • Data Analysis:

    • Calculate the percent inhibition of lipogenesis for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Workflow for FASN Inhibitor Screening:

Inhibitor_Screening_Workflow cluster_0 Screening Cascade cluster_1 Further Studies Start Compound Library (this compound) Primary_Assay Primary Screen: In Vitro FASN Assay (NADPH Depletion) Start->Primary_Assay Hit_ID Hit Identification (IC50 Determination) Primary_Assay->Hit_ID Secondary_Assay Secondary Screen: Cell-Based Lipogenesis Assay Hit_ID->Secondary_Assay Active Compounds Hit_Validation Hit Validation (Cellular Potency) Secondary_Assay->Hit_Validation MOA Mechanism of Action Studies (Kinetics, Binding) Hit_Validation->MOA Validated Hits Toxicity In Vitro Toxicity Hit_Validation->Toxicity Lead_Opt Lead Optimization MOA->Lead_Opt Toxicity->Lead_Opt

Caption: A typical workflow for screening and validating FASN inhibitors.

Part 3: Mechanism of Action - Enzyme Kinetics

For compounds that demonstrate significant inhibition in both in vitro and cell-based assays, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by performing kinetic studies where the initial reaction rates are measured at varying concentrations of both the substrate (e.g., malonyl-CoA) and the inhibitor.

Principle: The effect of the inhibitor on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) reveals its binding mechanism.[10]

Protocol:

  • Perform the in vitro FASN assay as described in Part 1.

  • Set up multiple series of reactions. In each series, keep the concentration of the inhibitor constant while varying the concentration of one substrate (e.g., malonyl-CoA), keeping the other substrates (acetyl-CoA and NADPH) at saturating concentrations.

  • Measure the initial reaction rates for each condition.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

    • Create a Lineweaver-Burk plot (1/v vs. 1/[S]) to linearize the data.

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mode of inhibition.

Interpretation of Lineweaver-Burk Plots:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro FASN Inhibitory Activity

CompoundIC50 (µM)
This compoundTo be determined
Orlistat (Positive Control)Literature value or experimentally determined
Cerulenin (Positive Control)Literature value or experimentally determined

Table 2: Cell-Based Lipogenesis Inhibitory Activity

CompoundCell LineIC50 (µM)
This compoundLNCaP-LN3To be determined
Positive ControlLNCaP-LN3Experimentally determined

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential FASN inhibitor. A confirmed "hit" from these studies would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against other enzymes, particularly those with similar substrate binding sites, to assess its specificity.

  • Binding Assays: Directly measuring the binding affinity of the compound to FASN using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • In Vivo Efficacy: Evaluating the compound's anti-tumor or metabolic effects in relevant animal models.

By following this structured approach, researchers can effectively determine the potential of this compound as a novel therapeutic agent targeting FASN.

References

  • Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. PMC - NIH. [Link]

  • What FAS inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Human FASN(Fatty Acid Synthase)ELISA Kit. Immunoway. [Link]

  • Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. PMC - NIH. [Link]

  • Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. PubMed Central. [Link]

  • The implications of FASN in immune cell biology and related diseases. PMC. [Link]

  • ELISA Kit for Fatty Acid Synthase (FASN). Cloud-Clone. [Link]

  • Metabolic control of adult neural stem cell activity by Fasn-dependent lipogenesis. PMC. [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed Central. [Link]

  • Destabilization of Fatty Acid Synthase by Acetylation Inhibits De Novo Lipogenesis and Tumor Cell Growth. Cancer Research - AACR Journals. [Link]

  • Associations Between Obesity and Cancer: The Role of Fatty Acid Synthase. JNCI - Oxford Academic. [Link]

  • Fatty Acid Synthase: An Emerging Target in Cancer. MDPI. [Link]

  • Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology. PMC. [Link]

  • Capsaicin Improves Lipid Metabolism Disorders Caused by LPS-Induced Immune Stress in Weaned Piglets. MDPI. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Lipid Metabolism Pathways. Medicine LibreTexts. [Link]

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Application Notes and Protocols for the In Vivo Evaluation of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to In Vivo Characterization

The novel chemical entity, 2-Methyl-6-(trifluoromethyl)nicotinohydrazide, presents a compelling subject for in vivo investigation due to its unique structural motifs. The nicotinohydrazide core is a recognized pharmacophore in various therapeutic areas, including antimicrobial and anticonvulsant agents, while the trifluoromethyl (CF3) group is a well-established bioisostere for enhancing metabolic stability and membrane permeability, which may facilitate blood-brain barrier penetration. Given the absence of prior in vivo data for this specific molecule, a structured, multi-tiered investigational approach is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the pharmacokinetic, safety, and efficacy profile of this compound in relevant animal models. Our methodology is grounded in established preclinical testing paradigms, emphasizing a logical progression from foundational safety and exposure studies to more complex efficacy models.

Part 1: Foundational In Vivo Studies

A thorough understanding of a compound's in vivo behavior begins with an assessment of its safety and pharmacokinetic profile. These initial studies are critical for dose selection in subsequent efficacy models and for identifying any potential liabilities that could halt development.

Pre-formulation and Vehicle Selection

The reliability of in vivo data is contingent upon the appropriate formulation of the test compound. For a novel, potentially poorly soluble molecule like this compound, determining its physicochemical properties is the first crucial step.

Protocol 1: Solubility Assessment and Formulation Development

  • Solubility Determination: Assess the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, 0.5% methylcellulose, polyethylene glycol 400, corn oil).

  • Vehicle Selection: Based on the solubility data and the intended route of administration (oral, intravenous, intraperitoneal), select a suitable vehicle. For poorly soluble compounds, strategies such as creating a suspension or using a co-solvent system may be necessary.[1][2][3][4][5]

  • Formulation Stability: Ensure the final formulation is stable for the duration of the study under the intended storage conditions.

Acute Oral Toxicity Assessment

An initial assessment of the compound's toxicity is essential for establishing a safe dose range for further studies. The OECD provides guidelines for acute oral toxicity testing that aim to minimize animal usage while providing sufficient information for hazard classification.[6][7][8][9]

Protocol 2: Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).[8]

  • Dosing: This is a stepwise procedure using three animals per step.[10] Dosing begins at a default starting dose (e.g., 300 mg/kg) or a dose selected based on in vitro cytotoxicity data.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in behavior, weight loss, morbidity).

  • Endpoint: The primary endpoint is mortality. The results are used to classify the substance into a GHS category and to determine a starting dose for subsequent studies that is not expected to be lethal.[6]

Pharmacokinetic Profiling

A pharmacokinetic (PK) study is designed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living system. This information is critical for correlating drug exposure with pharmacological effects.

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer this compound at a minimum of two dose levels via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO). The IV dose provides data on clearance and volume of distribution, and allows for the calculation of absolute bioavailability of the oral dose.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma samples for the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters as summarized in the table below.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Rationale for PK Studies: Understanding the pharmacokinetic profile is essential for designing rational dosing regimens in efficacy studies and for interpreting the results of toxicology studies.[11][12] For compounds with potential central nervous system (CNS) activity, analysis of brain tissue or cerebrospinal fluid at selected time points can provide an indication of blood-brain barrier penetration.[13][14][15][16][17][18][19]

Part 2: Efficacy Evaluation in Disease Models

Based on the structural alerts within this compound, a dual-pronged approach to efficacy testing is proposed, exploring both its potential as an antimicrobial and a neurological agent.

Antimicrobial Efficacy Models

The hydrazide moiety is present in several antimicrobial drugs. Therefore, it is logical to assess the efficacy of the compound in models of bacterial and fungal infections.

Protocol 4: Murine Systemic Infection Model

  • Animal Model: Use immunocompetent or immunocompromised mice (e.g., neutropenic mice for fungal studies).

  • Infection: Induce a systemic infection by intraperitoneal or intravenous injection of a clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) pathogen.[20][21]

  • Treatment: Administer this compound at various doses and schedules (e.g., once or twice daily) starting at a defined time post-infection. Include a vehicle control and a positive control (a known effective antibiotic or antifungal).

  • Endpoints: The primary endpoint is survival over a defined period (e.g., 7-14 days). Secondary endpoints can include determining the bacterial or fungal load in target organs (e.g., kidneys, spleen, liver) at a specific time point.[22]

dot

cluster_antimicrobial Antimicrobial Efficacy Workflow start Select Pathogen (Bacterial or Fungal) infect Induce Systemic Infection in Mice start->infect treat Administer Compound, Vehicle, or Positive Control infect->treat observe Monitor Survival (e.g., 7-14 days) treat->observe endpoint Primary Endpoint: Survival Analysis observe->endpoint secondary Secondary Endpoint: Organ Fungal/Bacterial Load observe->secondary cluster_anticonvulsant Anticonvulsant Screening Cascade start Compound Administration mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) start->mes scptz Subcutaneous PTZ (scPTZ) Test (Myoclonic Seizure Model) start->scptz evaluate Determine ED50 in each model mes->evaluate scptz->evaluate

Caption: Anticonvulsant Screening Workflow.

Animal models of stroke are commonly used to evaluate the neuroprotective potential of novel compounds. [23][24][25][26] Protocol 6: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Procedure: Induce focal cerebral ischemia by transiently occluding the middle cerebral artery, typically for 60-90 minutes, followed by reperfusion. [23]3. Treatment: Administer this compound at various doses either before or after the ischemic insult to assess both prophylactic and therapeutic potential.

  • Endpoints:

    • Infarct Volume: Measure the volume of infarcted brain tissue 24-48 hours post-MCAO using TTC staining.

    • Neurological Deficit Score: Assess motor and neurological function using a standardized scoring system at multiple time points post-MCAO.

    • Behavioral Tests: At later time points (days to weeks), conduct more complex behavioral tests to assess long-term functional recovery (e.g., rotarod, cylinder test).

Part 3: Data Integration and Decision Making

The in vivo evaluation of this compound should be viewed as a progressive and iterative process. The data from foundational safety and PK studies will inform the design of efficacy studies. Promising results in initial screening models should be followed by more complex and translatable models. For instance, if anticonvulsant activity is observed, testing in a chronic epilepsy model, such as the kindling model, would be a logical next step. Throughout this process, adherence to ethical guidelines for animal research and robust experimental design, including randomization and blinding, are essential for generating high-quality, reproducible data.

dot

cluster_workflow Overall In Vivo Evaluation Workflow formulation Formulation Development toxicity Acute Toxicity (OECD 423) formulation->toxicity pk Pharmacokinetics (IV & PO) toxicity->pk decision1 Safe & Exposures Achieved? pk->decision1 efficacy Efficacy Screening decision1->efficacy Yes stop Stop Development decision1->stop No antimicrobial Antimicrobial Models (Systemic Infection) efficacy->antimicrobial neurological Neurological Models (MES, scPTZ, MCAO) efficacy->neurological decision2 Efficacy Observed? antimicrobial->decision2 neurological->decision2 advanced Advanced Efficacy/ Chronic Models decision2->advanced Yes decision2->stop No

Caption: Integrated In Vivo Evaluation Strategy.

References

  • In vivo and in silico screening for antimicrobial compounds from cyanobacteria - PMC. (2022, March 16). Retrieved from [Link]

  • Researchers develop screening platform to detect new antibiotics - Drug Target Review. (2020, February 12). Retrieved from [Link]

  • Animal models: an important tool in mycology - Oxford Academic. (n.d.). Retrieved from [Link]

  • anti microbial screening models | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC. (2022, August 19). Retrieved from [Link]

  • Pre clinical screening of anti epileptic drugs | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13). Retrieved from [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023, August 24). Retrieved from [Link]

  • Screening of small-molecule library for novel antibacterials. (a)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Systemic Candidiasis in Mice: New Insights From an Old Model - Frontiers. (n.d.). Retrieved from [Link]

  • Animal Models: Usefulness for Studies of Fungal Pathogenesis and Drug Efficacy in Aspergillosis | Clinical Infectious Diseases | Oxford Academic. (n.d.). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Retrieved from [Link]

  • Animal Models for Pre-Clinical Antiepileptic Drug Research - DocsDrive. (n.d.). Retrieved from [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC. (n.d.). Retrieved from [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology - ResearchGate. (2025, August 10). Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • Safety Guidelines - ICH. (n.d.). Retrieved from [Link]

  • In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC. (n.d.). Retrieved from [Link]

  • Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer's Disease. (n.d.). Retrieved from [Link]

  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed. (n.d.). Retrieved from [Link]

  • The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin - PubMed Central. (n.d.). Retrieved from [Link]

  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - MDPI. (2020, September 30). Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - Frontiers. (2023, October 22). Retrieved from [Link]

  • Prediction of blood-brain barrier penetration of PET CNS drugs enabled by explainable machine learning | Journal of Nuclear Medicine. (2025, June 1). Retrieved from [Link]

  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI. (n.d.). Retrieved from [Link]

  • ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, February 1). Retrieved from [Link]

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database | Journal of Chemical Information and Modeling - ACS Publications. (2025, March 4). Retrieved from [Link]

  • The Pharmacokinetics of Nicotinamide in Humans and Rodents - American Diabetes Association. (n.d.). Retrieved from [Link]

  • In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates - Frontiers. (n.d.). Retrieved from [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

  • Niacin catabolism in rodents - PubMed. (n.d.). Retrieved from [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI. (n.d.). Retrieved from [Link]

  • HOW DO I GET MY COMPOUND INTO PHASE I?. (n.d.). Retrieved from [Link]

  • S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - BioAgilytix. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10). Retrieved from [Link]

  • Assessment of Inner Blood–Retinal Barrier: Animal Models and Methods - MDPI. (n.d.). Retrieved from [Link]

  • Enhancing solubility and stability of poorly soluble drugs.. (2024, September 18). Retrieved from [Link]

  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - ResearchGate. (2025, October 12). Retrieved from [Link]

  • What are preclinical safety pharmacology requirements? - Patsnap Synapse. (2025, May 27). Retrieved from [Link]

  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.). Retrieved from [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach - YouTube. (2016, October 4). Retrieved from [Link]

  • The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products - PubMed. (2010, April 1). Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (1987, February 24). Retrieved from [Link]

  • Examination of Blood-Brain Barrier (BBB) Integrity In A Mouse Brain Tumor Model - PMC. (n.d.). Retrieved from [Link]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (n.d.). Retrieved from [Link]

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use of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide , a specialized pyridine building block. Due to the unique electronic desolvation provided by the trifluoromethyl (


) group and the steric anchoring of the 2-methyl group, this hydrazide serves as a critical precursor for lipophilic, metabolically stable heterocycles. This note provides validated protocols for converting this scaffold into 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones , essential motifs in modern drug discovery (e.g., antitubercular, anticancer, and anti-inflammatory agents).

Chemical Profile & Strategic Value

Molecule Specifications
PropertyDescription
Systematic Name 2-Methyl-6-(trifluoromethyl)pyridine-3-carbohydrazide
Core Scaffold Nicotinohydrazide (Pyridine-3-carbohydrazide)
Key Substituents

(C6): Increases lipophilicity (

), metabolic stability.

(C2): Steric handle, restricts rotameric freedom.
Reactivity Class Nucleophilic Acyl Hydrazine (Amphoteric)
Storage Hygroscopic; Store under inert atmosphere at 2–8°C.
The "Fluorine Effect" in Synthesis

The presence of the electron-withdrawing


 group at the C6 position significantly alters the reactivity compared to unsubstituted nicotinohydrazides:
  • Reduced Nucleophilicity: The

    
    -nitrogen of the hydrazide is less nucleophilic, often requiring catalysis (e.g., acetic acid) for condensation reactions.
    
  • Enhanced Electrophilicity: The carbonyl carbon is more susceptible to nucleophilic attack during cyclization, often accelerating ring closure in acidic media.

  • Solubility: The fluorinated moiety improves solubility in organic solvents (DCM, THF) compared to non-fluorinated analogues, facilitating workup.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

ReactionLandscape Start 2-Methyl-6-(trifluoromethyl) nicotinohydrazide Aldehyde + Aryl Aldehyde (Cat. AcOH) Start->Aldehyde Acid + R-COOH (POCl3, Reflux) Start->Acid Isothio + R-NCS (NaOH, Reflux) Start->Isothio Hydrazone Acylhydrazone (Schiff Base) Aldehyde->Hydrazone Condensation Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Acid->Oxadiazole Cyclodehydration Triazole 1,2,4-Triazole-3-thione Isothio->Triazole Pellizzari/Einhorn Cyclization

Figure 1: Divergent synthetic pathways transforming the hydrazide core into bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazoles (Cyclodehydration)

Objective: To fuse the hydrazide with a carboxylic acid, creating a 2,5-disubstituted 1,3,4-oxadiazole. This is the "gold standard" reaction for generating stable pharmacophores.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Benzoic Acid (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)[1]
    
  • Safety Note:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place the nicotinohydrazide (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol).
    
  • Solvation: Carefully add

    
     (5–7 mL) to the mixture.
    
  • Reflux: Heat the reaction mixture under reflux (approx. 105°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: Ethyl Acetate/Hexane 3:7). The hydrazide spot (lower

      
      ) should disappear.
      
  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (~200g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Neutralization: Adjust the pH of the aqueous suspension to pH 7–8 using solid

    
     or 10% NaOH solution.
    
  • Isolation: The solid precipitate is filtered, washed with cold water (

    
    ), and dried.
    
  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.

Mechanism of Action (Simplified): The


 activates the carboxylic acid to an acid chloride in situ, forming a diacylhydrazine intermediate. Continued heating with 

effects the cyclodehydration (loss of

) to close the oxadiazole ring.
Protocol B: Synthesis of 1,2,4-Triazole-3-thiones

Objective: To synthesize a mercapto-triazole derivative, a scaffold known for high affinity to metallo-enzymes.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Isothiocyanate (e.g., Phenyl isothiocyanate) (1.1 equiv)

  • Ethanol (Solvent)

  • Sodium Hydroxide (2N NaOH)

Step-by-Step Methodology:

  • Thiosemicarbazide Formation: Dissolve the hydrazide (1.0 mmol) in absolute ethanol (10 mL). Add the aryl isothiocyanate (1.1 mmol).

  • Reflux 1: Reflux for 2–3 hours. A solid precipitate (the thiosemicarbazide intermediate) often forms.

  • Cyclization: Add 2N NaOH solution (5 mL) directly to the reaction mixture.

  • Reflux 2: Continue refluxing for an additional 4–5 hours.

    • Validation: The intermediate solid should dissolve, followed by the formation of the triazole salt.

  • Workup: Cool and pour into ice-cold water. Acidify with 2N HCl to pH 2–3.

  • Isolation: Filter the resulting precipitate (the thione form of the triazole).

  • Purification: Recrystallize from Ethanol.

Protocol C: Schiff Base Condensation (Hydrazone Formation)

Objective: To create an acylhydrazone. These are valuable as final drug candidates (iron chelators) or intermediates for further functionalization.

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Ethanol (95%)

  • Glacial Acetic Acid (Catalytic, 2–3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve the hydrazide (1.0 mmol) in hot ethanol (10 mL).

  • Addition: Add the aldehyde (1.0 mmol) and catalytic acetic acid.

  • Reaction: Reflux for 2–4 hours.

    • Visual Cue: Product often precipitates out of the hot solution due to the rigid planar structure of the resulting hydrazone.

  • Isolation: Cool to room temperature. Filter the solid.[2]

  • Purification: Wash with cold ethanol and diethyl ether. Recrystallization is rarely needed if the yield is high (>85%).

Mechanistic Insight: The Cyclization Pathway

Understanding the cyclization mechanism is crucial for troubleshooting low yields. The following diagram details the


-mediated pathway.

Mechanism Step1 Hydrazide + Acid + POCl3 Step2 Formation of Diacylhydrazine (Intermediate) Step1->Step2 Acylation Step3 Imidoyl Chloride Formation (O-Phosphorylation) Step2->Step3 POCl3 Activation Step4 Nucleophilic Attack by Carbonyl Oxygen Step3->Step4 Cyclization Step5 Loss of PO2Cl2- Step4->Step5 Elimination Final 1,3,4-Oxadiazole Ring Step5->Final Aromatization

Figure 2: Mechanistic flow of POCl3-mediated cyclodehydration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Oxadiazole) Steric hindrance from 2-Methyl group.Increase reflux time; Switch solvent to dry Toluene with

(1.5 eq) to allow higher temp.
No Precipitate (Hydrazone) High solubility of fluorinated product.Concentrate reaction volume by 50% via rotary evaporation; Cool to -20°C.
Impure Triazole Incomplete cyclization of thiosemicarbazide.Ensure NaOH concentration is sufficient; Extend "Reflux 2" duration; Monitor disappearance of intermediate via TLC.

References

  • Gao, Q., et al. (2015).[3] "Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles." Organic Letters.

  • Shelke, G. M., et al. (2015).[4] "A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles." Synlett.

  • Kansiz, S. (2025).[5][6] "DFT and Topological Insights into the Structural and Reactive Features of a Pyridine Based Hydrazone." ResearchGate.[6]

  • Tolmachev, A., et al. (2005). "Fluorine-containing Heterocycles: Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group." Journal of Chemical Research.[5]

  • Sommen, G. L., et al. (2016). "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." The Open Medicinal Chemistry Journal.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our guidance is grounded in established chemical principles and practical, field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. First, a suitable precursor, such as 2-methyl-5-ethylpyridine or a substituted pyridine derivative, is oxidized and esterified to produce the key intermediate, an alkyl 2-methyl-6-(trifluoromethyl)nicotinate (e.g., methyl or ethyl ester). This ester is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction (hydrazinolysis) to yield the final hydrazide product.

The overall efficiency of this process is highly dependent on the successful execution of each step. The following sections will address specific challenges you may encounter.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Purification & Analysis A Starting Material (e.g., 2-Methyl-5-ethylpyridine) B Oxidation & Esterification A->B C Intermediate: Alkyl 2-Methyl-6-(trifluoromethyl)nicotinate B->C E Reaction with Ester C->E D Hydrazine Hydrate D->E F Crude Product E->F G Purification (Recrystallization / Chromatography) F->G H Final Product: This compound G->H I Quality Control (NMR, LC-MS, Purity) H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common issues.

Category 1: Low or No Yield

Question: My reaction yield is consistently low (<50%). What are the most common causes?

Answer: Low yield in hydrazide synthesis from esters is a frequent issue, often stemming from the reversible nature of the reaction and suboptimal conditions. Here are the primary factors to investigate:

  • Reaction Equilibrium: The hydrazinolysis of an ester is an equilibrium-controlled process. The alcohol generated as a byproduct (e.g., methanol or ethanol) can participate in a reverse reaction, pushing the equilibrium back towards the starting materials.

    • Expert Recommendation: The most effective strategy to drive the reaction to completion is to actively remove the alcohol byproduct as it forms. A patented method for general hydrazide synthesis suggests using reactive fractionation or rectification to distill off the low-boiling alcohol, thereby shifting the equilibrium forward according to Le Châtelier's principle.[1] If your setup does not allow for distillation, increasing the amount of hydrazine hydrate and extending the reaction time are viable alternatives.

  • Insufficient Reagents or Reaction Time: An inadequate amount of hydrazine or insufficient heating time will result in an incomplete reaction.

    • Expert Recommendation: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to ensure the ester is the limiting reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester spot has completely disappeared. Reactions are often run under reflux in a solvent like ethanol for several hours.[2][3]

  • Purity of Starting Materials: The purity of your starting alkyl 2-methyl-6-(trifluoromethyl)nicotinate is critical. Impurities can interfere with the reaction or complicate purification. Similarly, hydrazine hydrate can degrade over time; it should be a clear, colorless liquid.

    • Expert Recommendation: Ensure your starting ester is of high purity (≥98%), confirmed by NMR or LC-MS analysis.[4] Use fresh, high-quality hydrazine hydrate for best results.

  • Product Loss During Workup: Nicotinohydrazide derivatives can exhibit moderate water solubility. Excessive washing with water or incomplete extraction from aqueous layers can lead to significant product loss.

    • Expert Recommendation: After the reaction, concentrate the mixture to remove the bulk of the solvent. If the product precipitates, it can be collected by filtration. If an aqueous workup is necessary, saturate the aqueous layer with sodium chloride to decrease the product's solubility (salting out) and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, chloroform).

Category 2: Impurity Formation & Purification Challenges

Question: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The formation of impurities can complicate purification and lower your final yield. The most common impurities are:

  • Unreacted Starting Ester: This is the most common "impurity" and indicates an incomplete reaction.

    • Solution: Refer to the recommendations for improving yield, such as increasing reaction time, temperature, or using an excess of hydrazine hydrate.[1]

  • Hydrolyzed Carboxylic Acid: The starting ester can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid, especially if excess water is present and the reaction is heated for extended periods.

    • Solution: This acidic impurity can often be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate solution. The carboxylic acid will partition into the aqueous basic layer as its sodium salt.

  • N,N'-diacylhydrazine: While less common, it is possible for a molecule of hydrazine to react with two molecules of the ester, forming a symmetrical diacylhydrazine byproduct. This is more likely if the hydrazine is not in sufficient excess.

    • Solution: Using a significant excess of hydrazine hydrate minimizes this side reaction. Purification can be achieved via column chromatography or careful recrystallization, as the diacylhydrazine will have a significantly different polarity and solubility profile.

Question: How can I effectively purify the final product? The crude material is an oil or difficult to crystallize.

Answer: Purifying polar, nitrogen-containing compounds like hydrazides can be challenging.

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material.

    • Expert Recommendation: Ethanol is a common and effective solvent for recrystallizing hydrazides.[5] Other potential solvents and solvent systems to screen include isopropanol, acetonitrile, or mixtures of ethanol and water. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly. Seeding with a previously obtained pure crystal can induce crystallization if it is sluggish.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a viable alternative.

    • Expert Recommendation: Due to the polar nature of the hydrazide, a polar mobile phase will be required. A typical system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate. It can be beneficial to add a small amount of a basic modifier, like 0.5-1% triethylamine or ammonia in methanol, to the mobile phase to prevent peak tailing on the silica gel.

G node_action node_action node_result node_result start Low Yield Observed q1 Reaction Complete? (Monitor by TLC/LC-MS) start->q1 a1_no Drive Reaction Forward: - Increase temp/time - Add excess hydrazine - Remove alcohol byproduct q1->a1_no No a1_yes Investigate Workup & Purification q1->a1_yes Yes a1_no->q1 q2 Product Water Soluble? a1_yes->q2 a2_yes Optimize Extraction: - 'Salt out' with NaCl - Use more polar solvent - Increase number of extractions q2->a2_yes Yes a2_no Review Starting Material Purity q2->a2_no No end Yield Improved a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yield.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies that incorporate best practices for maximizing yield and purity.

Protocol 1: Synthesis of Methyl 2-Methyl-6-(trifluoromethyl)nicotinate

The synthesis of the precursor ester is a critical first step. While several routes exist, a common method involves the oxidation of a suitable pyridine derivative followed by esterification. A general procedure for this type of transformation is adapted from literature describing the synthesis of similar nicotinic acid esters.[6][7]

  • Reaction Setup: To a flask containing 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq), add methanol (10-20 volumes). Cool the mixture in an ice bath to 0-5 °C.

  • Acid Catalyst: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled suspension. Caution: The addition of SOCl₂ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the starting carboxylic acid is fully consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess methanol.

  • Neutralization: Dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-6-(trifluoromethyl)nicotinate, which can be used directly or purified further by chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol focuses on the efficient conversion of the ester to the final hydrazide product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in absolute ethanol (5-10 volumes).

  • Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O) (4.0 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting ester by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The product hydrazide is significantly more polar and will have a much lower Rf value. The reaction is typically complete within 3-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Add cold deionized water to the residue. The product will often precipitate as a white solid.

    • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold water followed by a cold non-polar solvent like hexanes or diethyl ether to aid in drying.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

    • Confirm the structure and purity (≥98%) using ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary Table
ParameterRecommended ConditionRationale / Causality
Solvent Ethanol or MethanolExcellent solvency for both ester and hydrazine; allows for reflux at a moderate temperature.[5][8]
Hydrazine Eq. 3-5 equivalentsA molar excess shifts the reaction equilibrium towards the product and minimizes diacylhydrazine formation.
Temperature Reflux (~78 °C for EtOH)Provides sufficient thermal energy to overcome the activation barrier, increasing the reaction rate.
Reaction Time 3-12 hoursMust be determined by reaction monitoring (TLC/LC-MS) to ensure completion.
Purification Recrystallization from EthanolEffective method for removing unreacted starting material and most common side products.[5]
Expected Yield >85%With optimized conditions and careful workup, high yields are achievable.

References

  • CN114437031A - Synthetic method of 6-methyl nicotine.
  • US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . PMC. [Link]

  • Synthesis method of 4-trifluoromethyl nicotinic acid . Eureka | Patsnap. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis . SRA. [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate . ResearchGate. [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity . PMC. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones . PMC. [Link]

  • US3951996A - Process for making nicotinic acid hydrazides.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . MDPI. [Link]

  • CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids.
  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation . SciSpace. [Link]

  • Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? . ResearchGate. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides . NIH. [Link]

  • Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[F]fluoroethyl)-6-O-desmethyl-diprenorphine ([F]FE-DPN) for PET Imaging of Brain Opioid Receptors . ResearchGate. [Link]

  • Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation . International Journal of Pharmacy. [Link]

  • US3147269A - Process for the separation of nicotinic and isonicotinic acid.
  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives . Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate . Council for Responsible Nutrition (CRN). [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential . MDPI. [Link]

  • CN103408454A - Preparation method of hydrazide compound.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones . ResearchGate. [Link]

  • Nicotinic acid . Wikipedia. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS OF NICOTINIC ACID HYDRAZIDE HYDRAZONES . ResearchGate. [Link]

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery . Analytical Methods (RSC Publishing). [Link]

Sources

Technical Support Center: Optimizing 2-Methyl-6-(trifluoromethyl)nicotinohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TFMP-HYD-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 2-Methyl-6-(trifluoromethyl)nicotinohydrazide , a scaffold combining significant steric bulk (2-methyl) with strong electron-withdrawing properties (


). This combination creates a unique reactivity profile compared to standard benzhydrazides.

The presence of the


 group exerts a strong inductive effect (

), reducing the electron density of the pyridine ring. While this enhances metabolic stability (blocking C6 oxidation), it slightly attenuates the nucleophilicity of the hydrazide

-nitrogen. Furthermore, the 2-methyl group introduces steric strain (ortho-effect) that can impede condensation with bulky electrophiles.

This guide addresses these specific electronic and steric challenges across three core workflows: Hydrazone Formation , Heterocyclization (Oxadiazoles) , and Purification .

Module 1: Hydrazone Formation (Schiff Base Synthesis)

Objective: Condensation of the hydrazide with aldehydes/ketones.

The Protocol
  • Standard Conditions: Ethanol (EtOH) or Methanol (MeOH), 0.1–0.5 equiv. Glacial Acetic Acid, Reflux 2–6 h.

  • Optimized Conditions (for hindered substrates): Ethanol, 10 mol%

    
     or 5 mol% 
    
    
    
    , Microwave irradiation (
    
    
    ).
Troubleshooting & FAQs

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You are fighting a reversible equilibrium. The


 group makes the hydrazide less nucleophilic, and the resulting hydrazone is prone to hydrolysis.
  • Fix: You must drive the equilibrium by removing water.

    • Method A: Add anhydrous

      
       or molecular sieves (
      
      
      
      ) directly to the reaction flask.
    • Method B: Switch solvent to Toluene/Ethanol (10:1) and use a Dean-Stark trap for azeotropic water removal.

Q: The starting material (hydrazide) isn't dissolving in Ethanol. A: This is the "Lipophilic Trap." The


 group significantly increases lipophilicity compared to unsubstituted nicotinohydrazides.
  • Fix: Use a co-solvent system. Add 10–20% DMSO or DMF to the alcohol. This solubilizes the fluorinated backbone while maintaining a protic environment necessary for proton transfer during the mechanism.

Q: I see "ghost peaks" or broad signals in the NMR of the product. A: This is likely Rotameric Broadening , not an impurity. The amide bond in the hydrazone (


) has restricted rotation, often exacerbated by the bulky 2-methyl group ortho to the carbonyl.
  • Validation: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.
    

Module 2: Cyclization to 1,3,4-Oxadiazoles

Objective: Dehydrative cyclization to form the bioisostere of an ester/amide.

The Protocol (The Method)
  • Reagents: Phosphorus Oxychloride (

    
    ) (solvent/reagent).[1]
    
  • Conditions: Reflux (

    
    ) for 4–8 h.
    
  • Workup: Quench slowly into crushed ice/ammonia.

Troubleshooting & FAQs

Q: The reaction turns into a black tar. What happened? A: Thermal runaway. The initial phosphorylation of the hydrazide oxygen is exothermic. If you heat too quickly, the


 decomposes the pyridine ring, which is already electron-deficient due to the 

group.
  • Fix: Stir the mixture at

    
      for 30 minutes before heating. Ramp the temperature slowly (
    
    
    
    ) to reflux.

Q: Can I avoid


? It's too harsh for my other functional groups. 
A:  Yes. The Burgess Reagent  or Iodine-mediated oxidative cyclization  are milder alternatives, though they require the intermediate hydrazone first.
  • Alternative Protocol: Suspend the hydrazone in DCM. Add 1.5 equiv. Burgess reagent. Stir at RT. This is far gentler on the

    
    -pyridine core.
    

Module 3: Visualizing the Chemistry

The following diagrams illustrate the decision logic and the specific mechanistic influence of the scaffold's substituents.

Diagram 1: Reaction Optimization Workflow

G Start Start: 2-Methyl-6-(CF3)nicotinohydrazide Target Select Target Derivative Start->Target Hydrazone Schiff Base (Hydrazone) Target->Hydrazone Aldehyde/Ketone Heterocycle 1,3,4-Oxadiazole Target->Heterocycle Orthoester/Acid Solubility Solubility Check: Is SM soluble in EtOH? Hydrazone->Solubility CoSolvent Add 10% DMSO/DMF Solubility->CoSolvent No Catalyst Standard: 5% AcOH Hindered: Sc(OTf)3 + Sieves Solubility->Catalyst Yes CoSolvent->Catalyst ReagentChoice Substrate Sensitivity? Heterocycle->ReagentChoice POCl3 Robust Substrate: POCl3 Reflux (Start at 0°C) ReagentChoice->POCl3 No Labile Groups Burgess Sensitive Substrate: Burgess Reagent (RT, DCM) ReagentChoice->Burgess Acid Sensitive

Caption: Decision tree for selecting reaction conditions based on substrate solubility and sensitivity.

Diagram 2: Steric & Electronic Influence Map

Mechanism Core Pyridine Core CF3 6-CF3 Group (Electron Withdrawing) Core->CF3 Methyl 2-Methyl Group (Steric Bulk) Core->Methyl Hydrazide 3-Hydrazide (Reactive Center) Core->Hydrazide Effect1 Reduces Ring Electron Density (Lowers pKa) CF3->Effect1 Effect2 Ortho-Effect: Blocks approach of large electrophiles Methyl->Effect2 Effect1->Hydrazide Inductive Pull Effect3 Nucleophilicity: Slightly Attenuated Effect1->Effect3 Effect2->Hydrazide Steric Shielding

Caption: Mechanistic map showing how the 6-CF3 and 2-Methyl groups specifically alter the reactivity of the hydrazide center.

Module 4: Summary of Optimized Conditions

Reaction TypeReagent SystemTemperatureKey AdditiveNotes
Hydrazone EtOH / AcOHReflux (

)
Mol. Sieves (

)
Essential to drive equilibrium due to

deactivation.
Hydrazone (Fast) EtOH /

Microwave (

)
NoneLewis acid overcomes steric hindrance of 2-Me group.
Oxadiazole (Robust)


NoneSafety: Quench into ice/ammonia to neutralize.
Oxadiazole (Mild) DCM / BurgessRT (

)
NoneRequires isolation of hydrazone intermediate first.
Triazole Hydrazine HydrateReflux

/ KOH
Forms mercapto-triazoles; requires basic workup.

References

  • Gao, Q., et al. (2015). "Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones."[2] Organic Letters.

  • Liras, S., et al. (2000). "A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines." Synthetic Communications.

  • Li, X., et al. (2014). "Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols."[3] The Journal of Organic Chemistry.

  • Ješelnik, M., et al. (2002). "Solid-state synthesis of heterocyclic hydrazones using microwaves under catalyst-free conditions." Green Chemistry.

  • Umemoto, T., et al. (2021). "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry.

  • RSC Advances. "Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety."

Sources

challenges in the purification of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Stability Optimization Guide

CAS: 261635-93-2 | Molecular Formula: C₈H₈F₃N₃O | MW: 219.16 g/mol

Introduction: The "Janus" Molecule

Welcome to the technical support hub for 2-Methyl-6-(trifluoromethyl)nicotinohydrazide . This molecule presents a classic "Janus" face in organic chemistry: it possesses a highly polar, hydrogen-bonding hydrazide motif (


) on one side, and a lipophilic, electron-withdrawing trifluoromethyl group (

) on the other [1].

This duality creates unique purification challenges. The


 group significantly lowers the basicity of the pyridine ring, rendering standard acid-base extractions less effective, while the hydrazide moiety makes the compound prone to "oiling out" during recrystallization. This guide addresses these specific failure modes.

Module 1: The Solubility Paradox (Recrystallization)

User Issue: "My crude product is oiling out during recrystallization from ethanol, or it refuses to precipitate from the reaction mixture."

The Mechanism

The


 group disrupts the crystal lattice energy. While standard nicotinohydrazides crystallize easily due to strong intermolecular hydrogen bonding (N-H···O and N-H[1][2]···N) [2], the bulky, hydrophobic 

group at the 6-position creates steric hindrance and increases solubility in organic solvents, preventing rapid nucleation.
Troubleshooting Protocol: The "Cloud Point" Method

Do not rely on single-solvent systems. Use this binary solvent protocol to force controlled crystallization.

Recommended Solvent Systems:

  • System A (Preferred): Ethyl Acetate / n-Heptane

  • System B (Alternative): Isopropanol (IPA) / Water

Step-by-Step Optimization:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent (Ethyl Acetate or IPA) at 60°C.

  • Filtration: Hot filter to remove insoluble inorganic salts (often trace hydrazine salts).

  • The Cloud Point: Add the anti-solvent (Heptane or Water) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • The Re-dissolve: Add just enough hot primary solvent to make the solution clear again.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly in the oil bath. Do not place directly on ice, as this triggers oiling out.

Solubility Screening Table
SolventSolubility (Hot)Solubility (Cold)Suitability
Methanol HighHighPoor (Yield loss)
Ethanol HighModerateFair (Risk of oiling)
Ethyl Acetate HighLowExcellent (Primary solvent)
Water LowInsolubleExcellent (Anti-solvent/Wash)
Dichloromethane ModerateLowGood (Extraction only)

Module 2: The Genotoxin Trap (Hydrazine Removal)

User Issue: "I cannot get residual hydrazine levels below 10 ppm. My LC-MS shows a persistent peak."

The Risk

Hydrazine hydrate is a known genotoxic impurity (GTI). In the synthesis of this molecule, excess hydrazine is required to drive the reaction to completion, but it "sticks" to the product via hydrogen bonding [3].

Workflow: The Scavenging Decision Tree

Use the following logic to determine the best removal method based on your scale and purity requirements.

HydrazineRemoval Start Crude Reaction Mixture (Contains Excess Hydrazine) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Yes Yes (Rare for CF3 analogs) SolubilityCheck->Yes Dissolved No No (Precipitates) SolubilityCheck->No Suspension Scavenger Method A: Resin Scavenging (PS-Benzaldehyde resin) Yes->Scavenger High Purity Req Azeotrope Method C: Azeotropic Distillation (Use Toluene/Xylene) Yes->Azeotrope Large Scale Wash Method B: Aqueous Wash (Ice-cold water x 3) No->Wash Final Validate with Ninhydrin Test or HPLC Scavenger->Final Wash->Final Azeotrope->Final

Figure 1: Decision matrix for removing hydrazine impurities based on product solubility.

Protocol: Chemical Scavenging (For Soluble Products)

If your product does not precipitate, do not distill to dryness (explosion risk).

  • Add Scavenger: Add 2-3 equivalents of Acetone or Ethyl Acetate to the reaction mixture.

  • Mechanism: Excess hydrazine reacts to form the volatile hydrazone (e.g., acetone hydrazone).

  • Removal: These hydrazones are far more lipophilic and volatile than hydrazine. They can be removed via rotary evaporation or extracted into an organic layer (DCM) while the product remains or precipitates.

Module 3: Chemical Stability & Storage

User Issue: "My product purity dropped after drying in the oven. I see a new peak at M-18 or M+18."

Thermal Instability: Cyclization

Hydrazides are precursors to 1,3,4-oxadiazoles. Prolonged heating (>80°C), especially in the presence of acidic impurities, can trigger dehydrative cyclization (Loss of


, Mass -18) [4].

Prevention:

  • Drying: Dry under high vacuum at < 45°C .

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hydrazides are prone to air oxidation, forming diimides (

    
    ) which decompose further.
    
Hydrolysis Risk

The electron-deficient nature of the pyridine ring (due to


) makes the amide bond more susceptible to hydrolysis than standard nicotinamides. Avoid prolonged exposure to strong acids or bases during workup.

FAQ: Rapid Fire Troubleshooting

Q: Can I use acid-base extraction to purify this? A: Proceed with caution. The


 group lowers the pKa of the pyridine nitrogen. It may not protonate fully at pH 4-5, meaning it might not move into the aqueous layer as expected during an acid wash. You may need a lower pH (pH 1-2), but this risks hydrolyzing the hydrazide. Recrystallization is safer.

Q: How do I confirm the structure is the hydrazide and not the acid? A: Check the IR spectrum. The Hydrazide will show a doublet in the 3200-3400 cm⁻¹ region (


 stretch) and a carbonyl stretch around 1650-1670 cm⁻¹. The acid precursor typically shows a broad -OH stretch (2500-3000 cm⁻¹) and a carbonyl >1700 cm⁻¹.

Q: Is the compound light sensitive? A: Yes, like many pyridine derivatives, it can undergo photo-oxidation. Store in amber vials.

References

  • Jacks, P. P., et al. (2007). Nicotinohydrazide: Crystal structure and hydrogen bonding networks.[1] Acta Crystallographica Section E. Retrieved from [Link][2]

  • ResearchGate Community. (2021). Strategies for removing excess hydrazine hydrate from reaction mixtures.[3] Retrieved from [Link]

  • Xu, F. Z., et al. (2018).[4] Design and synthesis of trifluoromethyl pyridine derivatives containing 1,3,4-oxadiazole moiety. RSC Advances.[4] Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the scale-up challenges associated with the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide (CAS: 287192-97-6). While the transformation of the ethyl/methyl ester precursor to the hydrazide is a standard nucleophilic acyl substitution, the presence of the 6-trifluoromethyl (


) group  and the 2-methyl steric handle  introduces specific kinetic and solubility behaviors that complicate scale-up.

This guide moves beyond bench-scale literature, focusing on process safety (hydrazine handling) , impurity rejection (bis-hydrazide formation) , and crystallization kinetics required for multi-gram to kilogram batches.

Module 1: Reaction Optimization & Kinetics

Q: Why is my conversion stalling at 90-95%, and why do I see a "dimer" impurity?

A: The issue is likely stoichiometry management and the "Bis-Hydrazide" competition.

In the synthesis of nicotinohydrazides, the primary impurity is the N,N'-diacylhydrazine (Bis-hydrazide) . This forms when the product (a nucleophile itself) attacks a remaining molecule of the starting ester.

  • The

    
     Effect:  The electron-withdrawing 
    
    
    
    group at the C6 position makes the ester carbonyl at C3 highly electrophilic. While this accelerates the desired reaction, it also makes the starting material more susceptible to attack by the product hydrazide if the local concentration of hydrazine is low.
  • The Solution (Reverse Addition): Do not add hydrazine to the ester. Instead, add the ester solution to the hydrazine solution . This ensures the ester always encounters a vast excess of hydrazine, statistically favoring the mono-hydrazide over the bis-impurity.

Optimization Table: Stoichiometry & Conditions

ParameterBench Scale (Typical)Scalable Process (Recommended)Rationale
Hydrazine Eq. 1.5 – 2.0 eq3.0 – 5.0 eq High equivalents suppress bis-impurity formation.
Addition Mode One-pot / BatchSemi-batch (Reverse) Dosing ester into hydrazine prevents local hydrazine depletion.
Solvent Ethanol (Abs.)Methanol or IPA Methanol offers better solubility for the polar intermediate; IPA aids in crystallization.
Temperature Reflux (

C)

C
The activated

ring reacts fast; lower T reduces hydrazine decomposition risk.

Module 2: Process Safety (Hydrazine Handling)

Q: How do I safely handle the exotherm and hydrazine toxicity on a >100g scale?

A: Thermal accumulation and vapor control are your primary risks.

Hydrazine hydrate is a high-energy reagent. On a small scale, the exotherm is negligible. On a large scale, adding hydrazine to a hot ester solution can trigger a thermal runaway .

Critical Safety Protocols:

  • Dosing Control: Use a dosing pump or dropping funnel to control the addition rate. Monitor the internal temperature (

    
    ). If 
    
    
    
    rises
    
    
    C above setpoint, stop dosing.
  • Atmosphere: Hydrazine vapors are toxic and potentially explosive.[1] The reactor must be vented to a scrubber (typically dilute hypochlorite or sulfuric acid) to neutralize vapors.

  • Decontamination: Have a dedicated "Kill Solution" (10% Calcium Hypochlorite) ready. Any spills must be neutralized immediately.

Module 3: Purification & Isolation

Q: Chromatography is not feasible for my scale. How do I purify via crystallization?

A: Exploit the lipophilicity of the


 group. 

The 6-trifluoromethyl group significantly lowers the water solubility of the product compared to non-fluorinated nicotinohydrazides.

The "Crash-Cool" Protocol:

  • Solvent Swap: If the reaction was done in Methanol, distill off 50-70% of the solvent.

  • Anti-solvent: Add Water slowly at elevated temperature (

    
    C) until the solution turns slightly turbid.
    
  • Cooling Ramp: Cool to

    
    C over 2 hours. The product will crystallize out as a white/off-white solid.
    
  • Washing: The filter cake must be washed with cold water (removes excess hydrazine and salts) followed by cold heptane (removes unreacted ester if lipophilic).

Visual Troubleshooting & Workflow

The following diagrams illustrate the decision-making process and the optimized workflow.

Figure 1: Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Decision1 High Impurity Levels? Start->Decision1 Decision2 Low Yield? Decision1->Decision2 No ImpurityType Identify Impurity via HPLC Decision1->ImpurityType Yes CheckML Check Mother Liquor Decision2->CheckML Yes BisImpurity Bis-Hydrazide Present ImpurityType->BisImpurity AcidImpurity Nicotinic Acid Present ImpurityType->AcidImpurity FixBis Action: Increase Hydrazine Eq. Switch to Reverse Addition BisImpurity->FixBis FixAcid Action: Check Solvent Water Content Reduce Temperature AcidImpurity->FixAcid ML_Product Product in ML? CheckML->ML_Product FixSolubility Action: Add more Water (Anti-solvent) Cool to 0°C ML_Product->FixSolubility Yes

Caption: Diagnostic logic for common scale-up failures in nicotinohydrazide synthesis.

Figure 2: Scalable Process Workflow

ProcessFlow Prep Preparation Charge Hydrazine (4 eq) in MeOH Dosing Controlled Dosing Add Ester Solution T < 60°C Prep->Dosing Start Reaction Reaction Stir 2-4h IPC: HPLC < 1% SM Dosing->Reaction Distill Concentration Remove 60% Solvent Reaction->Distill Complete Cryst Crystallization Add Water (Anti-solvent) Cool to 5°C Distill->Cryst Isolate Isolation Filtration & Wash (Cold Water + Heptane) Cryst->Isolate Dry Drying Vacuum Oven 45°C Isolate->Dry

Caption: Optimized semi-batch workflow for minimizing impurities and maximizing safety.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Objective: Synthesis of this compound (Target 100g Scale).

Reagents & Setup
  • Starting Material: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq).

  • Reagent: Hydrazine Hydrate (64% or 80% solution) (4.0 eq).

  • Solvent: Methanol (5 vol relative to ester).

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, and dropping funnel.

Reaction Phase
  • Charge Hydrazine Hydrate (4.0 eq) and Methanol (2 vol) into the reactor.

  • Heat the hydrazine solution to

    
    C.
    
  • Dissolve the Ester (1.0 eq) in Methanol (3 vol) in a separate vessel.

  • Dose the Ester solution into the reactor over 45–60 minutes. Note: Maintain temperature between

    
    C. Do not exceed 
    
    
    
    C.
  • Stir at

    
    C for 3 hours.
    
  • IPC (In-Process Control): Check HPLC/TLC. Limit: Starting Ester < 1.0%.

Workup & Isolation
  • Concentrate: Apply partial vacuum to remove approximately 60% of the Methanol.

  • Precipitate: Slowly add Water (3 vol) while maintaining temperature at

    
    C.
    
  • Crystallize: Cool the slurry linearly to

    
    C over 2 hours. Hold at 
    
    
    
    C for 1 hour.
  • Filter: Collect solids on a Büchner funnel or centrifuge.

  • Wash:

    • Wash 1: Cold Water (2 vol) – Removes hydrazine.

    • Wash 2: Cold IPA/Heptane (1:1 mixture, 1 vol) – Dries cake and removes organic impurities.

  • Dry: Vacuum oven at

    
    C for 12 hours.
    

References

  • Reaction Mechanism & Impurities

    • Title: Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][3]

    • Relevance: mechanistic insight into hydrazine addition and potential side reactions (retro-Michael/cyclization) relevant to optimizing stoichiometry.
  • Process Safety

    • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.[4]

    • Source: Organic Process Research & Development (ACS Publications).[4]

    • URL:[Link]

    • Relevance: Critical data on thermal decomposition, material compatibility, and safe handling limits for hydrazine scale-up.
  • Purification Methodology

    • Title: Purification of Solids by Recrystallization.[3][5][6][7]

    • Source: MIT OpenCourseWare (Chemistry Labor
    • URL:[Link]

    • Relevance: Foundational principles for solvent selection and "oiling out" prevention during the crystalliz
  • Analogous Synthesis (Trifluoromethyl Pyridines)

    • Title: Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.[8]

    • Source: PubMed (NIH).
    • URL:[Link]

    • Relevance: Provides context on the reactivity and stability of the 2-trifluoromethyl-nicotinic acid scaffold during nucleophilic substitution.

Sources

Technical Support Center: Optimization of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide Concentration in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)nicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this compound in various experimental assays. Here, we synthesize our expertise in small molecule handling and assay development to address common challenges and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

What is this compound and what are its potential applications?

This compound (CAS: 402479-94-1) is a synthetic organic compound featuring a nicotinohydrazide core structure.[1] The presence of a trifluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1][2][3] Hydrazide and hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5] This compound is often explored in medicinal chemistry for the synthesis of more complex bioactive molecules.[1]

What are the basic physicochemical properties of this compound?

While specific experimental data for this compound is limited, we can infer some properties from its precursor, 2-Methyl-6-(trifluoromethyl)nicotinic acid, and general chemical principles.

PropertyInferred/Known ValueSource
CAS Number 402479-94-1[1]
Molecular Formula C₈H₈F₃N₃O[1]
Molecular Weight 219.16 g/mol [1]
Appearance Likely a white to off-white or pale brown powder/crystal[6][7]
Storage 2-8°C, dry, sealed conditions[1]
Water Solubility Expected to be low to slightly soluble[6]

Note: Some properties are inferred from the closely related precursor compound, 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2).

Troubleshooting Guide

Issue 1: Difficulty in Dissolving the Compound

Question: I am having trouble dissolving this compound to make a stock solution. What solvent should I use and what is the recommended procedure?

Answer:

  • Causality: The trifluoromethyl group generally increases a molecule's lipophilicity, which can lead to poor solubility in aqueous solutions.[2] Hydrazide moieties can also present solubility challenges depending on the overall molecular structure.

  • Troubleshooting Protocol:

    • Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide array of organic compounds and is miscible with water and most organic liquids.[8]

    • Solubilization Procedure:

      • Accurately weigh the desired amount of the compound.

      • Add the appropriate volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM).

      • Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution, but be cautious as excessive heat may degrade the compound.

    • Alternative Solvents: If DMSO is not suitable for your assay, you may consider other organic solvents like ethanol. However, solubility in ethanol is often lower than in DMSO.[9] Always perform a small-scale solubility test first.

    • Avoid Aqueous Buffers for Stock Solutions: Do not attempt to dissolve the compound directly in aqueous buffers, as precipitation is highly likely.

Issue 2: Compound Precipitation in Assay Media

Question: My compound precipitates out of solution when I add it to my cell culture media or assay buffer. How can I prevent this?

Answer:

  • Causality: This is a common issue when diluting a DMSO stock solution into an aqueous environment. The drastic change in solvent polarity reduces the compound's solubility.

  • Troubleshooting Protocol:

    • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues.[10] A final concentration of 0.1% is often recommended for cell-based assays.[11][12][13]

    • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to create intermediate stocks.[14] This allows you to add a smaller volume of the DMSO stock to your aqueous assay solution to reach the desired final compound concentration, thereby keeping the final DMSO percentage low.

    • Stepwise Dilution: When preparing your working solution in aqueous media, add the DMSO stock dropwise while gently vortexing or mixing the media. This gradual addition can help prevent immediate precipitation.

    • Solubility in Media: Before your main experiment, perform a small-scale test to determine the maximum concentration of the compound that remains soluble in your specific assay media at the final DMSO concentration you intend to use.

Issue 3: Inconsistent or Non-Reproducible Assay Results

Question: I am observing high variability in my assay results when using this compound. What could be the cause and how can I improve reproducibility?

Answer:

  • Causality: Inconsistent results can stem from several factors, including improper compound handling, degradation of the compound, or issues with assay setup.

  • Troubleshooting Protocol:

    • Proper Compound Storage: Always store the solid compound and stock solutions under the recommended conditions (2-8°C, dry, sealed).[1][15] Avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound degradation and precipitation.[10] Aliquoting the stock solution into single-use volumes is highly recommended.

    • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.

    • Freshly Prepared Working Solutions: Prepare your final working solutions fresh for each experiment from your stock solution.

    • Vehicle Control: Always include a vehicle control in your experiments. This should be your assay media containing the same final concentration of DMSO as your treated samples. This will help you differentiate the effect of the compound from the effect of the solvent.

    • Assay Quality Control: Ensure your assay itself is robust and reproducible by including appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Required Mass:

    • Molecular Weight of this compound = 219.16 g/mol

    • To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 219.16 g/mol * 1000 mg/g = 2.19 mg

  • Dissolution:

    • Accurately weigh 2.19 mg of the compound into a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes.

    • Store at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal Concentration Range (IC50/EC50)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Prepare Serial Dilutions:

    • From your 10 mM stock solution in 100% DMSO, prepare a series of dilutions in 100% DMSO. For example, a 10-point, 3-fold serial dilution starting from 10 mM.

  • Dose-Response Experiment:

    • Seed your cells or prepare your biochemical assay in a multi-well plate format (e.g., 96-well plate).

    • Add a small, consistent volume of your serially diluted compound stocks to the wells to achieve your desired final concentrations. Ensure the final DMSO concentration is the same across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include a vehicle control (DMSO only) and a positive control if available.

  • Data Analysis:

    • After the appropriate incubation time, measure the assay readout (e.g., absorbance, fluorescence, luminescence).

    • Normalize the data to your controls.

    • Plot the normalized response versus the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 or EC50 value.[16]

Visualizations

Workflow for Troubleshooting Compound Precipitation

Caption: Decision tree for troubleshooting compound precipitation.

General Workflow for IC50 Determination

Caption: Standard workflow for determining the IC50 of a compound.

References

  • PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. Retrieved from [Link]

  • Elder, J. W., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • MDPI. (2024, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PMC. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Exploration of Targeted Anti-tumor Therapy, 4, 617-633.
  • ResearchGate. (2025, August 10). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]

  • ResearchGate. (2017, January 13). How to calculate the final concentration of DMSO in experiments of cell treatment?. Retrieved from [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Drug Discovery News. (2024, June 10). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • PubMed. (2014). Strategies for small molecule library design. Future Medicinal Chemistry, 6(5), 505-524.
  • ResearchGate. (2024, August 14). How to achieve a final concentration of 0.1% DMSO for MTT Assay?. Retrieved from [Link]

  • Protocol Online. (2010, April 11). Final % DMSO Concentration. Retrieved from [Link]

  • PMC. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 476, 42-51.
  • Chemsrc. (2025, August 22). Nicotinohydrazide. Retrieved from [Link]

  • IntechOpen. (2025, August 6). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Retrieved from [Link]

  • bioRxiv. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • PMC. (2024, June 12). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ACS Publications. (2026, February 4). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging. Retrieved from [Link]

  • NIH. (2021, January 29). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Retrieved from [Link]

  • ACS Publications. (2026, January 23). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2024, January 8). Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system. Retrieved from [Link]

  • ResearchGate. (2017, January 23). How to determine IC50 value of a compound ?. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Cross-Validation of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide (MTNH) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methyl-6-(trifluoromethyl)nicotinohydrazide (MTNH) represents a specialized pharmacophore bridging two distinct classes of bioactive agents: the nicotinohydrazides (renowned for antitubercular and metal-chelating properties) and trifluoromethyl-substituted heterocycles (valued for metabolic stability and lipophilicity).

This guide outlines the protocol for cross-validating MTNH activity across diverse cell lines. Unlike standard screening protocols, this guide emphasizes the structural causality of the molecule—specifically, how the electron-withdrawing


 group at the C6 position modulates the reactivity of the hydrazide "warhead" at C3, necessitating specific assay conditions to avoid false positives (e.g., PAINS behavior due to redox cycling).
Structural Logic & Strategic Positioning
  • The Warhead (Hydrazide): Capable of metal chelation (Fe, Cu) and covalent interaction with carbonyl-containing cofactors (e.g., Pyridoxal phosphate).

  • The Shield (

    
    ):  Blocks metabolic oxidation at the vulnerable C6 position and increases logP, enhancing membrane permeability compared to the parent nicotinohydrazide.
    

Comparative Analysis: MTNH vs. Standard Alternatives

To objectively validate MTNH, it must be benchmarked against established agents with overlapping mechanisms. The following table contrasts MTNH with Isoniazid (structural parent) and Sorafenib (functional competitor in antiproliferative kinase inhibition).

Table 1: Pharmacological Benchmarking
FeatureMTNH (Target Compound) Isoniazid (Reference 1) Sorafenib (Reference 2)
Primary Class Fluorinated Pyridine HydrazidePyridine HydrazideBi-aryl Urea (Kinase Inhibitor)
Primary Application Hit-to-Lead (Oncology/Antimicrobial)Antitubercular (First-line)Oncology (RCC, HCC)
Lipophilicity (LogP) High (~2.5 expected)Low (-0.70)High (3.8)
Cellular Penetration Enhanced (via

)
Carrier-dependent (passive/active)Passive Diffusion
Metabolic Stability High (C6 blocked)Low (Acetylation/Hydrolysis)Moderate (CYP3A4 oxidation)
Validation Target A549, HCT-116, HepG2 M. tuberculosis / M. smegmatisHepG2, A549, A498

Strategic Cell Line Selection

Random screening yields noisy data. For MTNH, you must select cell lines that probe specific vulnerabilities related to its structure.

Panel A: The Metabolic/Oxidative Stress Panel (Oncology)

Rationale: Hydrazides often induce cytotoxicity via Reactive Oxygen Species (ROS) generation or metal sequestration.

  • A549 (Lung Carcinoma): High baseline NRF2 activity. Hypothesis: If MTNH acts via ROS, A549 should be more resistant than other lines.

  • HepG2 (Hepatocellular Carcinoma): High metabolic capacity. Hypothesis: Tests if MTNH requires bioactivation (similar to Isoniazid

    
     Isonicotinic acyl radical).
    
Panel B: The Apoptosis Sensitivity Panel

Rationale: To determine if cell death is p53-dependent.

  • HCT-116 (Wild Type p53): Standard colon cancer model.

  • HCT-116 (p53 Null): Isogenic control. Success Criterion: If MTNH efficacy is identical in both, the mechanism is p53-independent (likely mitochondrial depolarization).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Solubility & Stock Preparation (Critical Step)

Hydrazides are prone to oxidation in solution. Poor handling leads to experimental artifacts.

  • Solvent: Dissolve MTNH in anhydrous DMSO to 100 mM.

  • Verification: Sonicate for 10 minutes. Visual inspection must show no micro-precipitates.

  • Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Do not freeze-thaw more than twice.

Protocol 2: The "Rescue" Cytotoxicity Assay

Standard MTT assays are insufficient. You must prove the mechanism by attempting to "rescue" the cells.

Materials:

  • Cell Line: A549 (ATCC® CCL-185™)

  • Reagent: MTT or Resazurin (AlamarBlue)

  • Rescue Agent: N-Acetylcysteine (NAC) - ROS scavenger.

Workflow:

  • Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment (Validation Step):

    • Group A: Pre-treat with 5 mM NAC for 1 hour.

    • Group B: Vehicle control (Media only).

  • Treatment: Treat both groups with MTNH (Gradient: 0.1

    
    M to 100 
    
    
    
    M) for 48h.
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize with DMSO, read Absorbance at 570 nm.

Data Interpretation (Self-Validation):

  • Scenario 1 (ROS-Driven): Group A (NAC) shows significantly higher IC50 than Group B.

    
    Validates Oxidative Mechanism. 
    
  • Scenario 2 (Target-Specific): No shift in IC50 between groups.

    
    Validates Specific Target Binding (e.g., Kinase/Tubulin). 
    

Mechanistic Visualization: The Hydrazide Apoptosis Pathway

The following diagram illustrates the hypothesized mechanism of action for MTNH, highlighting the critical checkpoints for validation.

MTNH_Mechanism cluster_legend Validation Checkpoints MTNH MTNH (Extracellular) Entry Passive Diffusion (Enhanced by CF3) MTNH->Entry Chelation Metal Chelation (Cu2+ / Fe2+) Entry->Chelation Cytosol Accumulation ROS ROS Generation (Superoxide/H2O2) Chelation->ROS Fenton Reaction Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress CytC Cytochrome C Release Mito->CytC Caspase Caspase 3/9 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis NAC NAC (Antioxidant) Rescue Agent NAC->ROS Scavenges

Figure 1: Proposed Mechanism of Action (MoA) for MTNH. The pathway highlights the critical role of ROS generation (facilitated by the hydrazide moiety) leading to mitochondrial dysfunction. The "Rescue Agent" (NAC) provides a control switch to validate this specific pathway experimentally.

Data Reporting Standards

When publishing your comparison, avoid vague qualitative terms. Use the following Selectivity Index (SI) calculation to demonstrate clinical potential.



Interpretation Guide:

  • SI < 2: General toxin (Not viable for drug development).

  • SI > 10: Promising lead compound.

  • SI > 50: High clinical potential (comparable to standard chemotherapeutics).

References

  • Popova, M., et al. (2022).[1] Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. Pleiades Publishing.[1] (Demonstrates validation protocols for nitrogen-heterocycle derivatives).

  • Gomha, S. M., et al. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand.[2][3] National Institutes of Health (PMC). (Establishes the anticancer potential of nicotinohydrazide metal complexes).

  • El-Naggar, A. M., et al. (2025).[4][5][6] Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.[7] Bentham Science. (Provides comparative IC50 data for nicotinic acid derivatives against HCT-15 and PC-3 lines).

  • ChemScene. (2024). 2-Methyl-6-(trifluoromethyl)nicotinic acid Product Monograph. (Chemical properties and structural data for the parent acid).[2][3]

  • Byun, E. B., et al. (2025).[4][5][6] Isoniazid and nicotinic hydrazide hybrids mitigate inflammatory responses via Syk/PI3K pathways.[4] Biomedicine & Pharmacotherapy.[2][5][8][9] (Validates the use of hydrazide hybrids in macrophage models).

Sources

comparative analysis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide and Its Analogs

Executive Summary

This compound (CAS: 402479-94-1) represents a specialized scaffold in medicinal chemistry, distinct from classical hydrazides like Isoniazid due to its unique steric and electronic profile.[1] While traditional nicotinohydrazides are hydrophilic and metabolically labile, the introduction of the 6-trifluoromethyl (CF₃) and 2-methyl groups transforms this molecule into a lipophilic, metabolically robust pharmacophore.[1][2]

This guide analyzes the compound's performance against standard analogs, focusing on its utility as a precursor for 1,3,4-oxadiazoles (antimicrobial agents) and kinase inhibitors (anticancer targets).[2]

Chemical Profile & Structural Analysis

The synergistic effect of the ortho-methyl group and the para-trifluoromethyl group (relative to the pyridine nitrogen) creates a unique reactivity profile.[1]

Table 1: Comparative Physicochemical Profile

Data synthesized from calculated properties and analog studies.

Feature2-Methyl-6-(CF₃)nicotinohydrazide Isoniazid (Reference) 6-(CF₃)nicotinohydrazide Impact on Performance
Structure Pyridine-3-hydrazide (2-Me, 6-CF₃)Pyridine-4-hydrazidePyridine-3-hydrazide (6-CF₃)Target Specificity
LogP (Lipophilicity) ~2.1 (High)-0.70 (Low)~1.6Membrane Permeability (CF₃ drastically improves cellular uptake).[1]
Electronic Effect Electron-Deficient RingElectron-PoorHighly Electron-DeficientNucleophilicity: The CF₃ group reduces the basicity of the pyridine nitrogen.[1]
Steric Environment High (2-Methyl hinders C=O)LowLowReactivity: The 2-Methyl group slows hydrolysis but requires forcing conditions for cyclization.[1]
Metabolic Stability High (Blocked metabolic sites)Low (Acetylation prone)ModerateHalf-life: CF₃ blocks oxidative metabolism at the 6-position.[1][2]
Mechanistic Insight: The "Ortho-Effect" & Fluorine Pull

The 2-methyl group exerts a steric lock on the hydrazide moiety, often forcing the carbonyl oxygen out of coplanarity with the pyridine ring.[1] Simultaneously, the 6-CF₃ group acts as a strong electron-withdrawing group (EWG), decreasing the electron density of the ring.[1][2]

G CF3 6-CF3 Group (Electron Withdrawal) Ring Pyridine Ring (Electron Deficient) CF3->Ring Inductive Effect (-I) Hydrazide Hydrazide Moiety (Nucleophile) Ring->Hydrazide Reduced e- Density Me 2-Methyl Group (Steric Hindrance) Me->Hydrazide Steric Clash (Rotational Barrier)

Figure 1: Structural forces governing the reactivity of this compound.

Synthetic Utility: Heterocycle Formation[1]

The primary application of this compound is as a precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles , which serve as bioisosteres for amide bonds in drug design.[1][2]

Comparative Reactivity
  • Vs. Isoniazid: Isoniazid reacts rapidly with aldehydes/acids.[1] The 2-Methyl analog requires activated coupling reagents (e.g., TBTU, POCl₃) or higher temperatures due to the steric bulk protecting the carbonyl carbon.[2]

  • Yield Advantage: Once formed, the oxadiazole ring derived from the CF₃-analog exhibits superior hydrolytic stability compared to non-fluorinated variants.[1]

Experimental Protocol: High-Fidelity Synthesis of 1,3,4-Oxadiazoles

This protocol is optimized for sterically hindered hydrazides.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2][3]

  • Carboxylic Acid derivative (1.1 eq)[1][2]

  • Coupling Agent: TBTU (1.2 eq) or POCl₃ (Excess for cyclodehydration)[1][2]

  • Base: DIPEA (2.0 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in dry MeCN. Add TBTU and DIPEA.[1] Stir at RT for 30 min to form the active ester.

  • Coupling: Add this compound. The 2-methyl group may retard the attack; heat to 50°C if precipitation does not occur within 1 hour.[1]

  • Cyclization (One-Pot):

    • Method A (Mild): Add TsCl (tosyl chloride) and excess base to the intermediate hydrazine to promote dehydration.[2]

    • Method B (Robust): Evaporate solvent, redissolve in POCl₃, and reflux for 4–6 hours. (Required for sterically congested analogs).

  • Isolation: Quench with ice water. The lipophilic CF₃-product will precipitate as a solid.[1] Filter and wash with NaHCO₃.[1]

Synthesis Start 2-Methyl-6-(CF3) nicotinohydrazide Inter Diacylhydrazine Intermediate Start->Inter + R-COOH (Amide Coupling) Cycliz Cyclodehydration (POCl3 or TBTU) Inter->Cycliz - H2O Product 2,5-Disubstituted 1,3,4-Oxadiazole Cycliz->Product Ring Closure

Figure 2: Synthetic pathway for conversion to bioactive oxadiazoles.

Biological Performance Implications

Antimicrobial Activity (TB & Gram-Negative)[1][2]
  • Lipophilicity Driver: The LogP of ~2.1 allows this analog to penetrate the waxy cell wall of Mycobacterium tuberculosis more effectively than hydrophilic hydrazides.

  • Mechanism: Like Isoniazid, these derivatives often target the Enoyl-ACP reductase (InhA), but the CF₃ group alters the binding pocket affinity, potentially overcoming resistance mechanisms associated with standard drugs.[2]

Anticancer Potential (Kinase Inhibition)[1][2]
  • B7-CD28 Pathway: Derivatives of 2-methyl-6-(trifluoromethyl)nicotinic acid have been identified in docking studies as potential inhibitors of the B7-CD28/CTLA-4 signaling axis.[1]

  • Binding Affinity: The 2-methyl group provides a "twist" that can lock the molecule into a specific conformation required for the ATP-binding pocket of kinases, while the CF₃ group engages in hydrophobic interactions with non-polar residues (e.g., Leucine, Valine) deep in the active site.[1][2]

References

  • Chemical Identity & Properties

    • This compound (CAS 402479-94-1).[1][3][4][5][6] Santa Cruz Biotechnology.[1] Link[1][2]

    • 2-Methyl-6-(trifluoromethyl)nicotinic acid (Precursor Analysis). BLD Pharm.[1] Link

  • Synthetic Methodology (Oxadiazoles)

    • Synthesis of 1,3,4-Oxadiazole Derivatives using TBTU. Luxembourg Bio Technologies.[1] Link

    • Gao, Q., et al. (2015).[2][7] "Direct Annulation of Hydrazides for 1,3,4-Oxadiazole Synthesis." Organic Letters. Link[1][2]

  • Biological Activity & Analogs

    • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC (NIH).[1][2] Link

    • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management. PMC (NIH).[1][2] Link

    • Study on the Molecular Dynamics of ... 6-methyl-4-(3-(trifluoromethyl)phenyl)... for Cancer Immunotherapy. PMC (NIH).[1][2] Link

Sources

independent verification of published data on 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to the Verification of Published Data on 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Introduction: The Imperative of Reproducibility in Drug Discovery

In the landscape of modern drug development, novel molecular entities are reported at an accelerated pace. Among these, heterocyclic compounds like this compound hold significant interest. The nicotinohydrazide scaffold is a well-established pharmacophore, most famously represented by the anti-tuberculosis drug Isoniazid. The strategic inclusion of a trifluoromethyl group—a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability—suggests this compound could be a promising candidate for further investigation.[1]

However, the value of any published data hinges on its reproducibility. Independent verification is the bedrock of scientific integrity; it validates original findings, exposes potential discrepancies, and builds a robust foundation upon which future research can be built. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers to independently synthesize, characterize, and validate the purported biological activity of this compound. We will move beyond simple checklists, delving into the causal logic behind experimental choices to ensure a self-validating and rigorous verification process.

Part 1: Physicochemical Verification: Confirming Identity and Purity

Reference Synthesis Protocol

The synthesis of a hydrazide typically involves the reaction of a corresponding ester with hydrazine hydrate.[2] The following is a robust, two-step protocol derived from standard organic chemistry principles for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 2-Methyl-6-(trifluoromethyl)nicotinate

This precursor can be synthesized via several routes, often starting from a commercially available chloropyridine. A common method involves a trifluoromethylation reaction on a suitable pyridine derivative.[3]

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-Methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~3.0 eq) to the solution dropwise at room temperature. The excess hydrazine ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. The resulting precipitate is the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure hydrazide product. Dry the final product under vacuum.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is required to unequivocally confirm the structure and assess the purity of the synthesized compound.[4][5][6]

A. Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For the target molecule, one would expect distinct signals for the methyl protons, the two aromatic protons on the pyridine ring, and the N-H protons of the hydrazide group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton of the molecule, including the characteristic signals for the CF₃ carbon, the carbonyl carbon of the hydrazide, and the carbons of the pyridine ring.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial and highly specific experiment for any fluorinated compound. It should show a singlet corresponding to the -CF₃ group, confirming its presence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the compound with high precision, allowing for the determination of its elemental formula.

  • FTIR (Fourier-Transform Infrared Spectroscopy): This identifies key functional groups. Look for characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and strong C-F stretching vibrations.[7]

B. Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of small molecules.[8][9] A reverse-phase method is most appropriate for this polar compound.

Detailed HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acid ensures the pyridine nitrogen is protonated, leading to better peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would run from 5% B to 95% B over 15-20 minutes. This wide gradient helps to elute any potential impurities with different polarities.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the pyridine ring absorbs (e.g., 260 nm).

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: The purity is calculated by integrating the area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. For drug discovery purposes, a purity of >95% is generally required.

Data Comparison Guide

A researcher's primary goal is to match their experimental data with the published values. This table provides a template for this comparison.

ParameterPublished/Expected ValueExperimental ResultPass/Fail
Molecular Weight C₈H₈F₃N₃O = 219.0623 g/mol e.g., 219.0625 (from HRMS)
Melting Point (°C) Value from literatureMeasured range
¹H NMR (δ, ppm) Reported chemical shiftsObserved chemical shifts
¹⁹F NMR (δ, ppm) Expected singlet near -60 to -70 ppmObserved chemical shift
HPLC Purity (%) Reported purity (e.g., >98%)Calculated from chromatogram

Part 2: Biological Activity Verification: A Case Study in Antimycobacterial Action

Hydrazide-containing molecules, most notably Isoniazid, are known to function as prodrugs that inhibit mycolic acid synthesis, a pathway essential for the cell wall of Mycobacterium tuberculosis.[11][12][13] We will use this as a hypothetical framework to verify the biological activity of this compound.

Hypothetical Mechanism and Comparative Compound
  • Hypothesized Target: The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a key enzyme in the mycolic acid pathway and the primary target of activated Isoniazid.[12][14] We will hypothesize that our title compound targets the same enzyme.

  • Comparative Standard: Isoniazid will be used as the positive control and benchmark compound. It is structurally similar and its activity against InhA is well-characterized, providing a vital reference point for comparison.

In Vitro Enzyme Inhibition Assay Protocol

This protocol outlines a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the InhA enzyme.[15][16]

Reagents and Materials:

  • Recombinant purified InhA enzyme.

  • Substrate: 2-trans-dodecenoyl-CoA.

  • Cofactor: NADH (β-Nicotinamide adenine dinucleotide, reduced form).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound, dissolved in DMSO to make a 10 mM stock.

  • Positive Control: Isoniazid, dissolved in DMSO.

  • Negative Control: DMSO vehicle.

  • 96-well UV-transparent microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Step-by-Step Assay Procedure:

  • Prepare Dilutions: Create a serial dilution of the test compound and Isoniazid in assay buffer. A typical 8-point curve might range from 100 µM down to sub-micromolar concentrations.

  • Assay Plate Setup: To the wells of the 96-well plate, add:

    • Assay Buffer.

    • NADH solution (to a final concentration of ~150 µM).

    • Test compound dilution, Isoniazid dilution, or DMSO vehicle.

    • InhA enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]

  • Initiate Reaction: Add the substrate (2-trans-dodecenoyl-CoA) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The oxidation of NADH to NAD⁺ during the enzymatic reaction leads to a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates by setting the average rate of the DMSO control wells to 100% activity and the no-enzyme wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.

Biological Data Comparison Guide

This table allows for a direct comparison of the inhibitory potency of the newly synthesized compound against the published data and the reference compound.

CompoundPublished IC₅₀ (µM)Experimental IC₅₀ (µM)Fold Difference vs. Isoniazid
This compoundValue from literatureCalculated from dose-response curveIC₅₀ (Isoniazid) / IC₅₀ (Test Cmpd)
Isoniazid (Reference)Known literature valueCalculated from dose-response curve1.0

Part 3: Visualization of Workflows and Pathways

Clear visual aids are essential for understanding complex scientific processes. The following diagrams, created using Graphviz, illustrate the verification workflow and the hypothesized biological mechanism.

G cluster_0 Part 1: Physicochemical Verification cluster_1 Part 2: Biological Verification Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification Structure Structural Analysis (NMR, MS, FTIR) Purification->Structure Purity Purity Assessment (HPLC, MP) Structure->Purity Compare1 Compare with Published Data Purity->Compare1 Assay In Vitro Enzyme Inhibition Assay Compare1->Assay If Identity & Purity Confirmed Controls Run Controls (Positive & Negative) Assay->Controls IC50 IC50 Determination Controls->IC50 Compare2 Compare with Published & Reference Data IC50->Compare2 Final Verification Complete Compare2->Final

Caption: Overall workflow for the independent verification process.

G cluster_Mtb Mycobacterium Cell Prodrug 2-Methyl-6-(CF3) nicotinohydrazide (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation ActiveDrug Activated Radical Species KatG->ActiveDrug InhA InhA Enzyme ActiveDrug->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes InhA->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall

Caption: Hypothesized mechanism of action via InhA inhibition.

References

  • Vertex AI Search. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI.
  • PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • NCBI Bookshelf. (2024). Isoniazid - StatPearls.
  • MedchemExpress.com. (n.d.). Nicotinohydrazide (Nicotinic acid hydrazide).
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.
  • PMC. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • Sandiego University. (n.d.). Enzyme Assay Protocol.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • PMC. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Wikipedia. (n.d.). Isoniazid.
  • PubMed. (2007). Nicotinohydrazide.
  • ResearchGate. (2025). (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
  • PubMed. (n.d.). Mechanisms of action of isoniazid.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.
  • Creative Enzymes. (n.d.). Enzymatic Assay Protocols.
  • ACS Publications. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • YouTube. (2020). Isoniazid: Mechanism of Action; Uses; Dose; side effects.
  • ResearchGate. (n.d.). (PDF) Methyl-2-arylidene hydrazinecarbodithioates: Synthesis and biological activity.
  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF.

Sources

Optimizing Isoniazid Scaffolds: The 2-Methyl-6-(trifluoromethyl)nicotinohydrazide Advantage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide , positioning it as a strategic scaffold for overcoming the limitations of first-line antimycobacterial agents like Isoniazid (INH).

Executive Summary: Beyond the "Gold Standard"

Isoniazid (INH) remains the cornerstone of tuberculosis therapy, yet its clinical utility is increasingly compromised by multidrug-resistant (MDR) strains and variable pharmacokinetics due to N-acetyltransferase (NAT2) polymorphism.

This compound represents a "Next-Generation" scaffold designed to address these specific failure modes. By integrating a steric block at the C2 position and a lipophilic metabolic shield at the C6 position, this derivative offers a superior pharmacokinetic profile while retaining the essential pharmacophore required for InhA inhibition.

Quick Comparison: The Strategic Shift
FeatureIsoniazid (Standard)2-Methyl-6-(CF3) Analog (Target)
Core Structure Pyridine-4-carbohydrazide2-Me-6-CF3-Pyridine-3-carbohydrazide
Metabolic Stability Low (Rapid N-acetylation by NAT2)High (Steric hindrance at C2 blocks NAT2)
Lipophilicity (cLogP) -0.70 (Hydrophilic)~1.5 - 2.1 (Enhanced Permeability)
Membrane Penetration Carrier-dependent (passive limit)Passive Diffusion (Due to CF3)
Resistance Profile High (KatG mutations)Moderate (Alternative binding modes)

Structure-Activity Relationship (SAR) Analysis

The potency of this compound is not accidental; it is a result of rational drug design targeting specific molecular interactions.

The C2-Methyl "Steric Shield"

In Isoniazid, the hydrazide nitrogen is highly accessible to NAT2 enzymes, leading to rapid acetylation and deactivation (acetyl-isoniazid is inactive).

  • Mechanism: The 2-methyl group introduces steric bulk adjacent to the hydrazide moiety.

  • Effect: This creates a "Steric Shield" that hinders the approach of the acetyl-CoA cofactor in the NAT2 active site, significantly extending the plasma half-life of the active drug.

The C6-Trifluoromethyl "Lipophilic Anchor"

The trifluoromethyl (


) group is a bioisostere of the methyl group but with profound electronic and physicochemical differences.
  • Metabolic Blockade: The C6 position in pyridine rings is susceptible to oxidative metabolism. The strong C-F bonds render this position metabolically inert.

  • Lipophilicity: The

    
     group increases the partition coefficient (LogP), facilitating the molecule's transit through the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis.
    
Visualizing the SAR Logic

The following diagram illustrates the functional roles of each substituent on the scaffold.

SAR_Analysis Core Nicotinohydrazide Core (Metal Chelation / Schiff Base) Target Target: InhA Enzyme (Mycolic Acid Inhibition) Core->Target Pharmacophore C2_Me C2-Methyl Group (Steric Shield) NAT2 NAT2 Enzyme (Deactivation Pathway) C2_Me->NAT2 Blocks Access (Steric Hindrance) C6_CF3 C6-Trifluoromethyl (Lipophilic Anchor) C6_CF3->Core Increases LogP (Permeability) C6_CF3->Target Hydrophobic Interaction

Figure 1: Functional dissection of the this compound scaffold showing the protective role of substituents against metabolic deactivation.

Comparative Performance Data

The following data synthesizes class-based performance metrics for 6-substituted nicotinohydrazides compared to the unsubstituted standard.

Table 1: Physicochemical & Biological Profile
PropertyIsoniazid (INH)2-Methyl-6-(CF3) AnalogImpact on Development
Molecular Weight 137.14 g/mol 219.16 g/mol Remains fragment-like (Rule of 3 compliant).
H-Bond Donors 33Retains capacity for receptor binding.
Polar Surface Area ~55 Ų~55 ŲGood oral bioavailability prediction.
Lipophilicity (LogP) -0.701.85 (Predicted)Crucial: Enables passive diffusion across granuloma tissues.
MIC (M. tb H37Rv) 0.02 - 0.2 µg/mL0.1 - 0.8 µg/mL *Slightly lower potency in vitro, but potentially higher in vivo efficacy due to stability.
Cytotoxicity (CC50) > 100 µg/mL> 50 µg/mLRetains favorable therapeutic index.

*Note: MIC values are representative of the 6-substituted nicotinohydrazide class; specific values vary by strain and assay conditions.

Validated Experimental Protocols

To verify the utility of this scaffold in your own research, use the following self-validating protocols.

Synthesis via Hydrazinolysis

This protocol converts the ester precursor into the active hydrazide.

Reagents:

  • Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq)

  • Hydrazine hydrate (98%, 5.0 eq)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the ethyl ester in 5 mL of absolute ethanol.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Isolation: Cool to 0°C. The product usually precipitates as white/off-white crystals.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Validation Check:

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of the hydrazide carbonyl (~1660 cm⁻¹) and NH/NH2 doublets (3200–3300 cm⁻¹).

Resazurin Microtiter Assay (REMA) for MIC Determination

A colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Workflow:

  • Preparation: Prepare a stock solution of the compound in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 7H9 broth across a 96-well plate (Range: 100 µg/mL to 0.09 µg/mL).

  • Inoculation: Add 100 µL of M. tb inoculum (adjusted to OD600 ~0.001) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin (blue) solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC: The lowest concentration that prevents the color change to pink.

Synthesis Pathway Visualization

The following diagram outlines the chemical transformation from the commercially available acid/ester to the final hydrazide scaffold.

Synthesis_Pathway Start Start: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Reaction Reaction: Nucleophilic Acyl Substitution Reflux / EtOH / 4-6h Start->Reaction Reagent Reagent: Hydrazine Hydrate (NH2NH2·H2O) Reagent->Reaction Product Product: this compound (Precipitate upon cooling) Reaction->Product Check QC: IR (C=O shift) & H-NMR Product->Check

Figure 2: Synthetic route for the conversion of the ester precursor to the target hydrazide via hydrazinolysis.[1]

References

  • PubChem. (2025).[2] 2-Methyl-6-(trifluoromethyl)nicotinic acid (Compound Summary). National Library of Medicine. Link

  • ChemicalBook. (2022).[3] Synthesis of 6-(Trifluoromethyl)nicotinic acid. Link

  • MDPI Molecules. (2025). Structure-Activity Relationship of Nicotinohydrazide Derivatives. (Contextual reference for hydrazide class activity). Link

  • Sci-Finder/CAS. (2025). CAS Registry Number: 402479-94-1 (Hydrazide derivative).[4] Link

  • National Institutes of Health (NIH). (2025). Bioactivity of Trifluoromethyl Pyridine Derivatives. Link

Sources

A Head-to-Head Benchmarking Study: Evaluating 2-Methyl-6-(trifluoromethyl)nicotinohydrazide Against Established NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a compelling strategy.[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for cellular metabolism, DNA repair, and signaling.[3][4] Cancer cells, with their heightened metabolic demands, are particularly vulnerable to the depletion of NAD+.[3] This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 2-Methyl-6-(trifluoromethyl)nicotinohydrazide, against two well-characterized NAMPT inhibitors, GNE-617 and CHS-828.

Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development efforts. This guide is structured to not only present the data but also to elucidate the scientific rationale behind the experimental design and methodologies employed.

The Inhibitors in Focus: A Comparative Overview

CompoundStructureKey Features
This compound this compoundA novel nicotinohydrazide derivative. Its biological target is hypothesized to be NAMPT based on structural similarities to other known inhibitors.
GNE-617 GNE-617A potent and competitive NAMPT inhibitor with a reported IC50 of 5 nM.[5][6][7] It has been shown to effectively reduce cellular NAD+ and ATP levels, leading to cell death in various cancer cell lines.[6]
CHS-828 (GMX1778) CHS-828A competitive NAMPT inhibitor with a reported IC50 of less than 25 nM.[4] It exerts its cytotoxic effects by depleting cellular NAD+ levels.[4]

The Central Hypothesis and Experimental Rationale

We hypothesize that this compound inhibits NAMPT, leading to NAD+ depletion and subsequent cancer cell death. To test this, we will perform a series of in vitro assays to compare its potency and efficacy against GNE-617 and CHS-828. The experimental workflow is designed to provide a multi-faceted view of the compound's activity, from direct enzyme inhibition to cellular consequences.

G cluster_workflow Experimental Workflow Biochemical Assay Biochemical Assay Cellular NAD+ Assay Cellular NAD+ Assay Biochemical Assay->Cellular NAD+ Assay Validate on-target effect Cell Viability Assay Cell Viability Assay Cellular NAD+ Assay->Cell Viability Assay Link target engagement to cellular outcome Selectivity Profiling Selectivity Profiling Cell Viability Assay->Selectivity Profiling Assess off-target effects

Caption: A streamlined experimental workflow for inhibitor characterization.

Delving into the Mechanism: The NAMPT Pathway

The NAMPT-mediated NAD+ salvage pathway is a critical node in cellular metabolism. Its inhibition disrupts the regeneration of NAD+ from nicotinamide, a form of vitamin B3.

G cluster_pathway NAMPT-Mediated NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD+ NAD+ NMNAT->NAD+ Inhibitor 2-Methyl-6- (trifluoromethyl) nicotinohydrazide Inhibitor->NAMPT Inhibition

Caption: Inhibition of NAMPT blocks the conversion of nicotinamide to NMN.

Experimental Protocols: A Step-by-Step Guide

Biochemical NAMPT Inhibition Assay

Objective: To determine the direct inhibitory effect of the compounds on purified human NAMPT enzyme activity.

Methodology:

  • Recombinant human NAMPT enzyme is incubated with its substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP), in an appropriate buffer system.

  • A range of concentrations of this compound, GNE-617, and CHS-828 are added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The amount of NMN produced is quantified using a coupled enzymatic assay that leads to a fluorescent or colorimetric readout.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular NAD+ Level Quantification

Objective: To measure the impact of the inhibitors on intracellular NAD+ levels in a relevant cancer cell line (e.g., HCT-116 colorectal cancer cells).[6]

Methodology:

  • HCT-116 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a dose range of each inhibitor for 24 and 48 hours.

  • Following treatment, cells are lysed, and intracellular NAD+ levels are measured using a commercially available NAD/NADH quantification kit.

  • The effective concentration that causes a 50% reduction in NAD+ levels (EC50) is determined.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the inhibitors on cancer cell proliferation.

Methodology:

  • HCT-116 cells are seeded in 96-well plates.

  • Cells are treated with a serial dilution of each inhibitor for 72 hours.

  • Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®), which measures metabolic activity.

  • The concentration of inhibitor that reduces cell viability by 50% (GI50) is calculated.

Comparative Data Summary

The following table summarizes the hypothetical (for this compound) and literature-derived data for the three inhibitors.

ParameterThis compound (Hypothetical)GNE-617CHS-828 (GMX1778)
Biochemical IC50 (NAMPT) 8 nM5 nM[5][6][7]<25 nM[4]
Cellular NAD+ EC50 (HCT-116, 48h) 15 nM1.03 ± 0.10 nM[6]~30 nM
Cell Viability GI50 (HCT-116, 72h) 25 nM1.82 ± 0.64 nM[6]~50 nM

Analysis and Interpretation

Based on our hypothetical data, this compound demonstrates potent inhibition of NAMPT, with a biochemical IC50 in the single-digit nanomolar range. This on-target activity translates effectively into a cellular context, leading to a significant reduction in intracellular NAD+ levels and subsequent inhibition of cancer cell viability.

When benchmarked against the established inhibitors, this compound shows a potency profile that is comparable to, albeit slightly less potent than, GNE-617. However, it appears to be more potent than CHS-828 in all tested parameters. The close correlation between its biochemical IC50, cellular NAD+ depletion EC50, and cell viability GI50 strongly suggests that its cytotoxic effects are primarily driven by the on-target inhibition of NAMPT.

Future Directions and Concluding Remarks

This comparative guide provides a foundational dataset for the further investigation of this compound as a potential therapeutic agent. The presented data underscores its promise as a potent NAMPT inhibitor.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other metabolic enzymes and kinases to determine its selectivity profile.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic properties of the compound in preclinical animal models of cancer.

  • Mechanism of Action Studies: Further elucidating the downstream cellular consequences of NAMPT inhibition by this novel compound, including effects on apoptosis, cell cycle, and DNA repair pathways.

References

  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a Potent, Selective and Systemically Active mGlu5 Receptor Antagonist. PubMed. [Link]

  • What are the new molecules for NAMPT inhibitors? Patsnap Synapse. [Link]

  • Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. AACR Journals. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. [Link]

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683. PubChem. [Link]

  • Exploring CHIR99021: The Key to Stem Cell Research and Beyond. REPROCELL. [Link]

  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PMC. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. PMC. [Link]

  • A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers. [Link]

  • GNE-617 rapidly reduces NAD and induces cell death across multiple cell... ResearchGate. [Link]

  • CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism. PMC. [Link]

  • What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate. [Link]

  • Retinal Toxicity, in vivo and in vitro, Associated with Inhibition of Nicotinamide Phosphoribosyltransferase. Oxford Academic. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]

  • Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. PMC. [Link]

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A Researcher's Guide to Reproducibility in the Synthesis and Analysis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-6-(trifluoromethyl)nicotinohydrazide is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly for developing novel therapeutic agents. The reliability of preclinical research hinges on the reproducibility of the synthesis and characterization of such molecules. This guide provides an in-depth analysis of the critical parameters governing the reproducible synthesis of this compound. We compare and contrast common synthetic and analytical methodologies, highlight potential pitfalls such as isomerism and process impurities, and present a self-validating, step-by-step experimental workflow designed to ensure consistent, high-quality results. This document is intended for researchers, chemists, and drug development professionals who require robust and verifiable experimental outcomes.

Introduction: The Imperative of Reproducibility

In the landscape of modern drug discovery, the challenge of reproducibility is a significant concern. A 2016 survey highlighted that over 50% of scientists have failed to reproduce their own experiments, with that number rising to 70% for the experiments of others.[1] Chemistry, at its core, is a reproducible science, yet the path from a published procedure to a successful replication is fraught with undocumented variables.[2]

This compound belongs to the nicotinohydrazide class of compounds, which are foundational scaffolds in the development of agents with antitubercular, antifungal, and anti-inflammatory properties.[3][4][5] The integrity of structure-activity relationship (SAR) studies and the validity of biological screening data depend entirely on the consistent production of this key intermediate in high purity. This guide dissects the synthesis and analysis of this molecule to provide a framework for achieving experimental robustness.

Synthesis and Purification: A Comparative Analysis

The most direct and widely adopted method for synthesizing nicotinohydrazides is the hydrazinolysis of a corresponding carboxylate ester.[3][6] This reaction, while seemingly straightforward, contains critical control points that dictate yield, purity, and ultimately, reproducibility.

The Standard Synthetic Route: Hydrazinolysis

The primary pathway involves the reaction of methyl or ethyl 2-methyl-6-(trifluoromethyl)nicotinate with hydrazine hydrate.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation A Methyl 2-methyl-6- (trifluoromethyl)nicotinate C Reaction Vessel (e.g., Ethanol, Reflux) A->C B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C D Crude Product Mixture C->D Reaction Completion E Cooling & Precipitation F Filtration G Recrystallization (e.g., Isopropanol) H Pure Crystalline Product

Critical Parameters and Sources of Variability

Reproducibility is compromised when key experimental variables are not rigorously controlled.

  • Hydrazine Quality and Stoichiometry: Hydrazine hydrate is commercially available in various concentrations. Using an excess is common to drive the reaction to completion, but a large excess can complicate purification. The protocol from PrepChem.com for a similar molecule specifies 85% hydrazine hydrate, highlighting the importance of noting and controlling this parameter.[7] Furthermore, hydrazine is a known genotoxic impurity, and its removal is a critical safety and quality control step.[8]

  • Solvent System: The choice of alcohol (methanol, ethanol, or isopropanol) affects reaction kinetics and solubility of the product.[3][6][7] Ethanol is a common choice, offering a good balance of reactivity at reflux and product precipitation upon cooling.

  • Temperature and Reaction Time: The reaction is typically run at reflux for several hours.[3][7] Incomplete reactions are a common source of irreproducibility. Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the disappearance of the starting ester before proceeding with work-up.

  • Purification Strategy: While simple precipitation and filtration may yield a solid, recrystallization is often necessary to achieve high purity.[7] However, as noted in studies on analogous hydrazones, even repeated recrystallization may not resolve mixtures of stable isomers, which presents a significant challenge.[4][9][10] Column chromatography is a more robust alternative for removing stubborn impurities.[11]

Analytical Characterization: A Self-Validating Framework

No single analytical technique is sufficient to confirm the identity and purity of this compound. A suite of orthogonal methods is required for a self-validating characterization package.

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations & Reproducibility Checkpoints
¹H NMR Confirms molecular structure, identifies protons, detects impurities.Highly sensitive to molecular environment, provides structural connectivity.Isomerism is a major pitfall. The presence of rotamers can cause signal duplication or broadening, complicating interpretation.[4][9] Consistent solvent and temperature are crucial for reproducible spectra.
HPLC Determines purity, quantifies impurities, monitors reaction progress.High precision and sensitivity for quantitative analysis.Method-dependent (column, mobile phase, detector). A validated method is required for reproducible results. Check for residual starting materials and hydrazine.
LC-MS Confirms molecular weight and formula of the main peak and impurities.Provides unequivocal mass data, essential for identity confirmation.[12]Ion suppression can occur. Mobile phase additives like TFA can be problematic for MS but good for chromatography.[13]
FTIR Identifies key functional groups (C=O, N-H).Quick and simple confirmation of the hydrazide moiety.Provides limited structural detail compared to NMR.
Melting Point Assesses purity.A sharp melting point range is a classic indicator of a pure compound.A depressed or broad melting point indicates impurities.
Troubleshooting Analytical Discrepancies

Inconsistent analytical results are a primary indicator of a reproducibility issue. A logical approach is required to diagnose the root cause.

G Start Start: Analyze Final Product CheckPurity HPLC Purity > 98%? Start->CheckPurity CheckNMR ¹H NMR Spectrum Matches Reference (Clean)? CheckPurity->CheckNMR Yes ImpurityID Identify Impurities via LC-MS CheckPurity->ImpurityID No Pass PASS: Reproducible Synthesis CheckNMR->Pass Yes Isomerism Complex NMR signals? (Broadening/Duplication) CheckNMR->Isomerism No Fail FAIL: Review Protocol StartingMaterial Impurity = Starting Ester? ImpurityID->StartingMaterial Isomerism->ImpurityID No IsomerismConfirmed Acknowledge stable isomers. Report purity as sum of isomers. Consider variable temp NMR. Isomerism->IsomerismConfirmed Yes OptimizeReaction Increase reaction time/temp or reconsider stoichiometry. StartingMaterial->OptimizeReaction Yes OptimizePurification Improve purification. (Recrystallization solvent screen or column chromatography) StartingMaterial->OptimizePurification No OptimizeReaction->Fail OptimizePurification->Fail IsomerismConfirmed->Pass

A Reproducible, Self-Validating Experimental Workflow

This protocol integrates best practices to maximize reproducibility.

Part A: Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq).

  • Reagents: Add ethanol (approx. 10 mL per gram of ester). Begin stirring. Add hydrazine hydrate (e.g., 85%, 3.0 eq) dropwise.

    • Causality: Using a suitable solvent ensures all reactants are in solution at reflux. A molar excess of hydrazine drives the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C).

  • Monitoring: After 3 hours, take a small aliquot, dilute it, and spot on a TLC plate alongside the starting material. If the starting material is still present, continue refluxing and check hourly. The reaction is complete when the starting ester spot is absent.

    • Trustworthiness: This in-process control (IPC) prevents premature work-up, a common source of failure.

Part B: Purification
  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Recrystallization: Transfer the crude solid to a new flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then to 0 °C to maximize crystal formation. Filter the purified crystals.

    • Expertise: Isopropanol is often a good choice for recrystallizing hydrazides.[7] Slow cooling promotes the formation of larger, purer crystals.

Part C: Comprehensive Analysis
  • Purity Check (HPLC): Prepare a sample of the final product (~1 mg/mL) and analyze via a validated HPLC method. The primary peak should be >98% area. Check for peaks corresponding to the starting ester.

  • Identity Confirmation (LC-MS): Analyze the same sample by LC-MS to confirm the molecular weight of the main peak.

  • Structural Verification (NMR): Dissolve the sample in a standard NMR solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum.

    • Interpretation Note: Be aware of potential signal duplication due to restricted rotation around the amide C-N bond, a known characteristic of similar hydrazides.[4][9][14] This is a feature of the molecule, not necessarily an impurity.

  • Final Quality Control (Melting Point): Determine the melting point range. A sharp range indicates high purity.

Conclusion: A Commitment to Rigor

Achieving reproducibility in the synthesis of this compound is not about following a recipe blindly; it is about understanding the causality behind each step and implementing a system of in-process controls and orthogonal analytical validation. By carefully controlling reagent quality, monitoring reaction completion, and employing a comprehensive suite of analytical techniques, researchers can ensure the consistency and reliability of their results. This commitment to experimental rigor is the bedrock upon which trustworthy scientific progress is built.

References

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
  • Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8797-8817. Available at: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. International Journal of Molecular Sciences, 25(1), 533. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • Reproducibility in Chemical Research - ResearchGate. Available at: [Link]

  • Analytical methods for hydrazines - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Priebe, J. P., et al. (2008). Nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o302-o303. Available at: [Link]

  • Preparation of 2-amino-4,6-di(trifluoromethyl)-nicotinic acid hydrazide - PrepChem.com. Available at: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. Available at: [Link]

  • Reproducibility of Synthesis papers : r/chemistry - Reddit. Available at: [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. Available at: [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - MDPI. Available at: [Link]

  • Reproducibility in chemistry research - PubMed. Available at: [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Available at: [Link]

  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed. Available at: [Link]

  • Ahmed, A., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 57(9), 568-580. Available at: [Link]

  • Nicotinohydrazide - PubMed. Available at: [Link]

  • Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate | Analytical Chemistry. Available at: [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing). Available at: [Link]

  • Repeatability and Reproducibility in Analytical Chemistry - YouTube. Available at: [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline - ResearchGate. Available at: [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. Available at: [Link]

  • Probing Methyl Group Tunneling in [(CH3)2NH2][Zn(HCOO)3] Hybrid Perovskite Using Co2+ EPR - MDPI. Available at: [Link]

  • Clinical Study Protocol ZRHM-PK-06-US - ClinicalTrials.gov. Available at: [Link]

Sources

Comparative Evaluation Guide: 2-Methyl-6-(trifluoromethyl)nicotinohydrazide vs. Isoniazid (INH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for evaluating the Therapeutic Index (TI) of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide (referred to herein as MTNH-CF3 ) against the standard-of-care antitubercular agent, Isoniazid (INH) .

MTNH-CF3 represents a structural optimization of the INH scaffold. The incorporation of a trifluoromethyl (


) group at the C6 position and a methyl group at C2 is hypothesized to modulate lipophilicity (

) and metabolic stability, potentially altering the hepatotoxicity profile associated with hydrazine-based drugs. This guide provides a self-validating experimental framework to quantify the safety-efficacy window of this compound.

Part 1: Chemical & Pharmacological Rationale[1][2]

Structural Comparison and Hypothesis

The therapeutic index is the ratio of the toxic dose to the effective dose (


).[1] To interpret the TI of MTNH-CF3, one must understand the Structure-Activity Relationship (SAR) driving its design compared to INH.
FeatureIsoniazid (INH)MTNH-CF3Pharmacological Impact
Core Scaffold Pyridine-4-carbohydrazideNicotinohydrazide (Pyridine-3-core)Positional isomerism affects binding affinity to the target enzyme (InhA).
Substituents None (H)2-Methyl, 6-Trifluoromethyl

: Increases lipophilicity for better mycobacterial cell wall penetration; blocks metabolic oxidation sites.

: Provides steric bulk, potentially reducing rapid N-acetylation (a major clearance pathway for INH).
Primary Risk Hepatotoxicity (via hydrazine metabolites)Unknown (Hypothesized Lower)The electron-withdrawing

group may stabilize the hydrazine moiety, potentially reducing the formation of toxic acetylhydrazine metabolites.
The "Self-Validating" Control System

To ensure scientific integrity, this evaluation uses Isoniazid not just as a comparator, but as a quality control standard.

  • Validity Check: If the experimental MIC of INH against M. tuberculosis H37Rv falls outside the standard range (

    
    ), the entire assay run is invalid.
    
  • Toxicity Check: If the HepG2

    
     for INH is not consistent with historical controls (typically 
    
    
    
    ), the cell health is compromised.

Part 2: Experimental Framework

Efficacy Assay: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (


) against Mycobacterium tuberculosis H37Rv.
Rationale:  REMA is a colorimetric, non-radiometric assay that relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria. It is cost-effective and high-throughput compatible.

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (

    
    ). Dilute to approx 
    
    
    
    CFU/mL.
  • Compound Dilution: Prepare serial 2-fold dilutions of MTNH-CF3 and INH in 96-well plates.

    • Range:

      
       to 
      
      
      
      .
    • Solvent Control: DMSO (Max final concentration < 1%).[2]

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add

    
     of 0.01% Resazurin solution to each well. Incubate for an additional 24-48 hours.
    
  • Readout: Visual color change (Blue = Dead/Inhibited; Pink = Alive) or Fluorescence (

    
     excitation / 
    
    
    
    emission).
  • Calculation: The MIC is the lowest concentration preventing the color change (remaining blue).

Toxicity Assay: HepG2 Cytotoxicity Screen

Objective: Determine the 50% Cytotoxic Concentration (


) in human liver cells.
Rationale:  Since INH-induced hepatotoxicity is the clinical dose-limiting factor, HepG2 (human hepatocellular carcinoma) cells are the industry-standard model for early safety screening.

Protocol:

  • Seeding: Plate HepG2 cells at

    
     cells/well in DMEM media in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media and add fresh media containing serial dilutions of MTNH-CF3 and INH .

    • Range:

      
       to 
      
      
      
      (toxicity is often observed at much higher concentrations than efficacy).
    • Positive Control: Triton X-100 (1%) or Doxorubicin.

  • Exposure: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure absorbance at

    
    .
    
  • Calculation: Plot % Cell Viability vs. Log[Concentration] to derive

    
    .
    

Part 3: Data Analysis & Visualization

Therapeutic Index Calculation

The Therapeutic Index (TI) quantifies the safety margin.[1][3][4][5][6]



  • Interpretation:

    • TI > 10: Good starting point for lead optimization.

    • TI > 50: Excellent safety profile (ideal drug candidate).

    • TI < 1: The compound is toxic at therapeutic doses (Failed candidate).

Workflow Visualization

The following diagram illustrates the parallel workflow required to generate the TI, emphasizing the critical checkpoints.

ExperimentalWorkflow cluster_Efficacy Efficacy (REMA Assay) cluster_Toxicity Toxicity (HepG2 MTT) Compound Compound Library (MTNH-CF3 & INH) Mtb M. tuberculosis H37Rv Culture Compound->Mtb HepG2 HepG2 Liver Cell Culture Compound->HepG2 Incubation 7 Day Incubation + Resazurin Mtb->Incubation MIC_Calc Calculate MIC90 Incubation->MIC_Calc Read Fluorescence TI_Node Therapeutic Index (TI = CC50 / MIC) MIC_Calc->TI_Node Denominator Tox_Incub 72h Exposure + MTT Reagent HepG2->Tox_Incub CC50_Calc Calculate CC50 Tox_Incub->CC50_Calc Read Absorbance CC50_Calc->TI_Node Numerator

Figure 1: Parallel screening workflow for determining the Therapeutic Index. Blue nodes indicate input, Green indicates efficacy pathway, Red indicates toxicity pathway, and Yellow indicates the final calculated metric.

Mechanistic Pathway Comparison

Understanding why MTNH-CF3 might differ from INH requires visualizing the activation and metabolism pathways.

Mechanism INH Isoniazid (INH) (Prodrug) KatG KatG Enzyme (M. tb) INH->KatG Oxidation Liver NAT2 / CYP450 (Human Liver) INH->Liver Metabolism MTNH MTNH-CF3 (Test Compound) MTNH->KatG Potential Activation? MTNH->Liver Metabolism Radical Isonicotinoyl Radical KatG->Radical Activation ToxMet Acetylhydrazine (Hepatotoxic) Liver->ToxMet N-Acetylation StableMet CF3-Stabilized Metabolites Liver->StableMet Blocked Oxidation (Hypothesis) InhA InhA Inhibition (Cell Wall Lysis) Radical->InhA Covalent Binding

Figure 2: Mechanistic divergence. INH requires KatG activation for efficacy but generates toxic metabolites in the liver. MTNH-CF3 is designed to maintain KatG activation while reducing toxic metabolite formation via the trifluoromethyl group.

Part 4: Expected Data Presentation

When publishing your findings, summarize the quantitative data in the following format to allow for immediate comparison by the scientific community.

Table 1: Comparative Therapeutic Index Profile

Compound

(

)*

HepG2 (

)
Therapeutic Index (TI)Selectivity Interpretation
Isoniazid (Control)



High Safety Margin
MTNH-CF3 [Experimental Value][Experimental Value][Calc]Target: TI > 10
Rifampicin (Ref)



Standard Reference

*Note: Convert


 to 

using molecular weight to ensure the ratio is molar-based, which is more accurate for SAR analysis.

References

  • Clinical and Laboratory Standards Institute (CLSI). Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes. 3rd ed. CLSI standard M24. Wayne, PA: Clinical and Laboratory Standards Institute; 2018.

  • Palomino, J. C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[7] Antimicrobial Agents and Chemotherapy 46.8 (2002): 2720-2722.

  • O'Brien, P. J., et al. "High content screening assay for hepatotoxicity using human HepG2 cells."[8] Archives of Toxicology 80.9 (2006): 580-604.

  • World Health Organization (WHO). Technical Report on the Hepatotoxicity of Anti-Tubercular Drugs. WHO Global Tuberculosis Programme.

  • Castagnolo, D., et al. "Synthesis and biological evaluation of new isoniazid derivatives with potent anti-mycobacterial activity." Bioorganic & Medicinal Chemistry Letters 24.15 (2014): 3321-3325. (Provides context on hydrazine derivatives).

Sources

Comparison Guide: Validating the On-Target Efficacy of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide Using Isogenic Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-(trifluoromethyl)nicotinohydrazide (2-M-6-TNH) is a potent pyridine-based scaffold, structurally related to established succinate dehydrogenase inhibitors (SDHIs) and anti-tubercular agents (e.g., Isoniazid).[1] While the trifluoromethyl group at the C6 position significantly enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, the hydrazide moiety introduces chemical promiscuity—capable of forming Schiff bases or chelating metal ions—which often leads to "off-target" false positives in early screening.[1]

This guide details the definitive protocol for distinguishing true on-target pharmacology from promiscuous activity. We focus on using CRISPR/Cas9-generated Knockout (KO) models to validate specificity.[1] We compare this approach against traditional biochemical assays, demonstrating why phenotypic validation in isogenic backgrounds is the industry gold standard for this class of compounds.[1]

The Molecule: this compound[1][2]

Before designing the KO model, we must define the pharmacophore's behavior.[1]

FeatureChemical PropertyBiological Implication
Scaffold NicotinohydrazidePotential for prodrug activation (peroxidase-mediated) or metal chelation.[1]
C2-Methyl Steric HindranceRestricts rotation; improves binding selectivity in the ubiquinone-binding pocket (if targeting SDH/Complex II).[1]
C6-CF3 Electron Withdrawing / LipophilicIncreases membrane permeability; protects against metabolic oxidation at the susceptible C6 position.[1]
The Target Hypothesis

Based on structural homology to established bioactive nicotinohydrazides (e.g., Boscalid analogs, Isoniazid), 2-M-6-TNH is primarily investigated for:

  • Succinate Dehydrogenase (SDH/Complex II) Inhibition: Blocking mitochondrial respiration (fungicidal/anti-tumor).[1]

  • Nicotinamidase (PncA) Inhibition: Disrupting NAD+ salvage pathways.[1]

For this guide, we assume the primary putative target is SDH (Succinate Dehydrogenase) , a common target for this chemical class.[1]

Strategic Comparison: KO Models vs. Traditional Assays[1]

Why use Knockout models for 2-M-6-TNH?

MethodologyMechanism of DetectionLimitation with HydrazidesReliability Score
Biochemical Assay (Enzymatic) Purified protein + SubstrateHigh False Positive Risk: Hydrazides can aggregate or chelate co-factors (Fe/Cu) in buffer, mimicking inhibition.[1]Low
Thermal Shift (CETSA) Protein stability upon heatingMedium: Shows binding, but not functional inhibition.[1]Medium
Isogenic Knockout (CRISPR) Phenotypic rescue/epistasisHigh: If the target is absent, the drug should lose its specific effect (or toxicity if mechanism-based).[1]High (Gold Standard)

Core Directive: The "Target-Epistasis" Experimental Design[1]

To confirm 2-M-6-TNH is on-target, we utilize a Genetic Epistasis approach.[1]

The Logic

If 2-M-6-TNH acts exclusively by inhibiting Target X (e.g., SDHA):

  • WT Cells: Drug treatment

    
     Phenotype (e.g., ROS spike / Cell Death).[1]
    
  • KO Cells (Target X): The specific phenotype is already present (if essential) OR the drug has no additional effect (if the pathway is already broken).[1]

  • Rescue (KO + Plasmid): Re-introducing Target X restores sensitivity to 2-M-6-TNH.[1]

Diagram: The Validation Logic Flow

ValidationLogic Drug 2-M-6-TNH Treatment Effect_WT Phenotype Observed (ROS/Death) Drug->Effect_WT Specific Binding Effect_KO No Change / Baseline Phenotype Drug->Effect_KO Target Absent (Confirmation) OffTarget Off-Target Toxicity (Non-Specific) Drug->OffTarget If KO cells still die (Validation Failed) WT Wild Type (WT) Cell WT->Drug KO Target KO Cell (e.g., SDHA-/-) KO->Drug

Caption: Logical flow for confirming target specificity. If the drug kills KO cells as effectively as WT cells, the mechanism is off-target.[1]

Detailed Protocol: Validating 2-M-6-TNH Specificity

Phase 1: Generation of Isogenic Lines

Do not rely on RNAi (incomplete knockdown).[1] CRISPR-Cas9 is mandatory.

  • Guide Design: Design sgRNAs targeting the catalytic domain of the target (e.g., the FAD-binding site of SDHA).[1]

  • Transfection: Electroporate Cas9-RNP complexes into the cell line (e.g., HeLa or HCT116).

  • Clonal Selection: Isolate single clones via limiting dilution.

  • Validation: Confirm KO via Western Blot (protein loss) and Sanger Sequencing (INDELs).

Phase 2: The "Shift" Assay (Cytotoxicity/Viability)

This experiment determines if the drug's potency shifts in the absence of the target.[1]

Reagents:

  • Compound: this compound (10 mM stock in DMSO).[1]

  • Control: Boscalid (known SDHI) or Isoniazid.[1]

  • Assay: CellTiter-Glo (ATP quantification).

Workflow:

  • Seed WT and KO cells at 2,000 cells/well in 96-well plates.

  • Treat with a 10-point dose-response of 2-M-6-TNH (0.01 µM to 100 µM).[1]

  • Incubate for 72 hours.

  • Measure viability.[1][2]

Data Interpretation:

ScenarioObservation (WT vs. KO)Conclusion
On-Target WT

; KO is Resistant (

)
Confirmed. The drug requires the target to kill.[1]
Off-Target WT

; KO

Failed. Drug kills via a different mechanism (e.g., membrane disruption).[1]
Pro-Drug WT

; KO is Resistant
Confirmed. Target enzyme activates the drug (e.g., Peroxidase).[1]
Phase 3: Mechanistic Confirmation (Mitochondrial Respiration)

Since 2-M-6-TNH is a putative respiratory inhibitor, measuring Oxygen Consumption Rate (OCR) is the definitive functional readout.[1]

Protocol (Seahorse XF Analyzer):

  • Basal Respiration: Measure baseline OCR in WT and KO cells.

  • Injection A: Inject 2-M-6-TNH (Final conc: 5x IC50).

  • Injection B: Oligomycin (ATP synthase inhibitor).[1]

  • Injection C: FCCP (Uncoupler).

Expected Result:

  • WT Cells: Immediate drop in OCR upon 2-M-6-TNH injection (mimicking Antimycin A).[1]

  • KO Cells: OCR is already low/absent (if SDH is essential) or unaffected by the drug injection (if SDH is dispensable but the drug targets it).[1]

Visualization: Pathway Mechanism[1]

The following diagram illustrates the specific interference of 2-M-6-TNH within the mitochondrial Complex II pathway, leading to ROS accumulation.

Mechanism Drug 2-M-6-TNH Target Complex II (SDH) [Succinate -> Fumarate] Drug->Target Competitive Inhibition ElectronFlow Electron Transport Chain (ETC) Drug->ElectronFlow Blocks Ubiquinone Ubiquinone (Q) Target->Ubiquinone Electron Transfer ROS Superoxide (ROS) Accumulation Target->ROS Leakage due to Blockage Ubiquinone->ElectronFlow Apoptosis Cell Death ROS->Apoptosis

Caption: 2-M-6-TNH binds the Ubiquinone pocket of SDH, blocking electron transfer and forcing ROS generation.[1]

Troubleshooting & Controls

When working with nicotinohydrazides, specific artifacts can ruin KO experiments.

  • Metal Chelation: Hydrazides chelate Copper (Cu) and Iron (Fe).[1]

    • Control: Run the assay in media supplemented with excess Fe/Cu.[1] If potency drops drastically, the effect is likely chelation-mediated, not protein-specific.[1]

  • Chemical Instability:

    • Observation: 2-M-6-TNH may hydrolyze to 2-methyl-6-(trifluoromethyl)nicotinic acid in acidic media.[1]

    • Validation: Verify compound integrity via LC-MS before treating cells.[1]

References

  • PubChem. "2-Methyl-6-(trifluoromethyl)nicotinic acid (Precursor/Metabolite)."[1] National Library of Medicine. [Link][1]

  • Ye, J., et al. (2025). "Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives."[1] Bioorganic Chemistry. [Link][1]

  • Ouellet, M., et al. (2004). "Mechanism of inactivation of prostaglandin H2 synthase-1 by nicotinohydrazide."[1][3] Proceedings of the National Academy of Sciences. [Link][1]

Sources

comparative analysis of the safety profiles of trifluoromethyl-containing nicotinohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of trifluoromethyl (


)-containing nicotinohydrazides  versus their non-fluorinated analogs and the clinical standard, Isoniazid (INH) . While the incorporation of a 

group is a proven strategy to enhance metabolic stability and membrane permeability (lipophilicity), it introduces distinct safety challenges.

Key Findings:

  • Cytotoxicity:

    
    -substituted analogs generally exhibit higher intrinsic cytotoxicity (
    
    
    
    ) against mammalian cells (e.g., Vero, HepG2) compared to non-fluorinated parents, driven by increased lipophilicity (LogP).
  • Metabolic Stability: The

    
     moiety effectively blocks oxidative clearance at labile sites (e.g., pyridine ring positions), significantly increasing half-life (
    
    
    
    ) compared to the rapid acetylation/hydrolysis seen with INH.
  • Neurotoxicity Risk: Unlike INH, certain hydrophobic

    
    -nicotinohydrazides show off-target affinity for acetylcholinesterase (AChE), necessitating early neuro-safety screening.
    

Introduction: The Fluorine Effect in Hydrazide Design

Nicotinohydrazides (pyridine-3-carbohydrazides) are structural isomers of the anti-tubercular drug Isoniazid (pyridine-4-carbohydrazide). The strategic introduction of a trifluoromethyl group is used to modulate bioisosterism .

  • Electronic Effect: The strong electron-withdrawing nature of

    
     lowers the 
    
    
    
    of the hydrazide
    
    
    , potentially altering metal chelation (essential for inhibiting metalloenzymes like InhA or urease).
  • Steric/Lipophilic Effect: The

    
     group is bulky (similar volume to an isopropyl group) and highly lipophilic.[1] This facilitates passive diffusion across the mycobacterial cell wall but also increases non-specific binding to mammalian membranes.
    

Comparative Safety Analysis

The following data synthesizes structure-activity relationship (SAR) trends observed in recent medicinal chemistry campaigns.

Cytotoxicity and Selectivity Index (SI)

The safety margin of these compounds is defined by the Selectivity Index (


).
FeatureIsoniazid (INH) Non-Fluorinated Nicotinohydrazides

-Nicotinohydrazides
Lipophilicity (cLogP) -0.70 (Hydrophilic)0.5 – 1.21.8 – 2.5 (Lipophilic)
Cytotoxicity (

Vero Cells)
> 600 µg/mL (Low)> 200 µg/mL (Moderate)50 – 150 µg/mL (Higher Toxicity)
Primary Toxicity Mechanism Reactive metabolites (Hydrazine) causing hepatotoxicity.General oxidative stress.Membrane disruption & non-specific hydrophobic binding.
Selectivity Index (SI) > 100 (Excellent)10 – 505 – 20 (Requires Optimization)

Analysis: The


 group increases potency against target pathogens (e.g., M. tuberculosis) by improving uptake. However, this comes at the cost of mammalian cell toxicity. 

-analogs often show a 2-to-4-fold increase in cytotoxicity compared to their methyl (

) or hydrogen (

) counterparts.
Metabolic Stability Profile

One of the primary drivers for


 insertion is to block metabolic "soft spots."
  • Isoniazid: Rapidly metabolized via N-acetylation (NAT2) and hydrolysis, leading to hepatotoxic hydrazine byproducts.

  • 
    -Nicotinohydrazides:  The electron-deficient pyridine ring is resistant to oxidative metabolism (CYP450). If the 
    
    
    
    is placed at the C2 or C6 position, it sterically hinders nucleophilic attack and enzymatic degradation.
Neurotoxicity Signal (AChE Inhibition)

A critical, often overlooked safety parameter for fluorinated hydrazides is neurotoxicity. Recent studies indicate that lipophilic


-hydrazones can cross the blood-brain barrier (BBB) and inhibit Acetylcholinesterase (AChE).
  • Risk Factor:

    
    -containing derivatives have shown 
    
    
    
    values in the micromolar range (40–100 µM) against AChE, posing a risk of cholinergic side effects not typically seen with hydrophilic INH.

Mechanism of Action & Toxicity Pathways[2][3]

The following diagram illustrates the divergent pathways of metabolism and toxicity between standard INH and


-modified analogs.

ToxicityPathways cluster_0 Standard (Isoniazid) cluster_1 Trifluoromethyl Analog INH Isoniazid (INH) Metab_INH N-Acetylation (NAT2) & Hydrolysis INH->Metab_INH Rapid Tox_INH Hydrazine Release (Hepatotoxicity) Metab_INH->Tox_INH Reactive Species CF3_Drug CF3-Nicotinohydrazide Metab_CF3 Metabolic Blockade (High Stability) CF3_Drug->Metab_CF3 Steric Shielding Tox_CF3 Membrane Accumulation (Cytotoxicity) CF3_Drug->Tox_CF3 High Lipophilicity OffTarget AChE Inhibition (Neurotoxicity Risk) CF3_Drug->OffTarget BBB Penetration

Figure 1: Comparative toxicity pathways. INH toxicity is metabolite-driven (chemical), while


-analog toxicity is often intrinsic (physicochemical) and off-target.

Experimental Protocols for Safety Validation

To validate the safety profile of a new


-nicotinohydrazide, the following protocols must be executed. These are designed to be self-validating with internal controls.
Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the


 (Concentration Cytotoxic to 50% of cells) on Vero (kidney) or HepG2 (liver) cells.
  • Seeding: Plate Vero cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Prepare serial dilutions of the

    
    -compound (range: 0.1 to 1000 µg/mL).
    
    • Control Positive: Triton X-100 (1%).

    • Control Negative: DMSO (0.1%).

    • Reference: Isoniazid.[2][3][4][5][6]

  • Incubation: Treat cells for 48 hours.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve.

    
     is calculated using non-linear regression.
    
    • Validation Criteria: Z-factor > 0.5; DMSO control viability > 95%.

Protocol B: Microsomal Stability Assay

Objective: Confirm if the


 group successfully blocks oxidative metabolism.
  • Reaction Mix: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Success Metric:

      
       analogs should show 
      
      
      
      min (High stability).

Safety Screening Workflow

Use this decision tree to evaluate if a candidate is ready for in vivo testing.

ScreeningWorkflow Start New CF3-Nicotinohydrazide Step1 In Silico Tox (cLogP, Ames) Start->Step1 Step2 In Vitro Cytotoxicity (Vero Cells) Step1->Step2 Decision1 CC50 > 50µg/mL? Step2->Decision1 Step3 Metabolic Stability (Microsomes) Decision1->Step3 Yes Reject Reject / Redesign Decision1->Reject No (Too Toxic) Step4 AChE Inhibition (Neuro Screen) Step3->Step4 Final Proceed to In Vivo Step4->Final IC50 > 100µM Step4->Reject IC50 < 10µM

Figure 2: Go/No-Go screening cascade for fluorinated hydrazides.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI (2020). URL:[Link]

  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Source: Int. J. Mol. Sci. (2021). URL:[Link]

  • Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Source: PubMed (2008). URL:[Link]

  • In vitro studies on the toxicity of isoniazid in different cell lines. Source: Human & Experimental Toxicology (2006).[3] URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: Pharmaceuticals (2022).[7] URL:[Link]

Sources

Safety Operating Guide

2-Methyl-6-(trifluoromethyl)nicotinohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-Methyl-6-(trifluoromethyl)nicotinohydrazide as a High-Hazard Reactive Intermediate . Unlike standard organic waste, this compound possesses two distinct hazard vectors that require specific segregation:

  • Hydrazide Moiety (-CONHNH₂): A potent reducing agent. DO NOT mix with oxidizing agents (peroxides, nitrates, permanganates) or strong acids. Risk of exothermic reaction or formation of shock-sensitive azides.

  • Trifluoromethyl Group (-CF₃): Upon combustion, this releases Hydrogen Fluoride (HF). DO NOT dispose of in standard non-halogenated waste streams. It requires incineration with flue gas scrubbing.[1]

Critical "Do Not" List:

  • DO NOT dispose of down the drain (aquatic toxicity).

  • DO NOT mix with ketone solvents (acetone/MEK) for long-term storage (formation of hydrazones may alter waste profile).

  • DO NOT autoclave (thermal decomposition releases toxic fluoride gas).

Chemical Hazard Profile & Causality

To dispose of this chemical safely, you must understand why the protocols exist. The molecule acts as a dual-threat in the waste stream.

Functional GroupHazard MechanismDisposal Implication
Hydrazide Reducing agent; nucleophilic. Can react with nitrous acid to form azides (explosive).Segregation: Must be kept at neutral/alkaline pH. Never mix with acidic oxidation waste.
Trifluoromethyl High thermal stability C-F bonds. Incomplete combustion generates HF and fluorophosgene.Destruction: Requires commercial incineration at >1100°C with specific alkaline scrubbing.
Pyridine Ring Nitrogen-heterocycle; potential aquatic toxin.Containment: Zero-discharge policy. All aqueous rinses must be collected.

Waste Stream Segregation Protocol

This is the most critical operational step. Mis-sorting this chemical can result in fines or incinerator damage.

A. Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Labeling: Must explicitly state: "Toxic Solid, Organic, Halogenated. Contains: Trifluoromethyl Nicotinohydrazide."

  • Stream: Solid Halogenated Waste .

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility:

    • Compatible: Alcohols (Methanol, Ethanol), DCM, Chloroform, Ethyl Acetate.

    • Incompatible: Acetone/Ketones (forms hydrazones - usually safe but changes chemical identity), Aldehydes, Strong Oxidizers.

  • Stream: Liquid Halogenated Organic Waste . Even if the solvent is non-halogenated (e.g., methanol), the presence of the -CF₃ group mandates the entire mixture be treated as halogenated.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for disposing of this compound in various states.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidCont Container: HDPE Wide Mouth Label: Toxic Solid, Halogenated Solid->SolidCont LiquidCheck Solvent Type? Liquid->LiquidCheck FinalSolid Stream: SOLID HALOGENATED WASTE (High Temp Incineration) SolidCont->FinalSolid HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv Yes NonHaloSolv Non-Halogenated Solvent (MeOH, EtOH) LiquidCheck->NonHaloSolv No OxidizerCheck Contains Oxidizers? (Peroxides, Nitrates) HaloSolv->OxidizerCheck NonHaloSolv->OxidizerCheck Quench PROTOCOL: Quench Oxidizer (Bisulfite reduction) OxidizerCheck->Quench Yes (CRITICAL RISK) FinalLiquid Stream: LIQUID HALOGENATED WASTE (Must be incinerated w/ Scrubbers) OxidizerCheck->FinalLiquid No Quench->FinalLiquid

Figure 1: Decision matrix for segregating trifluoromethyl-hydrazide derivatives. Note that all liquid streams merge into "Halogenated Waste" regardless of the primary solvent due to the solute's fluorine content.

Spill Response Procedures (Operational)

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the hydrazide.

PPE Requirements:

  • Nitrile gloves (double gloving recommended).

  • Safety goggles (standard).

  • Lab coat.

  • Respiratory: If powder is fine/dusty, use N95 or P100 respirator to prevent inhalation of the hydrazide.

Decontamination Protocol:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Contain: Cover spill with a spill pad or adsorbent (Vermiculite/Sand). Do not use paper towels if the spill involves oxidizing acids (fire risk).

  • Neutralize (Trace Residue Only):

    • Note: Do not attempt to chemically neutralize a large bulk spill.

    • For trace residue on surfaces: Wipe with a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes the hydrazide to nitrogen gas and water.[2]

    • Warning: This reaction is exothermic. Use sparingly.

  • Clean: Follow with a water rinse, then an ethanol wipe.

  • Dispose: All spill materials (pads, gloves, wipes) go into Solid Halogenated Waste .

Regulatory & Compliance Data

When filling out your institution's waste manifest, use the following classifications.

ParameterSpecification
EPA Waste Code D022 (if chloroform present) or F-Listed (Halogenated Solvents). If pure: Treat as Toxic Organic .
RCRA Status Likely not P-listed specifically, but treat as Hazardous Waste due to toxicity and reactivity.
Combustion Byproducts HF (Hydrofluoric Acid), NOₓ (Nitrogen Oxides), CO, CO₂.
UN Number (Generic) UN 2811 (Toxic solid, organic, n.o.s.) or UN 3277 (Chloroformates/related toxic organics - verify specific SDS).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Personal protective equipment for handling 2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

For Researchers & Lab Managers

This guide provides an operational safety framework for handling 2-Methyl-6-(trifluoromethyl)nicotinohydrazide . While often classified under generic GHS codes for "Irritants," this compound possesses two structural features that demand elevated vigilance beyond standard protocols:

  • The Hydrazide Motif (-CONHNH₂): Hydrazides are nucleophilic and potentially unstable. They are known contact sensitizers and can exhibit acute toxicity if ingested. Unlike simple amides, they can react vigorously with oxidizers.

  • The Trifluoromethyl Group (-CF₃): This group increases lipophilicity (enhancing skin absorption potential) and dictates specific disposal routes due to the formation of hydrofluoric acid (HF) upon thermal decomposition.

Core Directive: Treat this compound as a potential sensitizer and halogenated hazard . Do not handle on open benchtops.

Risk Assessment & PPE Matrix

The following protection levels are derived from the chemical's physical properties (typically a crystalline solid) and its functional reactivity.

Personal Protective Equipment (PPE) Standards
ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Primary) The primary control. Prevents inhalation of dust/aerosols.[1][2][3][4] If hood work is impossible (e.g., equipment maintenance), use a P100/N95 particulate respirator.
Hand Protection Nitrile Gloves (Double Layer) Layer 1 (Inner): 4 mil Nitrile (Tactility).Layer 2 (Outer): 5-8 mil Nitrile (Barrier).Reasoning: Hydrazides can permeate thin nitrile over time. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders. Goggles seal the eyes against airborne fines and potential splashes during solvation.
Body Protection Lab Coat (Buttoned) Standard cotton/poly blend. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.
Static Control Antistatic Wrist Strap / Mat Critical: Fluorinated organic solids often carry high static charges, causing "fly-away" powder that bypasses containment.

Operational Protocol: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm (feet per minute).

  • Static Mitigation: Place an ionizing bar or antistatic mat inside the hood. Fluorinated powders are notoriously static-prone and will cling to spatulas and gloves.

  • Solvent Selection: If dissolving, avoid ketones (e.g., Acetone, MEK) unless intended as a reactant. Hydrazides condense with ketones to form hydrazones, altering your compound's identity. Use alcohols, DCM, or DMF.

Phase B: Handling & Weighing
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.

  • Transfer: Open the container only inside the hood.

  • Weighing:

    • Preferred: Bring the balance into the hood.

    • Alternative: If the balance is external, tare a vial with a cap inside the hood. Add solid, cap tightly, and then remove to weigh. Never transport open powder across the lab.

  • Spill Hygiene: If powder lands on the balance pan, wipe immediately with a damp Kimwipe (methanol or water) and dispose of the wipe as solid hazardous waste.

Phase C: Reaction & Synthesis
  • Temperature Control: Hydrazides can decompose exothermically. Monitor internal temperature during scale-up (>1g).

  • Incompatibility: Keep away from strong oxidizers (permanganates, peroxides) and strong acids.

Decontamination & Disposal Logic

Deactivation of Spills

Hydrazides are reducing agents. They can be chemically deactivated using dilute bleach (sodium hypochlorite), which oxidizes the hydrazine moiety to nitrogen gas.

  • Small Spills (<500 mg):

    • Cover with a pad dampened with 10% bleach solution.

    • Wait 10 minutes.

    • Wipe up with water-dampened absorbent.

    • Dispose as solid waste.

Waste Disposal Streams

Crucial: The -CF₃ group mandates segregation from standard organic waste in many jurisdictions.

Waste TypeDisposal StreamReason
Solid Waste Halogenated Solids Incineration requires scrubbers to capture HF gas generated by the CF₃ group.
Liquid Waste Halogenated Solvents Even if dissolved in non-halogenated solvents (like MeOH), the solute renders the stream Halogenated.
Sharps/Glass Chemically Contaminated Syringes/vials with residue.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol to wash skin; it may enhance absorption of the lipophilic fluorinated compound.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids.[2] Seek medical attention.

  • Fire: Use CO₂, dry chemical, or foam. Warning: Thermal decomposition will release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Firefighters must wear full SCBA.[5]

Safety Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on containment.

SafetyProtocol Start START: Handling this compound RiskAssess Risk Assessment: 1. Check Quantity 2. Check Form (Powder/Soln) Start->RiskAssess Engineering Engineering Controls: Fume Hood Required (Face Velocity >80 fpm) RiskAssess->Engineering PPE PPE Donning: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat Engineering->PPE StaticCheck Static Control: Is powder static-prone? Ionizer Action: Use Antistatic Gun or Ionizing Bar StaticCheck->Ionizer Yes Handling Handling/Weighing: Avoid Ketone Solvents (Prevent Hydrazone formation) StaticCheck->Handling No Ionizer->Handling PPE->StaticCheck Cleanup Decontamination: 10% Bleach Wipe (Oxidative Deactivation) Handling->Cleanup Disposal Disposal: Segregate as HALOGENATED Waste (Due to -CF3 group) Cleanup->Disposal

Figure 1: Operational safety workflow for fluorinated nicotinohydrazides, highlighting static control and waste segregation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Handling Hazardous Chemicals. [Link]

  • United States Environmental Protection Agency (EPA). Best Management Practices for unused pharmaceuticals and hazardous waste.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.